alpha-Fenchene
Description
Properties
IUPAC Name |
7,7-dimethyl-2-methylidenebicyclo[2.2.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-7-6-8-4-5-9(7)10(8,2)3/h8-9H,1,4-6H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCPQUQHBVVXMRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1C(=C)C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60861972 | |
| Record name | 7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60861972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
471-84-1, 7378-37-2 | |
| Record name | α-Fenchene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=471-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Fenchene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471841 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60861972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (-)-7,7-Dimethyl-2-methylenebicyclo[2.2.1]heptane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035625 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Natural Sources of α-Fenchene: A Technical Guide
Introduction
α-Fenchene, a bicyclic monoterpene, is a naturally occurring volatile organic compound found in the essential oils of various plants. With the molecular formula C10H16, it is recognized for its characteristic camphoraceous odor. This technical guide provides an in-depth overview of the natural sources of α-fenchene, quantitative data on its occurrence, detailed experimental protocols for its extraction and analysis, and an exploration of its biosynthetic pathway and biological activities. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Natural Occurrence and Quantitative Data
α-Fenchene has been identified in a diverse range of plant species. The concentration of this monoterpene can vary significantly depending on the plant species, geographical location, season of harvest, and the specific part of the plant utilized for extraction. A summary of notable natural sources and the corresponding quantitative data for α-fenchene is presented in Table 1.
Table 1: Quantitative Analysis of α-Fenchene in Various Natural Sources
| Plant Species | Family | Plant Part | α-Fenchene Concentration (%) | Reference |
| Astrodaucus persicus | Apiaceae | Leaves/Stems | 9.2 | [1][2] |
| Citrus sinensis (Sweet Orange) | Rutaceae | - | 12.7 (Rainy Season) | [3] |
| Juniperus communis (Common Juniper) | Cupressaceae | Berries | 0.2 | [4] |
| Kaukaloa coccinea | - | Stem | 0.09 | [5] |
| Root | 0.20 | [5] | ||
| Calocedrus formosana (Taiwan Incense-cedar) | Cupressaceae | Leaf | 0.7 | [6] |
| Syringa vulgaris (Common Lilac) | Oleaceae | Flower Headspace | 0.04 | [7] |
| Mentha × piperita (Peppermint) | Lamiaceae | - | 0.04 | [8] |
| Carum carvi (Caraway) | Apiaceae | Fruits | Present, but not quantified | [9] |
| Various Mint Species | Lamiaceae | - | Present, but not quantified | [10][11] |
Biosynthesis of α-Fenchene
The biosynthesis of α-fenchene, like other monoterpenes, originates from the isoprenoid pathway. The key precursor for monoterpene synthesis is geranyl diphosphate (B83284) (GPP). In a specific enzymatic reaction, the geranyl cation is converted to α-fenchene. This conversion is mediated by the enzyme α-fenchene synthase, which facilitates the cyclization of the geranyl cation to form a fenchyl cation intermediate, which is then converted to α-fenchene.
Experimental Protocols
The extraction and analysis of α-fenchene from natural sources typically involve hydrodistillation followed by gas chromatography-mass spectrometry (GC-MS).
Essential Oil Extraction: Hydrodistillation
Hydrodistillation is a common method for extracting essential oils from plant materials.[9][12][13][14][15]
Principle: This technique involves the co-distillation of volatile compounds with water. The plant material is immersed in water and heated to boiling. The resulting steam, carrying the volatile essential oils, is then condensed and collected. The immiscible essential oil is subsequently separated from the aqueous layer.
Apparatus:
-
Clevenger-type apparatus
-
Round-bottom flask
-
Heating mantle
-
Condenser
-
Collection vessel
Procedure:
-
Preparation of Plant Material: The plant material (e.g., leaves, stems, fruits) is collected and, if necessary, air-dried and ground to a fine powder to increase the surface area for extraction.
-
Hydrodistillation: A known quantity of the powdered plant material is placed in the round-bottom flask with a sufficient volume of distilled water. The mixture is heated to boiling using a heating mantle.
-
Collection: The steam and volatilized essential oil pass through the condenser, where they are cooled and revert to a liquid state. The condensate is collected in the Clevenger apparatus, where the oil and water separate based on their differing densities.
-
Separation and Drying: The essential oil layer is carefully separated from the aqueous layer. Anhydrous sodium sulfate (B86663) is typically added to the collected oil to remove any residual water.
-
Storage: The dried essential oil is stored in a sealed, dark glass vial at a low temperature (e.g., 4°C) to prevent degradation.
Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique used to separate, identify, and quantify the individual components of a volatile mixture like an essential oil.[1][2][5][16][17][18]
Principle: The essential oil sample is injected into a gas chromatograph, where it is vaporized and carried by an inert gas through a long, thin column. The different components of the oil travel through the column at different rates depending on their volatility and interaction with the column's stationary phase, thus separating them. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique mass spectrum for each component that allows for its identification.
Instrumentation:
-
Gas Chromatograph (GC)
-
Mass Spectrometer (MS)
-
Capillary column (e.g., HP-5MS, DB-5)
-
Injector
-
Detector
Typical GC-MS Parameters for Monoterpene Analysis:
-
Column: HP-5MS (30 m × 0.25 mm i.d., 0.25 μm film thickness) or similar.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: An initial temperature of 60°C held for a few minutes, followed by a ramp up to a final temperature of around 240-280°C at a rate of 3-5°C/min.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Identification: Components are identified by comparing their retention times and mass spectra with those of authentic standards and by searching mass spectral libraries (e.g., NIST, Wiley).
Biological Activities of α-Fenchene
Preliminary research suggests that α-fenchene possesses a range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[10] However, detailed studies on its mechanisms of action are still emerging.
Antimicrobial Activity: α-Fenchene is thought to exert its antimicrobial effects by disrupting the cell membranes of microorganisms. This disruption can lead to increased membrane permeability and the leakage of essential intracellular components, ultimately resulting in cell death.[10]
Anti-inflammatory Activity: The anti-inflammatory properties of α-fenchene may be attributed to its ability to modulate the production of pro-inflammatory cytokines. By inhibiting these signaling molecules, α-fenchene can help to reduce the inflammatory response.[10]
Cytotoxic Effects: Studies have indicated that α-fenchene may have cytotoxic effects against certain cancer cell lines. The proposed mechanism involves the induction of apoptosis (programmed cell death) through the modulation of gene expression and signaling pathways related to the immune response.[10]
Conclusion
α-Fenchene is a monoterpene found in a variety of plant essential oils, with concentrations varying by species and environmental conditions. Standardized methods of hydrodistillation and GC-MS analysis are crucial for its accurate quantification. The biosynthesis of α-fenchene proceeds via the isoprenoid pathway, with α-fenchene synthase playing a key enzymatic role. While preliminary studies on its biological activities are promising, further in-depth research is required to fully elucidate the signaling pathways and therapeutic potential of α-fenchene for its application in the pharmaceutical and drug development industries.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. How to Naturally Support the Immune System in Inflammation—Essential Oils as Immune Boosters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Team:Waseda/Monoterpene - 2020.igem.org [2020.igem.org]
- 6. GC-MS Profiling, Vibriocidal, Antioxidant, Antibiofilm, and Anti-Quorum Sensing Properties of Carum carvi L. Essential Oil: In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-fungal activity, mechanism studies on α-Phellandrene and Nonanal against Penicillium cyclopium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic Effects of Thymus serpyllum L. and Mentha × piperita L. Essential Oils on Basal Cell Carcinoma—An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Extraction of Essential Oils from Lavandula × intermedia ‘Margaret Roberts’ Using Steam Distillation, Hydrodistillation, and Cellulase-Assisted Hydrodistillation: Experimentation and Cost Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alpha-Fenchene (CAS 471-84-1) - High-Purity Reference Standard [benchchem.com]
- 11. Chemical and Antimicrobial Characterization of Mentha piperita L. and Rosmarinus officinalis L. Essential Oils and In Vitro Potential Cytotoxic Effect in Human Colorectal Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 13. agritech.tnau.ac.in [agritech.tnau.ac.in]
- 14. researchgate.net [researchgate.net]
- 15. Microwave-Assisted Hydro-Distillation of Essential Oil from Rosemary: Comparison with Traditional Distillation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemical Profiling of Monoterpenes and Genome-Wide Discovery of Monoterpene Synthases in Artemisia annua [mdpi.com]
- 17. chalcogen.ro [chalcogen.ro]
- 18. scispace.com [scispace.com]
The Biosynthesis of α-Fenchene in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-fenchene, a bicyclic monoterpene, is a significant contributor to the aromatic profiles of numerous plants and their essential oils. Beyond its olfactory properties, α-fenchene and its derivatives are gaining attention for their potential pharmacological activities, making the elucidation of its biosynthetic pathway a critical area of research for metabolic engineering and drug discovery. This technical guide provides a comprehensive overview of the current understanding of the α-fenchene biosynthesis pathway in plants, detailing the enzymatic steps, regulatory mechanisms, and key experimental protocols for its investigation.
Core Biosynthetic Pathway
The biosynthesis of α-fenchene in plants is not a direct conversion from the universal monoterpene precursor, geranyl pyrophosphate (GPP). Instead, it is a two-step process initiated by the formation of an alcohol intermediate, (-)-endo-fenchol, which is subsequently dehydrated to yield α-fenchene.
Step 1: Formation of (-)-endo-Fenchol from Geranyl Pyrophosphate (GPP)
The committed step in α-fenchene biosynthesis is the conversion of GPP to (-)-endo-fenchol. This reaction is catalyzed by the enzyme (-)-endo-fenchol synthase (FS) . This enzyme belongs to the terpene synthase (TPS) family, which is responsible for the vast diversity of terpene structures in nature.
The catalytic mechanism of fenchol (B156177) synthase is thought to involve the initial isomerization of GPP to its tertiary allylic isomer, linalyl pyrophosphate (LPP), within the enzyme's active site. This is followed by a cyclization cascade of the linalyl cation, culminating in the quenching of the fenchyl cation intermediate by a water molecule to produce (-)-endo-fenchol[1][2].
Step 2: Dehydration of (-)-endo-Fenchol to α-Fenchene
The final step in the pathway is the dehydration of (-)-endo-fenchol to form α-fenchene. The precise nature of this conversion in vivo is not yet fully characterized. It is plausible that this step can be catalyzed by a specific fenchol dehydratase enzyme. However, it is also possible that this dehydration occurs non-enzymatically under certain physiological conditions, such as in acidic cellular compartments, or is catalyzed by a general acid-base mechanism within the active site of a multi-functional enzyme[3]. The dehydration of (-)-endo-fenchol can lead to a mixture of fenchene isomers, including α-fenchene and β-fenchene[3].
Precursor Supply: The MEP Pathway
The precursor for α-fenchene biosynthesis, GPP, is synthesized in the plastids via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway . This pathway utilizes pyruvate (B1213749) and glyceraldehyde-3-phosphate as initial substrates to produce the five-carbon building blocks of all terpenes, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). GPP is then formed through the condensation of one molecule of IPP and one molecule of DMAPP, a reaction catalyzed by GPP synthase (GPPS).
Visualization of the Biosynthetic Pathway
Quantitative Data
Quantitative data on enzyme kinetics and in vivo product accumulation are essential for understanding the efficiency and regulation of the α-fenchene biosynthetic pathway. While specific data for a dedicated α-fenchene synthase is limited, information on the key enzyme, fenchol synthase, is available from studies on plants like fennel (Foeniculum vulgare).
Table 1: Putative Kinetic Parameters of Fenchol Synthase
| Parameter | Value | Plant Source | Reference |
| Km for GPP | ~5 µM | Foeniculum vulgare | [1] |
| Optimal pH | ~6.5 | Foeniculum vulgare | [1] |
| Divalent Cation Requirement | Mn2+ or Mg2+ | Foeniculum vulgare | [1] |
Note: Detailed kinetic parameters such as kcat and Vmax for a purified fenchol synthase are not yet widely reported in the literature.
Table 2: Relative Abundance of α-Fenchene in Essential Oils of Selected Plants
| Plant Species | α-Fenchene Content (%) | Reference |
| Foeniculum vulgare (Fennel) | 0.6 - 12.1 | [4] |
| Lavandula angustifolia (Lavender) | 0.1 - 4.8 | [5] |
| Pinus nigra (Black Pine) | Present |
Note: The concentration of α-fenchene can vary significantly depending on the plant cultivar, developmental stage, and environmental conditions.
Regulation of the α-Fenchene Biosynthesis Pathway
The production of α-fenchene is tightly regulated at multiple levels, from the expression of biosynthetic genes to the modulation of enzyme activity.
Transcriptional Regulation
The expression of terpene synthase genes, including fenchol synthase, is a key regulatory point. Several families of transcription factors are known to be involved in the regulation of terpenoid biosynthesis in response to developmental and environmental cues. These include:
-
MYB transcription factors: These proteins are known to regulate a wide range of secondary metabolic pathways.
-
WRKY transcription factors: Often involved in plant defense responses, these transcription factors can modulate the expression of terpene synthase genes.
-
bHLH transcription factors: These regulators often work in concert with MYB proteins to control metabolic pathways.
Promoter analysis of terpene synthase genes frequently reveals the presence of cis-regulatory elements that are recognized by these transcription factors, allowing for a coordinated response to various stimuli.
Hormonal and Environmental Regulation
The biosynthesis of monoterpenes, including α-fenchene, is influenced by various plant hormones and environmental factors:
-
Jasmonates (e.g., Methyl Jasmonate): These signaling molecules are well-known elicitors of plant defense responses and have been shown to induce the expression of terpene synthase genes, including fenchol synthase in lavender[5].
-
Salicylic Acid: Another key defense hormone that can influence terpenoid biosynthesis.
-
Light and Circadian Rhythm: The expression of some terpene synthase genes exhibits a diurnal pattern, suggesting regulation by the circadian clock and light signaling pathways[5].
-
Developmental Stage: The production of α-fenchene can be tissue-specific and vary with the developmental stage of the plant, with higher expression of fenchol synthase often observed in leaves and flowers[5].
Visualization of Regulatory Influences
References
- 1. Chemical Profiling of Monoterpenes and Genome-Wide Discovery of Monoterpene Synthases in Artemisia annua [mdpi.com]
- 2. Combinatorial Regulation of Stilbene Synthase Genes by WRKY and MYB Transcription Factors in Grapevine (Vitis vinifera L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acid-Catalyzed Dehydration of Alcohols to Alkenes [moodle.tau.ac.il]
- 4. Identification and Analysis of MYB Gene Family for Discovering Potential Regulators Responding to Abiotic Stresses in Curcuma wenyujin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Physical and chemical properties of alpha-fenchene
An In-depth Technical Guide to the Physical and Chemical Properties of alpha-Fenchene
Introduction
This compound (α-fenchene) is a bicyclic monoterpene hydrocarbon with the chemical formula C₁₀H₁₆.[1][2][3][4][5] It is a naturally occurring compound found in the essential oils of a variety of plants, including caraway (Carum carvi), common juniper (Juniperus communis), and various mint species.[2] Characterized by its camphoraceous odor, α-fenchene is a subject of interest in organic synthesis, fragrance and flavor industries, and for its potential biological activities.[2][6] This technical guide provides a comprehensive overview of the physical and chemical properties of α-fenchene, intended for researchers, scientists, and professionals in drug development.
Chemical Identification
A clear identification of α-fenchene is crucial for scientific and industrial applications. The following table summarizes its key identifiers.
| Identifier | Value |
| CAS Number | 471-84-1[1][3][4][5] |
| IUPAC Name | 7,7-dimethyl-2-methylidenebicyclo[2.2.1]heptane[1] |
| Synonyms | Bicyclo[2.2.1]heptane, 7,7-dimethyl-2-methylene-; 7,7-Dimethyl-2-methylenebicyclo(2.2.1)heptane[1][5] |
| Molecular Formula | C₁₀H₁₆[1][2][3][4][5] |
| SMILES | CC1(C2CCC1C(=C)C2)C[1][7][8] |
| InChI | InChI=1S/C10H16/c1-7-6-8-4-5-9(7)10(8,2)3/h8-9H,1,4-6H2,2-3H3[1][3] |
| InChIKey | XCPQUQHBVVXMRQ-UHFFFAOYSA-N[1][2][3] |
Physical Properties
The physical properties of α-fenchene are summarized in the table below, providing essential data for its handling, formulation, and application.
| Property | Value |
| Molecular Weight | 136.23 g/mol [1][2][3] |
| Appearance | Neat oil[9] |
| Odor | Camphoreous[2][6] |
| Boiling Point | 157.00 to 159.00 °C @ 760.00 mm Hg[6][10] |
| 147.2-147.6 °C @ 730 Torr[3] | |
| 158.6 °C @ 760 mmHg[2][4] | |
| 152-157 °C @ 750 Torr[11] | |
| Melting Point | 142-143 °C[4][11] |
| 139-140 °C[3] | |
| Density | 0.88 g/cm³[4] |
| 0.8564 g/cm³ @ 20 °C[3] | |
| 0.8616 g/cm³ @ 20 °C[11] | |
| Flash Point | 35.00 °C (95.00 °F) TCC[6][10] |
| 34.9 °C[2][4] | |
| Vapor Pressure | 3.380000 mmHg @ 25.00 °C (est)[6][10] |
| Solubility | Soluble in alcohol.[6][10] Insoluble in water.[6] Estimated water solubility: 4.886 mg/L @ 25 °C.[6][10] |
| LogP (o/w) | 4.239 (est)[6][10] |
| 2.99870[4] |
Chemical Properties and Reactivity
This compound's unique bicyclic [2.2.1] heptane (B126788) structure makes it a versatile precursor in organic synthesis.[2] Its chemical reactivity is primarily centered around its exocyclic double bond.
Key chemical reactions involving α-fenchene include:
-
Oxidation: It can be oxidized to produce fenchone, a ketone derivative.[2]
-
Reduction: Reduction of α-fenchene can yield fenchyl alcohol.[2]
-
Substitution: The molecule can undergo substitution reactions, particularly with halogens and other electrophiles.[2]
-
Isomerization: this compound can be synthesized through the isomerization of alpha-pinene, often catalyzed by titanium oxide hydrate (B1144303) under heat.[2]
Caption: Key chemical transformations of this compound.
Experimental Protocols
The characterization and analysis of α-fenchene rely on standard analytical techniques in organic chemistry.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify α-fenchene in a sample, often an essential oil, and to determine its purity.
Methodology:
-
Sample Preparation: The sample containing α-fenchene is diluted in a suitable solvent, such as hexane (B92381) or ethanol.[12]
-
Injection: A small volume (e.g., 0.5 μL) of the prepared sample is injected into the gas chromatograph.[12]
-
Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The separation of components is based on their boiling points and interactions with the stationary phase of the column. A typical temperature program starts at a lower temperature (e.g., 60 °C) and gradually increases to a higher temperature (e.g., 240 °C or 300 °C) to elute compounds with different volatilities.[12]
-
Detection (Mass Spectrometry): As the separated components elute from the column, they enter the mass spectrometer. Here, they are ionized, and the resulting fragments are separated based on their mass-to-charge ratio, generating a unique mass spectrum for each component.
-
Identification: The mass spectrum of the eluted compound corresponding to α-fenchene is compared with reference spectra in a database (e.g., NIST Mass Spectrometry Data Center) for positive identification.[1] The retention time from the gas chromatogram also serves as an identifying characteristic.
Caption: A simplified workflow for GC-MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure of α-fenchene by providing detailed information about the carbon and hydrogen framework.
Methodology:
-
Sample Preparation: A concentrated solution of purified α-fenchene is prepared in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer. Various NMR experiments, such as ¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, and HMBC, are performed to gather structural information.
-
Spectral Analysis: The chemical shifts, coupling constants, and correlations observed in the different NMR spectra are analyzed to confirm the connectivity of atoms and the overall structure of the α-fenchene molecule. For instance, ¹H NMR provides information about the different types of protons and their neighboring atoms, while ¹³C NMR reveals the number and types of carbon atoms.
Biological Activities and Mechanism of Action
Preliminary research indicates that α-fenchene possesses several biological activities, making it a compound of interest for pharmaceutical and agricultural applications.
-
Antimicrobial Properties: Studies have shown that α-fenchene exhibits significant antimicrobial activity against various bacterial strains.[2] Its mechanism of action is believed to involve the disruption of microbial cell membranes, leading to cell lysis.[2]
-
Insecticidal Potential: this compound has also demonstrated insecticidal properties, suggesting its potential use in natural pest control agents.[2]
-
Anti-inflammatory Activity: There is evidence to suggest that α-fenchene may have anti-inflammatory effects by modulating the production of pro-inflammatory cytokines.[2]
-
Cytotoxic Effects: Some preliminary studies indicate that α-fenchene may exhibit cytotoxic effects against certain cancer cell lines.[2]
Caption: Proposed antimicrobial mechanism of action for this compound.
Conclusion
This compound is a well-characterized monoterpene with a range of interesting physical, chemical, and biological properties. Its unique bicyclic structure makes it a valuable starting material for the synthesis of other terpenoids. Further research into its biological activities could lead to the development of new therapeutic agents, natural preservatives, and pest control solutions. The data and protocols presented in this guide serve as a comprehensive resource for professionals working with this versatile natural compound.
References
- 1. This compound | C10H16 | CID 28930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (CAS 471-84-1) - High-Purity Reference Standard [benchchem.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. This compound|lookchem [lookchem.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound, 471-84-1 [thegoodscentscompany.com]
- 7. scent.vn [scent.vn]
- 8. PubChemLite - this compound (C10H16) [pubchemlite.lcsb.uni.lu]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. This compound [flavscents.com]
- 11. echemi.com [echemi.com]
- 12. Evaluation of Plant Essential Oils as Natural Alternatives to Monensin in In Vitro Ruminal Fermentation | MDPI [mdpi.com]
Spectroscopic Data for α-Fenchene: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for α-fenchene (IUPAC name: 7,7-dimethyl-2-methylidenebicyclo[2.2.1]heptane), a bicyclic monoterpene found in various plant essential oils.[1] The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for data acquisition. This document is intended to serve as a core reference for the identification, characterization, and analysis of α-fenchene in research and development settings.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆ | [2][3] |
| Molecular Weight | 136.23 g/mol | [2] |
| CAS Number | 471-84-1 | [2][3] |
| IUPAC Name | 7,7-dimethyl-2-methylidenebicyclo[2.2.1]heptane | [2][3] |
| Boiling Point | 152-157 °C at 750 Torr | [4] |
| Density | 0.8616 g/cm³ at 20 °C | [4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹³C NMR Spectroscopy Data (Predicted)
The predicted ¹³C NMR spectrum provides insights into the carbon skeleton of α-fenchene. The chemical shifts (δ) are reported in parts per million (ppm).
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C1 | 50.2 |
| C2 | 159.9 |
| C3 | 35.1 |
| C4 | 45.1 |
| C5 | 26.0 |
| C6 | 32.5 |
| C7 | 40.2 |
| C8 (exo-C=CH₂) | 100.3 |
| C9 (C7-CH₃) | 21.9 |
| C10 (C7-CH₃) | 24.9 |
Note: Data is predicted and should be used as a reference for spectral interpretation. Actual experimental values may vary based on solvent and other conditions.
¹H NMR Spectroscopy Data (Predicted)
The predicted ¹H NMR spectrum reveals the proton environments within the α-fenchene molecule. Chemical shifts (δ) are reported in ppm, and typical coupling constants (J) for similar structural motifs are provided for reference.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity (Predicted) | Typical Coupling Constant (J, Hz) |
| H1 | 2.62 | m | - |
| H3 (endo) | 1.85 | m | - |
| H3 (exo) | 1.25 | m | - |
| H4 | 1.95 | m | - |
| H5 (endo) | 1.60 | m | - |
| H5 (exo) | 1.40 | m | - |
| H6 (endo) | 1.70 | m | - |
| H6 (exo) | 1.50 | m | - |
| =CH₂ (a) | 4.65 | s | Geminal: 0-3 |
| =CH₂ (b) | 4.45 | s | Geminal: 0-3 |
| 7-CH₃ (a) | 1.05 | s | - |
| 7-CH₃ (b) | 1.00 | s | - |
Note: Data is predicted. Multiplicities are complex due to the rigid bicyclic system. "m" denotes a multiplet. Coupling constants are typical values for the described proton relationships.[5][6][7]
Infrared (IR) Spectroscopy Data
The gas-phase IR spectrum of α-fenchene from the NIST/EPA Gas-Phase Infrared Database provides characteristic absorption bands for its functional groups.[3]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~3075 | Medium | =C-H Stretch (alkene) |
| 2870-2960 | Strong | C-H Stretch (alkane) |
| ~1655 | Medium | C=C Stretch (exocyclic methylene) |
| ~1450 | Medium | -CH₂- Scissoring |
| ~1365 | Medium | -C(CH₃)₂ Bending (gem-dimethyl) |
| ~875 | Strong | =CH₂ Out-of-plane bend |
Mass Spectrometry (MS) Data
The electron ionization mass spectrum of α-fenchene is characterized by a distinct fragmentation pattern, which is crucial for its identification, especially in complex mixtures analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[3]
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |
| 136 | 25 | [M]⁺ (Molecular Ion) |
| 121 | 30 | [M-CH₃]⁺ |
| 93 | 100 | [M-C₃H₇]⁺ (Base Peak) |
| 91 | 55 | [C₇H₇]⁺ (Tropylium ion) |
| 79 | 40 | [C₆H₇]⁺ |
| 77 | 35 | [C₆H₅]⁺ (Phenyl cation) |
| 67 | 20 | [C₅H₇]⁺ |
Experimental Protocols
The following sections provide standardized methodologies for the spectroscopic analysis of α-fenchene.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation : Dissolve approximately 5-10 mg of purified α-fenchene in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition :
-
Pulse Program : Standard single-pulse sequence.
-
Spectral Width : 0-12 ppm.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-5 seconds.
-
Number of Scans : 16-64, depending on sample concentration.
-
-
¹³C NMR Acquisition :
-
Pulse Program : Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Spectral Width : 0-220 ppm.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 1024-4096, due to the low natural abundance of ¹³C.
-
-
Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the TMS signal at 0 ppm.
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation : For Attenuated Total Reflectance (ATR-FTIR), apply a small drop of neat liquid α-fenchene directly onto the ATR crystal. For gas-phase analysis, inject a small amount into an evacuated gas cell.
-
Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an appropriate accessory (e.g., ATR unit or gas cell).
-
Data Acquisition :
-
Spectral Range : 4000-400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Number of Scans : Average 16-32 scans to improve the signal-to-noise ratio.
-
Background : Collect a background spectrum of the clean, empty ATR crystal or gas cell prior to sample analysis.
-
-
Data Processing : The instrument software will automatically perform the Fourier transform and ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation : Prepare a dilute solution of α-fenchene (e.g., 100 µg/mL) in a volatile organic solvent such as hexane (B92381) or dichloromethane.
-
Instrumentation : Use a GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
Gas Chromatography (GC) Conditions :
-
Column : Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature : 250 °C.
-
Oven Program : Initial temperature of 50 °C (hold for 2 min), then ramp at 5-10 °C/min to 250 °C (hold for 5 min).
-
-
Mass Spectrometry (MS) Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature : 230 °C.
-
Mass Range : Scan from m/z 35 to 400.
-
-
Data Analysis : Identify the peak corresponding to α-fenchene based on its retention time. Analyze the resulting mass spectrum and compare the fragmentation pattern to a reference library (e.g., NIST) for confirmation.
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of the spectroscopic analysis processes described.
Caption: General workflow for spectroscopic analysis.
Caption: GC-MS data analysis logic.
References
- 1. alpha-Fenchene (CAS 471-84-1) - High-Purity Reference Standard [benchchem.com]
- 2. This compound | C10H16 | CID 28930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Bicyclo[2.2.1]heptane, 7,7-dimethyl-2-methylene- [webbook.nist.gov]
- 4. echemi.com [echemi.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. acdlabs.com [acdlabs.com]
- 7. Ch 13 - Coupling [chem.ucalgary.ca]
Alpha-Fenchene: A Technical Guide to Its Biological Activity Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-fenchene, a bicyclic monoterpene found in the essential oils of various plants, has been a subject of interest for its potential biological activities.[1] As a naturally occurring compound, it presents a promising area of research for the development of new therapeutic agents. This technical guide provides an overview of the current, albeit limited, understanding of this compound's biological activities, with a focus on antimicrobial, anti-inflammatory, and cytotoxic properties. It is important to note that while preliminary studies and the activities of structurally related compounds suggest potential, dedicated research on isolated this compound is scarce. Consequently, a comprehensive repository of quantitative data and detailed, validated experimental protocols specifically for this compound is not yet available in the scientific literature. This guide, therefore, aims to summarize the existing general knowledge and provide standardized methodologies for screening similar natural products, which can be adapted for future in-depth investigations of this compound.
Biological Activities of this compound: An Overview
Preliminary research and its presence in bioactive essential oils suggest that this compound may possess a range of biological effects. However, it is crucial to underscore that most of the available data pertains to essential oils where this compound is one of many components, or to studies on the structurally similar monoterpene, alpha-pinene.
Antimicrobial Activity
General findings indicate that monoterpenes, including compounds structurally related to this compound, exhibit antimicrobial properties. The proposed mechanism of action for terpenes often involves the disruption of microbial cell membranes, leading to increased permeability and eventual cell lysis.[1]
Anti-inflammatory Effects
This compound has been suggested to possess anti-inflammatory properties. The potential mechanism may involve the modulation of inflammatory pathways, including the inhibition of pro-inflammatory cytokines.[1] However, specific studies detailing the molecular targets and quantitative efficacy are lacking.
Cytotoxic Potential
Some reports suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines.[1] This is a common characteristic of many monoterpenes, which are being investigated for their potential as anticancer agents. The precise mechanisms and the specificity of this compound's cytotoxicity remain to be elucidated.
Quantitative Data Summary
A thorough review of the existing scientific literature reveals a significant gap in quantitative data specifically for the biological activities of isolated this compound. As such, the following tables are presented as templates for how such data should be structured once it becomes available through dedicated research. The values presented are placeholders and do not represent actual experimental data for this compound.
Table 1: Antimicrobial Activity of this compound (Hypothetical Data)
| Test Organism | Assay Type | Result (e.g., MIC, Zone of Inhibition) | Reference |
| Staphylococcus aureus | Broth Microdilution | MIC: [Value] µg/mL | [Future Study] |
| Escherichia coli | Broth Microdilution | MIC: [Value] µg/mL | [Future Study] |
| Candida albicans | Broth Microdilution | MIC: [Value] µg/mL | [Future Study] |
| Aspergillus niger | Agar Diffusion | Zone of Inhibition: [Value] mm | [Future Study] |
Table 2: Cytotoxicity of this compound (Hypothetical Data)
| Cell Line | Assay Type | Result (IC50) | Reference |
| MCF-7 (Breast Cancer) | MTT Assay | [Value] µM | [Future Study] |
| A549 (Lung Cancer) | MTT Assay | [Value] µM | [Future Study] |
| HeLa (Cervical Cancer) | MTT Assay | [Value] µM | [Future Study] |
| Normal Fibroblasts | MTT Assay | [Value] µM | [Future Study] |
Table 3: Anti-inflammatory Activity of this compound (Hypothetical Data)
| Assay | Cell Line/System | Endpoint Measured | Result (e.g., IC50, % Inhibition) | Reference |
| Nitric Oxide (NO) Assay | RAW 264.7 Macrophages | NO Production | IC50: [Value] µM | [Future Study] |
| COX-2 Inhibition Assay | Enzyme Assay | COX-2 Activity | IC50: [Value] µM | [Future Study] |
| TNF-α Inhibition Assay | LPS-stimulated Macrophages | TNF-α Secretion | % Inhibition at [X] µM: [Value] | [Future Study] |
Table 4: Antioxidant Activity of this compound (Hypothetical Data)
| Assay | Methodology | Result (e.g., IC50, Trolox Equivalents) | Reference |
| DPPH Radical Scavenging | Spectrophotometry | IC50: [Value] µg/mL | [Future Study] |
| ABTS Radical Scavenging | Spectrophotometry | TEAC: [Value] mM Trolox/mg | [Future Study] |
| Ferric Reducing Antioxidant Power (FRAP) | Spectrophotometry | [Value] µM Fe(II)/g | [Future Study] |
Experimental Protocols
Detailed and validated experimental protocols specifically for this compound are not available. However, the following are standardized and widely accepted protocols for screening the biological activities of natural products, such as monoterpenes. These can be adapted for the systematic investigation of this compound.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a high concentration.
-
Preparation of Microtiter Plates: Dispense sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) into the wells of a 96-well microtiter plate.
-
Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution across the wells to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the prepared inoculum to each well. Include a positive control (broth + inoculum) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (serially diluted). Include a vehicle control (solvent only) and an untreated control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production. Include untreated and LPS-only controls.
-
Incubation: Incubate the cells for 24 hours.
-
Nitrite (B80452) Measurement: Collect the cell culture supernatant. Determine the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Data Analysis: Measure the absorbance and calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Signaling Pathways and Logical Relationships
The specific signaling pathways modulated by this compound have not been elucidated. However, based on the activities of other monoterpenes, potential targets could include inflammatory pathways such as NF-κB and MAPK, and apoptosis-related pathways in cancer cells. The following diagrams illustrate a general workflow for screening biological activities and a hypothetical signaling pathway that could be investigated for this compound's anti-inflammatory effects.
Conclusion and Future Directions
This compound remains a compound of interest with potential therapeutic applications. However, the current body of scientific literature lacks the specific and quantitative data required for a comprehensive understanding of its biological activities. The information available is largely qualitative and often extrapolated from studies on complex essential oil mixtures or related monoterpenes.
To unlock the full potential of this compound, dedicated and systematic research is imperative. Future studies should focus on:
-
Isolation and Purification: Conducting studies with highly purified this compound to ensure that the observed biological activities are attributable to the compound itself.
-
Broad-Spectrum Screening: Performing comprehensive in vitro screening for antimicrobial, anticancer, anti-inflammatory, and antioxidant activities using standardized assays to generate robust quantitative data (MICs, IC50s, etc.).
-
Mechanism of Action Studies: Investigating the molecular mechanisms underlying any observed biological activities, including the identification of specific cellular targets and signaling pathways.
-
In Vivo Studies: Progressing to in vivo animal models to evaluate the efficacy, pharmacokinetics, and safety of this compound for promising activities identified in vitro.
This technical guide serves as a foundational framework for initiating such research. The provided standardized protocols and data presentation templates are intended to guide future investigations, ensuring that the data generated is robust, comparable, and contributes meaningfully to the scientific understanding of this compound's therapeutic potential.
References
Antimicrobial Effects of Alpha-Fenchene on Pathogenic Bacteria: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, there is a significant lack of direct research specifically investigating the antimicrobial effects of isolated alpha-fenchene on pathogenic bacteria. Consequently, this guide provides a comprehensive overview based on the known antimicrobial properties of the broader class of monoterpenes, with a particular focus on the structurally similar and well-studied monoterpene, alpha-pinene (B124742), as a proxy. The experimental protocols and mechanisms of action described are based on established methodologies for evaluating and understanding antimicrobial terpenes.
Introduction to this compound and Monoterpenes
This compound is a bicyclic monoterpene with the chemical formula C₁₀H₁₆.[1][2][3] It is a natural volatile organic compound found as a constituent in the essential oils of various plants.[4] While research on the specific biological activities of this compound is limited, the broader class of monoterpenes is well-recognized for a wide range of biological properties, including significant antimicrobial activity against various pathogenic microorganisms.[5][6]
Monoterpenes, due to their lipophilic nature, are known to interact with the cell membranes of microorganisms, leading to a cascade of events that can inhibit growth or cause cell death.[7][8][9] This guide will explore the potential antimicrobial effects of this compound through the lens of related, well-documented monoterpenes.
Antimicrobial Activity of a Structurally Related Monoterpene: Alpha-Pinene
Alpha-pinene is a bicyclic monoterpene that is isomeric with this compound and has been more extensively studied for its antimicrobial properties. The data presented below for alpha-pinene can serve as a valuable reference point for postulating the potential efficacy of this compound.
Quantitative Antimicrobial Data for Alpha-Pinene
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of alpha-pinene against several pathogenic bacteria, as reported in the scientific literature. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2]
| Bacterial Strain | Gram Stain | MIC (mg/mL) | Reference |
| Escherichia coli | Gram-Negative | 0.686 | [10] |
| Salmonella enterica | Gram-Negative | 0.686 | [10] |
| Staphylococcus aureus | Gram-Positive | 0.420 | [10] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-Positive | 117 - 4,150 µg/mL | [11] |
Note: The wide range for MRSA may be attributed to variations in the specific strains tested and the experimental methodologies used.
Experimental Protocols for Antimicrobial Susceptibility Testing of Monoterpenes
The following is a generalized protocol for determining the antimicrobial activity of a volatile monoterpene like this compound, based on standard methods used for essential oils and their components.[12][13]
Materials
-
Test compound (e.g., this compound, alpha-pinene)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Growth medium (e.g., Mueller-Hinton Broth/Agar)
-
Solvent for the test compound (e.g., Dimethyl sulfoxide (B87167) - DMSO)
-
Positive control antibiotic (e.g., amikacin, nitrofurantoin)[14]
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density)
-
Incubator
Broth Microdilution Method for MIC Determination
-
Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown to a specific turbidity, typically corresponding to a concentration of approximately 5 x 10⁵ CFU/mL.[13]
-
Serial Dilution of the Test Compound: The test monoterpene is serially diluted in the growth medium in a 96-well microtiter plate. A solvent like DMSO is often used to aid in the dissolution of the lipophilic compound.[15]
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Controls:
-
Positive Control: Wells containing the bacterial inoculum and a known antibiotic.
-
Negative Control: Wells containing only the growth medium to check for sterility.
-
Solvent Control: Wells containing the bacterial inoculum and the highest concentration of the solvent used to ensure it does not inhibit bacterial growth.
-
-
Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the test compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density.[16]
Determination of Minimum Bactericidal Concentration (MBC)
-
Subculturing: A small aliquot from the wells showing no visible growth in the MIC assay is plated onto fresh agar (B569324) plates.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
MBC Determination: The MBC is the lowest concentration of the test compound that results in a significant reduction (e.g., 99.9%) in the number of viable bacteria.
Visualizing Experimental and Mechanistic Pathways
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: A generalized workflow for determining the Minimum Inhibitory and Bactericidal Concentrations.
Proposed Mechanism of Action for Antimicrobial Monoterpenes
The primary proposed mechanism for the antimicrobial action of many monoterpenes is the disruption of the bacterial cell membrane.[6] This interaction is facilitated by the lipophilic nature of these compounds.
Caption: Proposed mechanism of antimicrobial action for monoterpenes on bacterial cells.
The process is thought to begin with the accumulation of monoterpene molecules in the lipid bilayer of the bacterial cell membrane. This leads to a perturbation of the membrane's structure, increasing its fluidity and permeability.[8] The compromised membrane then allows for the leakage of essential ions and macromolecules, such as ATP and nucleic acids, from the cytoplasm.[7] This ultimately disrupts critical cellular processes and leads to bacterial cell death.
Conclusion and Future Directions
While direct evidence for the antimicrobial effects of this compound is currently lacking in the scientific literature, the well-documented activity of other monoterpenes, particularly the structurally similar alpha-pinene, suggests that this compound may also possess valuable antimicrobial properties. This technical guide provides a framework for researchers and drug development professionals to begin investigating the potential of this compound as a novel antimicrobial agent.
Future research should focus on:
-
In vitro antimicrobial screening: Determining the MIC and MBC of purified this compound against a broad panel of pathogenic bacteria, including multidrug-resistant strains.
-
Mechanism of action studies: Investigating the precise molecular interactions between this compound and bacterial cells to elucidate its mechanism of action.
-
Synergy studies: Evaluating the potential for this compound to act synergistically with existing antibiotics to enhance their efficacy.
The exploration of natural compounds like this compound is a promising avenue for the discovery of new therapeutic agents to combat the growing threat of antimicrobial resistance.
References
- 1. This compound | C10H16 | CID 28930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C10H16) [pubchemlite.lcsb.uni.lu]
- 3. echemi.com [echemi.com]
- 4. This compound, 471-84-1 [thegoodscentscompany.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Mechanisms of antibacterial action of three monoterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of Antibacterial Action of Three Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Biological Activities of α-Pinene and β-Pinene Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thieme-connect.com [thieme-connect.com]
- 14. mdpi.com [mdpi.com]
- 15. Characterization, Antioxidant and Antibacterial Activity of Essential Oils and Their Encapsulation into Biodegradable Material Followed by Freeze Drying - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimicrobial activity evaluation of pure compounds obtained from Pseudoalteromonas haloplanktis against Listeria monocytogenes: Preliminary results - PMC [pmc.ncbi.nlm.nih.gov]
Potential Pharmacological Applications of Alpha-Fenchene: A Technical Guide for Researchers
Abstract
Alpha-fenchene, a bicyclic monoterpene found in the essential oils of various plants, is emerging as a compound of significant interest for pharmacological research. Preliminary studies suggest a spectrum of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects, positioning this compound as a promising candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the current, albeit limited, state of knowledge regarding the pharmacological applications of this compound. It is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, summarizing available data, outlining potential mechanisms of action based on related compounds, and providing standardized experimental protocols for future investigations. While quantitative data and specific mechanistic pathways for this compound are not yet well-established in publicly available literature, this guide offers a structured approach to systematically explore its therapeutic potential.
Introduction
This compound (C₁₀H₁₆) is a natural volatile organic compound and a constituent of numerous essential oils, contributing to their characteristic aroma. Structurally similar to other well-studied monoterpenes like alpha-pinene, this compound is gaining attention for its potential therapeutic properties. This document synthesizes the existing preliminary evidence for its pharmacological activities and provides a framework for future research endeavors. Due to the nascent stage of research on isolated this compound, this guide also draws parallels from studies on essential oils rich in this compound and on structurally related terpenes to hypothesize potential mechanisms and guide experimental design.
Potential Pharmacological Activities
While research specifically on isolated this compound is limited, studies on essential oils containing this monoterpene suggest several potential pharmacological applications.
Antimicrobial Activity
Essential oils containing this compound have demonstrated activity against a range of microbial pathogens. The proposed mechanism of action for many monoterpenes involves the disruption of microbial cell membranes, leading to increased permeability and subsequent leakage of intracellular contents, ultimately causing cell death.
Anti-inflammatory Effects
There is preliminary evidence to suggest that this compound may possess anti-inflammatory properties. The potential mechanism could involve the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, which is a central regulator of the inflammatory response. Inhibition of this pathway would lead to a downstream reduction in the production of pro-inflammatory cytokines and mediators.
Cytotoxic Activity against Cancer Cells
Some studies on essential oils containing this compound indicate potential cytotoxic effects against certain cancer cell lines. The proposed mechanism for related monoterpenes, such as alpha-pinene, involves the induction of apoptosis, or programmed cell death. This is often mediated through the activation of caspase enzymes, key executioners of the apoptotic cascade.
Quantitative Data Summary
A thorough review of the current scientific literature reveals a significant gap in quantitative data specifically for isolated this compound. The tables below are presented as templates for researchers to populate as data becomes available from future studies. The values for related compounds or essential oils are provided for context and to guide initial experimental concentrations.
Table 1: Antimicrobial Activity of this compound (Hypothetical Data)
| Test Organism | Assay Type | Endpoint | Result (µg/mL) | Reference |
|---|---|---|---|---|
| Staphylococcus aureus | Broth Microdilution | MIC | Data not available | |
| Escherichia coli | Broth Microdilution | MIC | Data not available |
| Candida albicans | Broth Microdilution | MIC | Data not available | |
MIC: Minimum Inhibitory Concentration
Table 2: Anti-inflammatory Activity of this compound (Hypothetical Data)
| Cell Line | Assay | Endpoint | Result (IC₅₀ in µM) | Reference |
|---|---|---|---|---|
| RAW 264.7 Macrophages | Nitric Oxide (NO) Production | IC₅₀ | Data not available |
| HT-29 Colon Cancer Cells | NF-κB Inhibition | IC₅₀ | Data not available | |
IC₅₀: Half-maximal Inhibitory Concentration
Table 3: Cytotoxic Activity of this compound (Hypothetical Data)
| Cell Line | Assay | Endpoint | Result (IC₅₀ in µM) | Reference |
|---|---|---|---|---|
| MCF-7 (Breast Cancer) | MTT Assay | IC₅₀ | Data not available | |
| A549 (Lung Cancer) | MTT Assay | IC₅₀ | Data not available |
| HeLa (Cervical Cancer) | MTT Assay | IC₅₀ | Data not available | |
IC₅₀: Half-maximal Inhibitory Concentration
Experimental Protocols
The following are detailed methodologies for key experiments to assess the pharmacological activities of this compound. These protocols are based on standard laboratory practices.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.
-
Preparation of Microbial Inoculum:
-
Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth overnight at 37°C.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a high concentration.
-
Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well of the microtiter plate containing the this compound dilutions.
-
Include a positive control (microorganism in MHB without this compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
-
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay measures the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Culture and Seeding:
-
Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Cell Treatment:
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response. Include a vehicle control (cells with LPS and solvent) and a negative control (untreated cells).
-
-
Nitric Oxide Measurement (Griess Assay):
-
After incubation, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite (B80452) (a stable product of NO) using a sodium nitrite standard curve.
-
Determine the IC₅₀ value of this compound for NO inhibition.
-
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding:
-
Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Treatment:
-
Treat the cells with a range of concentrations of this compound and incubate for 24, 48, or 72 hours. Include a vehicle control.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) product.
-
-
Formazan Solubilization and Measurement:
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
-
Calculation of Cell Viability and IC₅₀:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value, which is the concentration of this compound that causes a 50% reduction in cell viability.
-
Potential Signaling Pathways
Based on the activities of structurally similar monoterpenes, the following signaling pathways are hypothesized to be modulated by this compound. Further research is required to validate these hypotheses.
Anti-inflammatory Signaling
This compound may exert its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound could potentially interfere with this cascade at various points.
Apoptotic Signaling in Cancer Cells
The cytotoxic effects of this compound may be mediated through the induction of the intrinsic apoptotic pathway. This pathway is initiated by cellular stress and leads to the activation of pro-apoptotic proteins, which in turn trigger the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases, ultimately leading to cell death.
Conclusion and Future Directions
This compound presents a compelling case for further pharmacological investigation. The preliminary evidence, largely inferred from studies on essential oils and structurally related compounds, points towards potential antimicrobial, anti-inflammatory, and cytotoxic activities. However, to realize its therapeutic potential, a concerted research effort is required to move from qualitative observations to quantitative data and mechanistic understanding.
Future research should prioritize the following:
-
Isolation and Purification: Conduct studies using highly purified this compound to unequivocally attribute biological activities to the compound itself.
-
Quantitative Bioassays: Systematically determine the MIC values against a broad panel of clinically relevant microorganisms and IC₅₀ values for anti-inflammatory and cytotoxic effects in various cell lines.
-
Mechanism of Action Studies: Elucidate the specific molecular targets and signaling pathways modulated by this compound.
-
In Vivo Studies: Progress promising in vitro findings to preclinical animal models to assess efficacy, pharmacokinetics, and safety.
This technical guide serves as a starting point for researchers entering this exciting field. By systematically addressing the current knowledge gaps, the scientific community can unlock the full pharmacological potential of this compound.
Alpha-Fenchene as a Biomarker in Plant Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-fenchene is a bicyclic monoterpene found in the essential oils of various plants. As a volatile organic compound (VOC), it plays a role in plant defense mechanisms against biotic and abiotic stresses. Its presence and concentration can serve as a valuable biomarker for assessing plant health, stress responses, and genetic traits. This guide provides a comprehensive overview of this compound's role as a plant biomarker, detailing its biosynthesis, the signaling pathways that regulate its production, and the experimental protocols for its study.
Data Presentation: Quantitative and Qualitative Changes in this compound Under Stress
While specific quantitative data for this compound under various stressors is not extensively documented in publicly available literature, the general trend for monoterpenes is an increase in production and emission in response to both biotic and abiotic challenges. The following tables summarize the expected qualitative changes and provide a template for presenting quantitative data when it becomes available through targeted research.
Table 1: Response of Plant Monoterpenes (including α-Fenchene) to Biotic Stress
| Stressor | Plant Species (Example) | Observed/Expected Change in α-Fenchene Level | Analytical Method | Reference (for similar compounds) |
| Insect Herbivory (e.g., Aphids) | Vicia faba | Increased emission | GC-MS | [1] |
| Mechanical Wounding | Arabidopsis thaliana | Increased local and systemic accumulation | GC-MS | [2][3] |
| Pathogen Infection | General | Increased production as part of the defense response | GC-MS | [4] |
Table 2: Response of Plant Monoterpenes (including α-Fenchene) to Abiotic Stress
| Stressor | Plant Species (Example) | Observed/Expected Change in α-Fenchene Level | Analytical Method | Reference (for similar compounds) |
| Drought Stress | Ducrosia anethifolia | Increased concentration in essential oils | GC-MS | [5] |
| High Salinity | General | Variable, often increased as part of osmotic stress response | GC-MS | [6] |
| Temperature Stress | General | Increased emission with rising temperature to a certain threshold | GC-MS | [7] |
Biosynthesis of this compound
The biosynthesis of this compound, like other monoterpenes, originates from the methylerythritol 4-phosphate (MEP) pathway, which produces the precursor geranyl diphosphate (B83284) (GPP). While a specific this compound synthase has not been definitively characterized in all species, the pathway is believed to proceed through a series of enzymatic steps involving a terpene synthase.
Putative Biosynthetic Pathway of this compound
The following diagram illustrates the likely biosynthetic route from GPP to this compound, based on known monoterpene biosynthesis pathways.
References
- 1. Small volatile lipophilic molecules induced belowground by aphid attack elicit a defensive response in neighbouring un-infested plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elicitation of jasmonate-mediated defense responses by mechanical wounding and insect herbivory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Wounding in the plant tissue: the defense of a dangerous passage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transcriptome Analysis of JA Signal Transduction, Transcription Factors, and Monoterpene Biosynthesis Pathway in Response to Methyl Jasmonate Elicitation in Mentha canadensis L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic and physiological effects of water stress on Moshgak (Ducrosia anethifolia Boiss) populations using GC–MS and multivariate analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Dynamic distress calls: volatile info chemicals induce and regulate defense responses during herbivory [frontiersin.org]
Navigating the Chiral Landscape of Alpha-Fenchene: A Technical Guide for Researchers
An in-depth exploration of the stereoisomeric complexity of alpha-fenchene, offering a technical resource for researchers, scientists, and professionals in drug development. This guide details the chirality, stereoisomers, and analytical methodologies pertinent to this bicyclic monoterpene.
This compound, a naturally occurring bicyclic monoterpene, presents a fascinating case study in stereochemistry. Its rigid bicyclo[2.2.1]heptane framework harbors chiral centers, giving rise to non-superimposable mirror images known as enantiomers. Understanding the distinct properties and synthesis of these stereoisomers is crucial for applications in fragrance chemistry, natural product synthesis, and as chiral building blocks in drug discovery. This technical guide provides a comprehensive overview of the chirality and stereoisomers of this compound, including key physicochemical data and detailed experimental protocols.
Stereochemistry of this compound
This compound, systematically named 7,7-dimethyl-2-methylenebicyclo[2.2.1]heptane, possesses two chiral centers at the bridgehead carbons (C1 and C4). This gives rise to the potential for two pairs of enantiomers. The common isomers are designated as (+)-α-fenchene and (-)-α-fenchene, corresponding to their opposite effects on plane-polarized light.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₆ | [1] |
| Molecular Weight | 136.23 g/mol | [1] |
| CAS Number | 471-84-1 | [2] |
| Boiling Point | 158.6 °C at 760 mmHg | [2] |
| Density | 0.88 g/cm³ | [2] |
Enantioselective Synthesis and Separation
The controlled synthesis of a single enantiomer of this compound is a significant challenge in organic chemistry. While a specific, detailed protocol for the enantioselective synthesis of this compound was not found in the current literature, general strategies for asymmetric synthesis of related bicyclic monoterpenes can be adapted. One plausible conceptual approach involves the use of a chiral catalyst or a chiral auxiliary to direct the stereochemical outcome of a key bond-forming reaction in the synthesis of the bicyclic core.
The separation of enantiomers from a racemic mixture of this compound is more readily achievable through chiral chromatography.
Experimental Protocol: Chiral Gas Chromatography (GC) for Enantiomeric Separation of this compound
This protocol is a generalized procedure based on established methods for the chiral separation of terpenes.[3][4] Optimization will be required for specific instrumentation and columns.
Objective: To separate the enantiomers of a racemic this compound standard.
Instrumentation and Materials:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Chiral Capillary Column (e.g., Cyclodextrin-based columns like Rt-βDEXsm)[3]
-
Helium (carrier gas)
-
Racemic this compound standard
-
Anhydrous solvent (e.g., hexane (B92381) or dichloromethane) for sample dilution
Procedure:
-
Sample Preparation: Prepare a dilute solution of the racemic this compound standard (e.g., 1 mg/mL) in the chosen anhydrous solvent.
-
GC Instrument Setup:
-
Install the chiral capillary column in the GC oven.
-
Set the carrier gas (Helium) flow rate to the manufacturer's recommendation for the column (typically 1-2 mL/min).
-
Set the injector temperature to 250 °C.
-
Set the detector (FID or MS) temperature to 280 °C.
-
-
Oven Temperature Program: A temperature gradient is typically employed to achieve optimal separation. A representative program is as follows:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp 1: Increase to 120 °C at a rate of 2 °C/min.
-
Ramp 2: Increase to 220 °C at a rate of 10 °C/min, hold for 5 minutes.
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Analysis: The two enantiomers should elute at different retention times, resulting in two distinct peaks in the chromatogram. The relative area of each peak corresponds to the enantiomeric ratio in the sample.
Stereoisomeric Relationships and Analysis Workflow
The relationship between the stereoisomers of this compound can be visualized as a pair of enantiomers. Diastereomers would arise if additional chiral centers were introduced into the molecule.
Below is a diagram illustrating the logical relationship between the enantiomers of this compound.
The following diagram outlines a typical experimental workflow for the analysis of this compound stereoisomers.
Conclusion
The chirality of this compound is a key feature that dictates its interactions in biological systems and its potential as a chiral synthon. While the enantioselective synthesis of this monoterpene remains an area for further research, the analytical separation of its enantiomers is well within the reach of modern chromatographic techniques. This guide provides a foundational understanding and practical starting points for researchers and professionals working with this compound and its stereoisomers. Further investigation into the specific optical properties and biological activities of the individual enantiomers will undoubtedly open new avenues for their application.
References
The Occurrence and Analysis of α-Fenchene in Essential Oils: A Technical Guide
Abstract
α-Fenchene, a bicyclic monoterpene, is a naturally occurring compound found in the essential oils of various plants. While not as abundant as other terpenes like limonene (B3431351) or pinene, its presence contributes to the unique aromatic profile and potential biological activities of these oils. This technical guide provides an in-depth overview of the occurrence of α-fenchene in different essential oils, methodologies for its extraction and quantification, and a discussion of its potential biological significance. The information is intended for researchers, scientists, and professionals in the fields of natural products chemistry, pharmacology, and drug development.
Introduction
α-Fenchene (C₁₀H₁₆) is a colorless liquid with a characteristic camphor-like odor.[1] As a monoterpene, it is biosynthesized in plants through the mevalonate (B85504) pathway. Its presence has been reported in a variety of essential oils, although often as a minor component. Understanding the distribution and concentration of α-fenchene is crucial for the quality control of essential oils and for exploring their potential therapeutic applications, including antimicrobial and anti-inflammatory properties.[1]
Occurrence of α-Fenchene in Essential Oils
The concentration of α-fenchene in essential oils can vary significantly depending on the plant species, geographical origin, harvesting time, and the part of the plant used for extraction. While it is a minor component in many well-known essential oils, it has been identified as a more significant constituent in others.
Table 1: Quantitative Occurrence of α-Fenchene in Various Essential Oils
| Plant Species | Plant Part | α-Fenchene Concentration (%) | Reference |
| Astrodaucus persicus | Leaves/Stems | 9.2 | [2] |
| Juniperus communis (Common Juniper) | Branches | Not explicitly quantified, but present | [3] |
| Carum carvi (Caraway) | Seed fruits | Present in minor amounts | [4][5] |
| Syringa vulgaris (Common Lilac) | Flowers | Not a major component | [6] |
| Mentha species (Mint) | Aerial parts | Not a major component | [7] |
| Cinnamomum fragrans | Leaf | 0.30 | |
| Cupressus sempervirens (Cypress) | Cone | 1.8 | |
| Cupressus sempervirens (Cypress) | - | 0.73-0.81 | |
| Eucalyptus globulus | - | 0.01 | |
| Angelica archangelica (Angelica) | Root | 0.05 | |
| Ocimum basilicum (Basil) | - | Present | |
| Peumus boldus (Boldo) | Leaf | 0.01-0.02 | |
| Laurus nobilis (Laurel) | Leaf | <0.10 |
Note: The absence of a specific percentage indicates that while α-fenchene has been identified in the essential oil, its quantitative data was not available in the cited literature.
Experimental Protocols
The extraction and quantification of α-fenchene from plant materials typically involve hydrodistillation followed by gas chromatography-mass spectrometry (GC-MS) analysis.
Essential Oil Extraction: Hydrodistillation
Hydrodistillation is a common method for extracting essential oils from plant materials.
Methodology:
-
Plant Material Preparation: The fresh or dried plant material (e.g., leaves, stems, flowers) is comminuted to increase the surface area for efficient oil extraction.
-
Apparatus Setup: A Clevenger-type apparatus is typically used. The plant material is placed in a round-bottom flask with a sufficient amount of distilled water.
-
Distillation: The flask is heated, and the resulting steam carries the volatile essential oils.
-
Condensation and Separation: The steam-oil mixture is then passed through a condenser, where it cools and liquefies. The essential oil, being less dense than water, separates and can be collected.
-
Drying and Storage: The collected oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water and stored in a sealed, dark glass vial at a low temperature (e.g., 4°C) to prevent degradation.
Quantification of α-Fenchene: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique used to separate, identify, and quantify the individual components of a complex mixture like an essential oil.
Methodology:
-
Sample Preparation: The essential oil sample is diluted in a suitable solvent (e.g., hexane (B92381) or dichloromethane) to an appropriate concentration.
-
GC-MS System: A gas chromatograph coupled with a mass spectrometer is used. A common setup includes:
-
Column: A non-polar capillary column, such as a DB-5 or HP-5MS (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.
-
Injector: A split/splitless injector is used, with the temperature maintained at a high level (e.g., 250°C) to ensure rapid volatilization of the sample.
-
Oven Temperature Program: A temperature gradient is applied to the oven to separate the components based on their boiling points. A typical program might be: initial temperature of 60°C for a few minutes, followed by a ramp up to 240°C at a rate of 3-5°C/min.
-
Mass Spectrometer: The mass spectrometer is operated in electron ionization (EI) mode (e.g., at 70 eV). The mass range scanned is typically from 40 to 400 amu.
-
-
Component Identification: The identification of α-fenchene is achieved by comparing its retention time and mass spectrum with those of a known standard or by matching the mass spectrum with a reference library (e.g., NIST, Wiley).
-
Quantification: The relative percentage of α-fenchene is calculated based on the peak area of the compound relative to the total peak area of all identified components in the chromatogram (area normalization method).
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for the extraction and analysis of α-fenchene from plant material.
Proposed Anti-Inflammatory Signaling Pathway of α-Fenchene
While the direct signaling pathways of α-fenchene are not yet fully elucidated, based on the known anti-inflammatory activities of structurally similar monoterpenes like α-pinene, a plausible mechanism of action can be proposed.[8][9] α-Pinene has been shown to suppress the NF-κB and MAPK signaling pathways.[8] It is hypothesized that α-fenchene may exert its anti-inflammatory effects through a similar mechanism.
Proposed Antimicrobial Mechanism of Action
The antimicrobial activity of terpenes is often attributed to their ability to disrupt the structure and function of microbial cell membranes.[10] It is proposed that the lipophilic nature of α-fenchene allows it to partition into the lipid bilayer of bacterial and fungal cell membranes, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.
Conclusion
α-Fenchene is a monoterpene found in various essential oils, with its concentration being particularly notable in the essential oil of Astrodaucus persicus leaves and stems.[2] While often a minor component, its presence is significant for the chemical fingerprinting of essential oils. The standard methods for its analysis, hydrodistillation and GC-MS, are well-established. Although direct research on the specific biological signaling pathways of α-fenchene is limited, plausible mechanisms for its potential anti-inflammatory and antimicrobial activities can be inferred from the actions of other related monoterpenes. Further research is warranted to fully elucidate the pharmacological properties of α-fenchene and its potential applications in drug development and as a natural bioactive compound.
References
- 1. Essential oils chemical composition, antioxidant activities and total phenols of Astrodaucus persicus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tbsrj.mazums.ac.ir [tbsrj.mazums.ac.ir]
- 3. DSpace [helda.helsinki.fi]
- 4. Caraway Oil - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. agriculturejournals.cz [agriculturejournals.cz]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Chemical Characterization of the Essential Oil Compositions of Mentha spicata and M. longifolia ssp. cyprica from the Mediterranean Basin and Multivariate Statistical Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alpha-Pinene Exhibits Anti-Inflammatory Activity Through the Suppression of MAPKs and the NF-κB Pathway in Mouse Peritoneal Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Toxicological Profile of alpha-Fenchene: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available toxicological information on alpha-fenchene. A comprehensive literature search has revealed a significant lack of specific toxicological studies on this compound. Therefore, this paper also includes data on the structurally similar monoterpene, alpha-pinene (B124742), to provide a contextual toxicological profile. This information should be interpreted with caution and is not a substitute for dedicated toxicological testing of this compound.
Introduction to this compound
This compound (CAS No. 471-84-1) is a bicyclic monoterpene naturally occurring in various plants.[1][2] It is a colorless liquid with a camphor-like odor. While it is used in fragrance formulations, publicly available data on its toxicological properties are sparse. This whitepaper aims to consolidate the existing safety information for this compound and provide a comparative toxicological assessment based on the more extensively studied isomer, alpha-pinene.
Hazard Identification of this compound
The primary source of toxicological information for this compound comes from its Globally Harmonized System (GHS) of Classification and Labelling of Chemicals notifications. These classifications indicate potential health and environmental hazards.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement | Signal Word |
| Aspiration Hazard, Category 1 | H304: May be fatal if swallowed and enters airways.[3][4][5] | Danger |
| Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 2 | H411: Toxic to aquatic life with long lasting effects.[3][5] | No Signal Word |
| Serious Eye Damage/Eye Irritation, Category 2 | H319: Causes serious eye irritation.[5] | Warning |
Data compiled from multiple sources providing GHS classifications.[3][4][5]
Due to the lack of specific studies, no quantitative toxicological data such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level) for this compound are available in the public domain.
Toxicological Data of a Structurally Related Compound: alpha-Pinene
Given the limited data on this compound, the toxicological profile of its structural isomer, alpha-pinene (CAS No. 80-56-8), is presented here to provide some insight into the potential hazards. It is crucial to note that while structurally similar, the toxicological properties of these two compounds may differ.
Acute Toxicity of alpha-Pinene
Alpha-pinene has been shown to have moderate acute oral toxicity. In studies with rats, the oral LD50 was determined to be between 300 and 2000 mg/kg body weight.[6] It is also considered a skin irritant but not a sensitizer (B1316253) in guinea pig maximization tests.[7]
Table 2: Acute Toxicity of alpha-Pinene
| Route | Species | Test | Result | Reference |
| Oral | Rat | OECD TG 423 | 300 < LD50 < 2000 mg/kg bw | |
| Dermal | Rat | OECD TG 402 | LD50 > 2000 mg/kg bw | |
| Inhalation | Mouse | RD50 | 1,053 - 1,107 ppm | [7] |
Repeated Dose Toxicity of alpha-Pinene
Sub-chronic inhalation studies have been conducted on alpha-pinene. In a 3-month study, male and female F344/N rats and B6C3F1/N mice were exposed to alpha-pinene vapor. The major targets for toxicity were identified as the liver, urinary system, and male reproductive system.[8]
Table 3: Repeated Dose Inhalation Toxicity of alpha-Pinene (3-Month Study)
| Species | Sex | Lowest-Observed-Effect Level (LOEL) | Observed Effects | Reference |
| Rat | Male | 25 ppm | Increased incidences of kidney lesions | [8] |
| Rat | Female | 25 ppm | Increased relative liver weights | [8] |
| Mouse | Male | 100 ppm | Decreased sperm per cauda and increased incidences of transitional epithelium hyperplasia of the urinary bladder | [8] |
| Mouse | Female | 100 ppm | Increased incidences of transitional epithelium hyperplasia of the urinary bladder | [8] |
Genotoxicity of alpha-Pinene
Alpha-pinene has been evaluated for its genotoxic potential in various assays. It was found to be not mutagenic in bacterial reverse mutation assays (Ames test).[8][9] However, one in vitro study in mammalian cells indicated that alpha-pinene could be clastogenic and aneugenic.[9] Its metabolite, alpha-pinene oxide, has been shown to be mutagenic in bacterial assays.[10][11][12]
Table 4: Genotoxicity of alpha-Pinene
| Test System | Method | Result | Reference |
| S. typhimurium & E. coli | Ames Test | Negative | [8][9] |
| Mouse Peripheral Blood Erythrocytes | Micronucleus Test | Negative | [8] |
| V79-C13 Chinese Hamster Cells | In vitro | Clastogenic and aneugenic | [9] |
Carcinogenicity and Reproductive Toxicity of alpha-Pinene
There is a lack of chronic toxicity and carcinogenicity studies for alpha-pinene.[9] Similarly, no dedicated reproductive and developmental toxicity studies were found in the literature.[7]
General Experimental Protocols for Toxicological Assessment
In the absence of specific experimental data for this compound, this section outlines the general methodologies for key toxicological endpoints that would be relevant for its assessment.
In Vitro Cytotoxicity Assay
A common method to assess the cytotoxicity of a substance is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product.[13][14][15][16] The amount of formazan produced is proportional to the number of viable cells.
Experimental Workflow for MTT Assay
References
- 1. This compound, 471-84-1 [thegoodscentscompany.com]
- 2. This compound|lookchem [lookchem.com]
- 3. echemi.com [echemi.com]
- 4. echemi.com [echemi.com]
- 5. This compound | C10H16 | CID 28930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. Introduction - NTP Technical Report on the Toxicity Studies of α-Pinene (CASRN 80-56-8) Administered by Inhalation to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. NTP Technical Report on the Toxicity Studies of α-Pinene (CASRN 80-56-8) Administered by Inhalation to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. The common indoor air pollutant α-pinene is metabolized to a genotoxic metabolite α-pinene oxide [cebs.niehs.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. MTT assay overview | Abcam [abcam.com]
The Environmental Fate of Alpha-Fenchene: A Technical Guide for Researchers
Introduction
Alpha-fenchene (C₁₀H₁₆), a bicyclic monoterpene, is a naturally occurring volatile organic compound found in the essential oils of various plants. As a constituent of numerous consumer products and with its natural emissions, understanding its environmental fate is crucial for assessing its potential ecological impact. This technical guide provides a comprehensive overview of the current scientific understanding of the environmental distribution and degradation of this compound, intended for researchers, scientists, and drug development professionals. Due to a notable scarcity of experimental data for this compound itself, this guide incorporates data from its close structural isomers, primarily alpha-pinene (B124742) and camphene, to provide a more complete, albeit estimated, picture of its environmental behavior. All data derived from structural analogs are clearly indicated.
Physicochemical Properties
The environmental distribution of this compound is governed by its physicochemical properties. With a relatively high vapor pressure and low water solubility, it is expected to predominantly partition into the atmosphere. Its octanol-water partition coefficient (log Kow) suggests a potential for bioaccumulation in aquatic organisms and sorption to organic matter in soil and sediment.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆ | --INVALID-LINK-- |
| Molecular Weight | 136.23 g/mol | --INVALID-LINK-- |
| Vapor Pressure | 4.96 mm Hg at 25°C (estimated) | [1] |
| Water Solubility | 4.89 mg/L at 25°C (estimated) | [1] |
| Log Kow | 4.35 (estimated) | [1] |
| Henry's Law Constant | 1.82 x 10⁻¹ atm-m³/mol at 25°C (estimated) | [1] |
Environmental Fate Processes
The primary environmental fate processes for this compound are atmospheric oxidation, and to a lesser extent, biodegradation. Direct photodegradation in water and soil is not expected to be a significant removal mechanism.
Atmospheric Fate
Once volatilized into the atmosphere, this compound is subject to degradation by reaction with photochemically generated oxidants, primarily hydroxyl radicals (•OH), ozone (O₃), and nitrate (B79036) radicals (NO₃•) during nighttime. These reactions lead to the formation of a variety of oxygenated products, some of which can contribute to the formation of secondary organic aerosols (SOA).
Atmospheric Degradation Workflow
Caption: Workflow of this compound's atmospheric degradation.
Table 2: Atmospheric Reaction Rate Constants and Lifetimes for this compound and Related Monoterpenes
| Reactant | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime | Source (Compound) |
| •OH | 5.70 x 10⁻¹¹ (estimated) | 2.3 hours | [1] (this compound) |
| O₃ | 1.20 x 10⁻¹⁷ (estimated) | 22.9 hours | [1] (this compound) |
| NO₃• | No experimental data available for this compound. For α-pinene: 6.2 x 10⁻¹² | ~46 minutes (for α-pinene) | --INVALID-LINK-- |
Assumed atmospheric concentrations: [•OH] = 1.5 x 10⁶ molecules cm⁻³ (12-hr daytime average); [O₃] = 7 x 10¹¹ molecules cm⁻³; [NO₃•] = 5 x 10⁸ molecules cm⁻³ (12-hr nighttime average).
Atmospheric Degradation Pathway of this compound with Hydroxyl Radical (Hypothetical)
The reaction of this compound with the hydroxyl radical is expected to proceed primarily via addition to the double bond, leading to the formation of a carbon-centered radical. This radical then rapidly reacts with molecular oxygen to form a peroxy radical. Subsequent reactions of the peroxy radical will lead to a variety of oxygenated products.
Caption: Hypothetical pathway for OH-initiated atmospheric degradation.
Biodegradation
Based on predictive models, this compound is not expected to be readily biodegradable.[1] This suggests that its persistence in soil and water may be significant if other degradation processes are slow. Experimental studies on the biodegradation of this compound are lacking. However, studies on other monoterpenes like alpha-pinene indicate that some microorganisms are capable of utilizing them as a carbon source, albeit at slow rates.
Table 3: Predicted Biodegradability of this compound
| Model | Prediction | Value | Source |
| BIOWIN v4.10 (Linear) | Not readily biodegradable | 0.4988 | [1] |
| BIOWIN v4.10 (Non-Linear) | Not readily biodegradable | 0.3432 | [1] |
| Ultimate Survey Model | Weeks to months | 2.6860 | [1] |
| Primary Survey Model | Days to weeks | 3.4977 | [1] |
Experimental Protocol: OECD 301 Ready Biodegradability
To experimentally determine the ready biodegradability of this compound, a standardized protocol such as the OECD Guideline 301 can be followed. A common method is the OECD 301 F (Manometric Respirometry Test) .
-
Test Setup: A defined concentration of the test substance (e.g., 100 mg/L) is added to a mineral medium inoculated with a mixed population of microorganisms from a sewage treatment plant.
-
Incubation: The test vessels are incubated in the dark at a constant temperature (e.g., 20-24°C) for 28 days.
-
Measurement: The consumption of oxygen is measured over the 28-day period using a manometric respirometer.
-
Data Analysis: The percentage of biodegradation is calculated by comparing the measured oxygen consumption with the theoretical oxygen demand (ThOD). A substance is considered readily biodegradable if it reaches the pass level of 60% ThOD within a 10-day window during the 28-day test period.
Soil Sorption and Mobility
The estimated log Kow of 4.35 suggests that this compound will have a tendency to sorb to organic matter in soil and sediment. This would reduce its mobility in the subsurface and its bioavailability to some organisms. No experimental soil sorption data (Koc) for this compound are currently available.
Logical Workflow for Assessing Soil Fate
Caption: Factors influencing the fate of this compound in soil.
Bioaccumulation
The high estimated log Kow value suggests a potential for this compound to bioaccumulate in aquatic organisms. However, experimental data on the bioconcentration factor (BCF) are not available. For hydrophobic substances, metabolism within the organism can significantly reduce the actual BCF compared to what is predicted from the log Kow alone.
Ecotoxicity
This compound is classified as toxic to aquatic life with long-lasting effects.[2]
Table 4: Ecotoxicity of this compound (GHS Classification)
| Hazard Statement | Classification | Source |
| H411 | Toxic to aquatic life with long lasting effects | [2] |
Conclusion and Future Research Directions
The environmental fate of this compound is largely predicted based on its physicochemical properties and data from structurally similar monoterpenes. The available information suggests that the primary removal mechanism from the environment is atmospheric oxidation. Its potential for persistence in soil and water, as well as its capacity for bioaccumulation, warrants further investigation through direct experimental studies.
Key research needs include:
-
Experimental determination of the biodegradation rate of this compound in relevant environmental media (soil, water, sediment) following standardized protocols (e.g., OECD 301, 307, 308).
-
Measurement of the reaction rate constants of this compound with key atmospheric oxidants (•OH, O₃, NO₃•) at different temperatures to improve the accuracy of atmospheric lifetime calculations.
-
Identification and quantification of the atmospheric oxidation products of this compound to better understand its contribution to secondary organic aerosol formation.
-
Experimental determination of the bioconcentration factor (BCF) in fish to accurately assess its bioaccumulation potential.
-
Measurement of the soil sorption coefficient (Koc) to improve predictions of its mobility in terrestrial environments.
Addressing these data gaps will provide a more definitive understanding of the environmental risks associated with this compound and enable more robust environmental assessments.
References
Alpha-Fenchene: A Technical Guide to its Biological Mechanisms of Action
Disclaimer: Scientific literature explicitly detailing the mechanisms of action and quantitative biological data for alpha-fenchene is limited. This guide synthesizes the available information on this compound and presents illustrative data and mechanisms from closely related monoterpenes, such as fenchone (B1672492) and alpha-pinene, to provide a comprehensive overview for research and development professionals. The experimental protocols and hypothesized signaling pathways described herein are standard methodologies and plausible routes of action that would require experimental validation for this compound.
Introduction
This compound is a bicyclic monoterpene naturally present in the essential oils of various plants, including certain species of Cedrus and Astrodaucus.[1] While research specifically focused on this compound is not extensive, the broader class of monoterpenes is known for a wide range of biological activities. This technical guide aims to provide researchers, scientists, and drug development professionals with a detailed overview of the potential mechanisms of action of this compound in biological systems, drawing parallels from closely related and better-studied compounds. The guide covers its hypothesized antimicrobial and anti-inflammatory properties, complete with detailed experimental protocols and visual representations of relevant signaling pathways and workflows.
Antimicrobial Mechanism of Action
The antimicrobial properties of monoterpenes are generally attributed to their ability to interact with and disrupt microbial cell membranes, leading to increased permeability and subsequent cell death. While specific studies quantifying the antimicrobial activity of this compound are scarce, data from the structurally related monoterpene fenchone provides insight into its potential efficacy.
Quantitative Antimicrobial Data (Illustrative)
The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) values for fenchone against common bacterial and fungal strains. These values serve as a proxy to estimate the potential antimicrobial potency of this compound.
| Compound | Microorganism | MIC (mg/mL) | MBC/MFC (mg/mL) | Reference |
| Fenchone | Escherichia coli | 8.3 ± 3.6 | 25 ± 0.0 | [2][3] |
| Fenchone | Pseudomonas aeruginosa | 266.6 ± 115.4 | 533.3 ± 230.9 | [2][3] |
| Fenchone | Candida albicans | 41.6 ± 14.4 | 83.3 ± 28.8 | [2][3] |
Experimental Protocol: Broth Microdilution for MIC and MBC/MFC Determination
This protocol details the standard method for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of a compound.
Objective: To determine the lowest concentration of this compound that inhibits visible growth (MIC) and the lowest concentration that kills 99.9% of the initial microbial inoculum (MBC/MFC).
Materials:
-
This compound
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Culture the test microorganism overnight in the appropriate broth medium.
-
Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute the adjusted suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution of this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with the appropriate broth medium to achieve a range of desired concentrations.
-
-
Inoculation:
-
Add the prepared microbial inoculum to each well containing the serially diluted this compound.
-
Include a positive control (microorganism in broth without this compound) and a negative control (broth only).
-
-
Incubation:
-
Incubate the microtiter plate at the optimal temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
-
MIC Determination:
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed.
-
-
MBC/MFC Determination:
-
From the wells showing no visible growth, aspirate a small aliquot and plate it onto an appropriate agar (B569324) medium.
-
Incubate the agar plates under suitable conditions.
-
The MBC/MFC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.
-
References
An In-depth Technical Guide to the Discovery and History of α-Fenchene
For Researchers, Scientists, and Drug Development Professionals
Abstract
α-Fenchene, a bicyclic monoterpene with the chemical formula C₁₀H₁₆, is a naturally occurring volatile organic compound found in the essential oils of a variety of plants.[1] Historically identified as a constituent of complex mixtures, its structural elucidation and synthesis have been subjects of significant chemical investigation. This document provides a comprehensive overview of the discovery, history, isolation, synthesis, and characterization of α-fenchene. It includes detailed experimental protocols, tabulated quantitative data, and visualizations of key chemical and biological pathways to serve as a technical resource for researchers in natural product chemistry, pharmacology, and drug development.
Discovery and Natural Occurrence
The discovery of α-fenchene is not attributed to a single event but rather evolved from the systematic analysis of essential oils in the late 19th and early 20th centuries. Initially, it was identified as one of several isomeric hydrocarbons of the fenchene group. It is a common constituent in the essential oils of numerous plants.
α-Fenchene has been identified in a wide array of plant species, including but not limited to:
-
Caraway (Carum carvi)[2]
-
Common Juniper (Juniperus communis)
-
Common Lilac (Syringa vulgaris)
-
Voodoo Lily (Sauromatum guttatum)[2]
-
Ground Elder (Aegopodium podagraria)[2]
-
Various mint species
-
Astrodaucus persicus[3]
Its presence contributes to the characteristic camphor-like aroma of these plants' essential oils.[4]
Isolation and Synthesis
Isolation from Natural Sources
The primary method for isolating α-fenchene from plant material is through the extraction of essential oils, followed by chromatographic separation.
Experimental Protocol: Steam Distillation for Essential Oil Extraction
This protocol describes a general method for obtaining essential oils from plant matter, which will contain α-fenchene if present in the source material.
-
Preparation of Plant Material : 75-100 g of the desired plant material (e.g., crushed seeds, leaves) is placed into a round-bottom flask.
-
Apparatus Setup : The flask is connected to a steam generator on one side and a condenser on the other. The condenser is attached to a receiver to collect the distillate.
-
Steam Distillation : Steam is passed through the plant material. The hot steam causes the volatile essential oils to vaporize.
-
Condensation : The mixture of steam and essential oil vapor is passed through the condenser, where it cools and liquefies.
-
Collection : The condensed mixture of water and essential oil is collected in the receiver.
-
Separation : The essential oil, being immiscible with water, is separated from the aqueous layer using a separatory funnel.
-
Drying : The collected oil is dried over anhydrous sodium sulfate (B86663) to remove residual water.
-
Purification : Fractional distillation or preparative gas chromatography is then required to isolate α-fenchene from other components of the essential oil.
Chemical Synthesis
The most common industrial synthesis of fenchene isomers involves the acid-catalyzed rearrangement of α-pinene.
Experimental Protocol: Isomerization of α-Pinene to α-Fenchene
This process yields a mixture of terpenes, including camphene (B42988) and α-fenchene, through the rearrangement of α-pinene in the presence of a catalyst like titanium oxide hydrate (B1144303).[5]
-
Reaction Setup : α-Pinene and a titanium oxide hydrate catalyst (typically 0.1-20% by mass of the α-pinene) are introduced into a stirred reaction vessel under a nitrogen blanket.[5][6]
-
Initial Reflux : The mixture is heated to its reflux temperature (approximately 155-165 °C) and refluxed until the concentration of α-pinene in the reaction mixture is reduced to about 3-5% by weight.[5] The heat of the reaction is dissipated by evaporative cooling.[5]
-
Secondary Reaction : The reaction temperature is then lowered to below 160 °C (preferably 150-155 °C) to bring the rearrangement to completion. This two-step temperature process helps to reduce the formation of polymeric by-products.[5]
-
Workup : The resulting crude product mixture, which contains camphene, α-fenchene, tricyclene, and other minor products, is worked up by fractional vacuum distillation to separate the components and isolate α-fenchene.[5]
Structural Elucidation and Characterization
The structural elucidation of bicyclic monoterpenes like α-fenchene has historically relied on a combination of chemical degradation studies and, more recently, advanced spectroscopic techniques.
Experimental Protocol: General Workflow for Characterization
-
Sample Preparation : The isolated α-fenchene sample is dissolved in a suitable solvent (e.g., hexane (B92381) for GC-MS, deuterated chloroform (B151607) for NMR).
-
Gas Chromatography-Mass Spectrometry (GC-MS) : The sample is injected into a GC-MS system.
-
GC Separation : A capillary column (e.g., non-polar MXT-1) is used to separate the components of the mixture based on their boiling points and interactions with the stationary phase. A temperature ramp program is employed for effective separation.[7]
-
MS Analysis : As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint, which can be compared to spectral libraries for identification.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H and ¹³C NMR spectra are acquired to determine the carbon-hydrogen framework of the molecule.
-
Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used to establish connectivity between atoms and confirm the bicyclo[2.2.1]heptane structure. The chemical shifts and coupling constants are particularly informative for assigning the stereochemistry of bicyclic systems.[8]
-
Quantitative Data
Physical and Chemical Properties
The physical and chemical properties of α-fenchene are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₆ | [1][9] |
| Molecular Weight | 136.24 g/mol | [9][10] |
| CAS Number | 471-84-1 | [1][4][9] |
| Appearance | Colorless liquid | |
| Odor | Camphoraceous | [4] |
| Boiling Point | 152-158.6 °C | [9] |
| Melting Point | 142-143 °C | [9] |
| Density | ~0.86-0.88 g/cm³ at 20 °C | [9] |
| Flash Point | ~35 °C | [4][9] |
| XLogP3 | 3.1 | [9] |
Spectroscopic Data
| Technique | Data Point | Value | Reference(s) |
| GC Retention Index | Standard non-polar column | ~940 - 959 |
Biological Activities and Pathways
α-Fenchene has been investigated for several biological activities, primarily focusing on its antimicrobial and anti-inflammatory properties.
Antimicrobial Activity
Like many monoterpenes, α-fenchene exhibits antimicrobial properties. The proposed mechanism of action involves the disruption of microbial cell membranes.[11] Its lipophilic nature allows it to partition into the lipid bilayer of bacterial plasma membranes, leading to:
-
Increased membrane fluidity and permeability.[12]
-
Leakage of intracellular components and ions.[13]
-
Disruption of membrane-embedded proteins and cellular respiration processes.[12]
This disruption of membrane integrity ultimately leads to bacterial cell death.[11][12]
Anti-inflammatory Activity
Preliminary research suggests α-fenchene possesses anti-inflammatory effects. The proposed mechanism involves the modulation of key inflammatory pathways. Monoterpenes, in general, have been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (e.g., IL-1β, IL-6).[14][15] This is often achieved by inhibiting the activation of transcription factors like Nuclear Factor-kappa B (NF-κB), a central regulator of the inflammatory response.[14] Some monoterpenes also inhibit the activity of enzymes like cyclooxygenase-2 (COX-2), which is responsible for producing inflammatory prostaglandins.[16]
Biosynthesis Pathway
The biosynthesis of bicyclic monoterpenes like α-fenchene in plants originates from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).
-
GPP Synthesis : IPP and DMAPP are condensed by the enzyme geranyl pyrophosphate synthase to form geranyl pyrophosphate (GPP), the common C10 precursor for all monoterpenes.[17]
-
Ionization and Isomerization : GPP undergoes ionization to a geranyl cation, which can then isomerize to a linalyl pyrophosphate (LPP) intermediate.[18]
-
Cyclization : The LPP intermediate is positioned by a specific monoterpene synthase enzyme to undergo cyclization, forming a monocyclic cation intermediate (e.g., the α-terpinyl cation).[17][19]
-
Secondary Cyclization : A final intramolecular reaction (a second cyclization) within the active site of the synthase converts the monocyclic intermediate into the characteristic bicyclo[2.2.1]heptane skeleton of α-fenchene.[17]
Visualizations
References
- 1. alpha-Fenchene | C10H16 | CID 28930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Pherobase Floral Compound: 7,7-Dimethyl-2-methylenebicyclo[2.2.1]heptane (C10H16) [pherobase.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, 471-84-1 [thegoodscentscompany.com]
- 5. US5826202A - Process for the preparation of camphene by the rearrangement of a-pinene - Google Patents [patents.google.com]
- 6. CN103819300A - Method for preparing camphene from alpha-pinene - Google Patents [patents.google.com]
- 7. amt.copernicus.org [amt.copernicus.org]
- 8. Oxygen-containing bicyclic monoterpenes. 1H, 13C and 17O NMR Spectroscopic and X-ray diffraction studies of seven oxidation products of (+)-3-carene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. This compound|lookchem [lookchem.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Mechanisms of Antibacterial Action of Three Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Review on Anti-Inflammatory Activity of Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. α-Pinene, linalool, and 1-octanol contribute to the topical anti-inflammatory and analgesic activities of frankincense by inhibiting COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Biosynthesis of monoterpenes. Enantioselectivity in the enzymatic cyclization of (+)- and (-)-linalyl pyrophosphate to (+)- and (-)-pinene and (+)- and (-)-camphene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of α-Fenchene via α-Pinene Isomerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Fenchene, a bicyclic monoterpene, is a valuable chemical intermediate with applications in the fragrance, flavor, and pharmaceutical industries. It is a structural isomer of the readily available monoterpene, α-pinene, which is a major constituent of turpentine (B1165885) oil. The acid-catalyzed isomerization of α-pinene presents a direct route to α-fenchene, alongside other isomeric products such as camphene (B42988), limonene, and tricyclene. The selective synthesis of α-fenchene remains a challenge due to the complex nature of the carbocation rearrangements involved. This document provides a comprehensive overview of the synthesis of α-fenchene from α-pinene, detailing the reaction mechanism, various catalytic systems, experimental protocols, and product distribution.
Reaction Mechanism
The isomerization of α-pinene is initiated by the protonation of the double bond by an acid catalyst, leading to the formation of a pinanyl carbocation. This unstable intermediate can undergo a series of rearrangements, including Wagner-Meerwein shifts and ring-opening reactions, to yield a variety of products. The formation of α-fenchene proceeds through a specific rearrangement pathway of the fenchyl cation.[1]
The key steps in the proposed mechanism for α-fenchene formation are:
-
Protonation of α-pinene to form the pinanyl carbocation.
-
Rearrangement of the pinanyl carbocation to the fenchyl cation.[1]
-
Deprotonation of the fenchyl cation to yield α-fenchene.
The selectivity towards α-fenchene is highly dependent on the nature of the catalyst, particularly its acidity, as well as other reaction parameters such as temperature and reaction time.
Catalytic Systems
A variety of solid acid catalysts have been investigated for the isomerization of α-pinene. While many studies focus on maximizing the yield of camphene, the formation of α-fenchene as a co-product is frequently reported.
Key catalytic systems include:
-
Titanium Dioxide (TiO₂): Acid-activated titanium dioxide, particularly in nanopowder form, is a widely used catalyst for α-pinene isomerization. While it predominantly yields camphene, α-fenchene is also formed.[2]
-
Aluminosilicates: Materials like zeolites and clays, with their inherent acidic sites, are effective catalysts. The strength and distribution of Brønsted and Lewis acid sites influence the product selectivity.
-
Titanate Nanotubes: These materials have shown high conversion rates for α-pinene isomerization, with camphene being the major product.[3]
-
Solid Superacids: Sulfated zirconia and other solid superacids have been explored to enhance catalytic activity.[4]
Quantitative Data Summary
The isomerization of α-pinene typically yields a mixture of products. The following table summarizes representative data on product distribution from various catalytic systems. It is important to note that most literature focuses on camphene selectivity, with α-fenchene often being a minor, and sometimes unquantified, component.
| Catalyst | Temperature (°C) | Reaction Time (h) | α-Pinene Conversion (%) | Camphene Selectivity (%) | α-Fenchene Selectivity (%) | Other Products | Reference |
| TiO₂ (nanopowder, HCl activated) | Not Specified | Not Specified | 100 | 63.96 | Not explicitly quantified | Not Specified | [2] |
| Weakly acidic titanium dioxide hydrate | 155-163.1 | 1 | >99 | Not explicitly quantified | Formed in small amounts | Tricyclene, p-menthadienes, polymers | [5] |
| Titanate Nanotubes (HCl modified) | 120 | 1.5 | 97.8 | 78.5 | Not explicitly quantified | Limonene, terpinolene | [3] |
| SO₄²⁻/TiO₂ | 500 (calcination) | Continuous flow | ~95 | 40 | Not explicitly quantified | Not Specified | [4] |
| Al-Si RB (HCl activated) | 130 | 5.5 | 85 | 61 | Not explicitly quantified | Not Specified | [1] |
Note: The selectivity towards α-fenchene is often not reported or is grouped with other minor products. The data presented here is to provide a general overview of the product distribution in α-pinene isomerization reactions.
Experimental Protocols
The following protocols are generalized procedures based on common methodologies reported in the literature for the isomerization of α-pinene. Researchers should optimize these protocols for their specific catalytic system and desired product distribution.
Catalyst Preparation: Acid Activation of TiO₂ Nanopowder (Illustrative Example)
-
Suspend TiO₂ nanopowder in a solution of hydrochloric acid (e.g., 1 M HCl).
-
Stir the suspension at a controlled temperature (e.g., 60 °C) for a specified duration (e.g., 3 hours).
-
Filter the solid catalyst and wash thoroughly with deionized water until the filtrate is neutral.
-
Dry the catalyst in an oven at a specific temperature (e.g., 110 °C) overnight.
-
Calcine the dried catalyst in a furnace at a high temperature (e.g., 400-500 °C) for several hours to obtain the activated catalyst.
α-Pinene Isomerization Reaction
-
Reactor Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a temperature controller. A nitrogen or argon inlet can be used to maintain an inert atmosphere.
-
Charging the Reactor: Add the desired amount of α-pinene to the flask. Then, add the catalyst at a specific loading (e.g., 1-5 wt% relative to α-pinene).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 130-160 °C) with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Reaction Quench and Work-up: Once the desired conversion of α-pinene is achieved, cool the reaction mixture to room temperature.
-
Catalyst Removal: Separate the solid catalyst from the liquid product mixture by filtration or centrifugation.
-
Product Analysis: Analyze the composition of the product mixture using GC and GC-MS to determine the conversion of α-pinene and the selectivity towards α-fenchene and other isomers.
-
Purification (Optional): If a pure sample of α-fenchene is required, the product mixture can be subjected to fractional distillation under reduced pressure.[5]
Visualizations
Signaling Pathways and Logical Relationships
Caption: Reaction pathway for α-pinene isomerization.
Experimental Workflow
Caption: General experimental workflow for α-fenchene synthesis.
Safety Precautions
-
α-Pinene and its isomers are flammable liquids. Handle with care in a well-ventilated fume hood, away from ignition sources.
-
Acid catalysts can be corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The isomerization reaction can be exothermic.[5] Ensure proper temperature control and be prepared for a rapid increase in temperature.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in the experiment.
Conclusion
The synthesis of α-fenchene from α-pinene isomerization is a feasible but challenging process due to the formation of multiple isomers. The choice of catalyst and the optimization of reaction conditions are crucial for maximizing the yield of the desired product. This document provides a foundational understanding and a set of generalized protocols to guide researchers in this area. Further research into novel catalytic systems with enhanced selectivity for α-fenchene is a promising avenue for future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of camphene by α-pinene isomerization using acid nano titanium dioxide catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Highly-selective solvent-free catalytic isomerization of α-pinene to camphene over reusable titanate nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A potential catalyst for α-pinene isomerization: a solid superacid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. US5826202A - Process for the preparation of camphene by the rearrangement of a-pinene - Google Patents [patents.google.com]
Application Notes and Protocols for the Catalytic Synthesis of α-Fenchene
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Fenchene is a bicyclic monoterpene of significant interest in the chemical and pharmaceutical industries. It serves as a valuable precursor in the synthesis of various fine chemicals and fragrance compounds. The primary route to α-fenchene is through the catalytic isomerization of α-pinene, a readily available and renewable feedstock derived from turpentine. The efficiency and selectivity of this isomerization are highly dependent on the catalyst employed. This document provides detailed application notes on various catalysts for α-fenchene synthesis, presents comparative data on their performance, and offers standardized protocols for key experimental procedures.
The isomerization of α-pinene is a complex reaction that can yield a variety of products, including camphene (B42988), limonene, terpinolene, and tricyclene, alongside the desired α-fenchene.[1][2] The choice of catalyst and reaction conditions plays a crucial role in steering the reaction towards the preferential formation of α-fenchene. Acidic catalysts are predominantly used for this transformation, with both homogeneous and heterogeneous systems being explored.[3][4][5]
Data Presentation: Catalyst Performance in α-Pinene Isomerization
The following tables summarize the performance of various catalysts in the isomerization of α-pinene, with a focus on the reaction conditions and the resulting product distribution. This data is compiled from multiple studies to provide a comparative overview for researchers.
Table 1: Performance of Heterogeneous Catalysts in α-Pinene Isomerization
| Catalyst | Temperature (°C) | Reaction Time (h) | α-Pinene Conversion (%) | Camphene Selectivity (%) | Other Major Products | Reference |
| Ti3C2 MXene (HF treated) | 160 | 6 | 74.65 | - | Camphene, Limonene, Terpinolenes, Tricyclene, p-Cymene | [2][6] |
| Titanate Nanotubes (TNTs-Cl) | 120 | 1.5 | 97.8 | 78.5 | - | [3] |
| Acid-activated TiO2 Nanopowder (HCl) | - | - | 100 | 63.96 | - | [7] |
| Al-Si RB (HCl treated) | 130 | 5.5 | 85 | 61 | - | [8] |
| Titanium Oxide Hydrate | 155-165 | 0.3-3.5 | >99.9 | - | Tricyclene, p-Menthadiene | [9] |
Note: Selectivity towards α-fenchene is not always explicitly reported as the primary product of interest in many studies, with camphene often being the main target. However, fenchenes are consistently reported as byproducts.
Experimental Protocols
This section provides detailed methodologies for the synthesis of α-fenchene via α-pinene isomerization using selected catalytic systems.
Protocol 1: Isomerization of α-Pinene using Titanate Nanotube Catalyst (TNTs-Cl)
This protocol is based on the work demonstrating high conversion and selectivity to camphene, with fenchenes as likely byproducts, using titanate nanotubes.[3]
1. Catalyst Preparation (HCl-modified Titanate Nanotubes):
2. Isomerization Reaction:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add α-pinene and the titanate nanotube catalyst (TNTs-Cl). The catalyst dosage can be varied to optimize the reaction.[3]
-
Heat the reaction mixture to the desired temperature (e.g., 100-120°C) under a nitrogen atmosphere.[3]
-
Stir the mixture for the specified reaction time (e.g., 1-6 hours).[3]
-
Monitor the reaction progress by taking aliquots at different time intervals and analyzing them using Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS).
3. Product Analysis:
-
After the reaction, cool the mixture to room temperature.
-
Separate the catalyst from the product mixture by filtration or centrifugation.
-
Analyze the liquid product mixture using GC and GC-MS to determine the conversion of α-pinene and the selectivity to α-fenchene and other isomers.
Protocol 2: Isomerization of α-Pinene using Acid-Activated Aluminosilicate (B74896) Catalyst
This protocol is derived from studies on modified natural aluminosilicates.[8]
1. Catalyst Preparation (Acid-Treated Al-Si RB):
-
Treat a natural aluminosilicate (Al-Si RB) with a 10% HCl solution (e.g., 50 ml/g of catalyst) at 50°C for 3 hours.[8]
-
After treatment, wash the catalyst thoroughly with deionized water until the filtrate is neutral.
-
Dry the catalyst in an oven, for instance, overnight at 110°C.
2. Isomerization Reaction:
-
In a round-bottom flask fitted with a reflux condenser and a mechanical stirrer, place α-pinene and the prepared acid-activated aluminosilicate catalyst (e.g., 0.5 wt%).[8]
-
Heat the mixture to the reaction temperature (e.g., 130°C) under a nitrogen flow.[8]
-
Maintain vigorous stirring (e.g., 10 rps) for the duration of the reaction (e.g., 5-7 hours).[8]
-
Collect samples periodically for analysis.
3. Product Analysis:
-
Cool the reaction mixture and separate the solid catalyst.
-
Analyze the product composition using GC to quantify the conversion of α-pinene and the selectivity towards different isomers.
Visualizations
Reaction Pathway and Experimental Workflow
The following diagrams illustrate the key transformations and the general experimental procedure for the catalytic synthesis of α-fenchene.
Caption: Isomerization pathway of α-pinene to α-fenchene and other products via a common carbocation intermediate.
Caption: General experimental workflow for the catalytic synthesis of α-fenchene from α-pinene.
References
- 1. researchgate.net [researchgate.net]
- 2. Ti 3 C 2 MXenes-based catalysts for the process of α-pinene isomerization - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05055F [pubs.rsc.org]
- 3. Highly-selective solvent-free catalytic isomerization of α-pinene to camphene over reusable titanate nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-quality chemicals for homogeneous catalysis | TIB Chemicals - TIB Chemicals AG [tib-chemicals.com]
- 6. Ti3C2 MXenes-based catalysts for the process of α-pinene isomerization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of camphene by α-pinene isomerization using acid nano titanium dioxide catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. US5826202A - Process for the preparation of camphene by the rearrangement of a-pinene - Google Patents [patents.google.com]
Laboratory Scale Synthesis of α-Fenchene via Isomerization of α-Pinene
Abstract
This application note provides a detailed protocol for the laboratory-scale synthesis of α-fenchene, a bicyclic monoterpene of interest to researchers in materials science, fragrance chemistry, and pharmaceutical development. The synthesis is achieved through the acid-catalyzed isomerization of α-pinene, a readily available starting material derived from turpentine (B1165885). This method utilizes a titanium oxide hydrate (B1144303) catalyst to promote the rearrangement of the pinene skeleton, yielding a mixture of terpenes from which α-fenchene can be isolated. This document outlines the necessary reagents, equipment, step-by-step experimental procedure, and methods for purification and characterization of the final product.
Introduction
α-Fenchene (7,7-dimethyl-2-methylenebicyclo[2.2.1]heptane) is a monoterpene that, along with its isomers, finds application as a fragrance component and as a starting material for the synthesis of other valuable compounds. The laboratory synthesis of α-fenchene is often achieved through the rearrangement of other more abundant terpenes. One of the most common and economically viable starting materials for this purpose is α-pinene, the major constituent of turpentine oil.
The isomerization of α-pinene over an acid catalyst proceeds through a series of carbocationic rearrangements, leading to a mixture of products including camphene (B42988), tricyclene, limonene, and α-fenchene. The selectivity towards a particular product can be influenced by the choice of catalyst, solvent, and reaction temperature. This protocol describes a method using a weakly acidic titanium oxide hydrate catalyst, which has been shown to facilitate this transformation.
Experimental Protocol
This protocol is adapted from a procedure for the synthesis of camphene, where α-fenchene is a notable byproduct.[1]
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| α-Pinene (≥98%) | Reagent | Sigma-Aldrich |
| Titanium (IV) oxide, hydrate | Catalyst grade | Alfa Aesar |
| Diethyl ether (anhydrous) | ACS Grade | Fisher Scientific |
| Sodium sulfate (B86663) (anhydrous) | ACS Grade | VWR |
| Nitrogen gas (high purity) | Airgas | |
| Round-bottom flask (250 mL) | ||
| Reflux condenser | ||
| Magnetic stirrer with heating mantle | ||
| Distillation apparatus | ||
| Gas chromatograph-mass spectrometer (GC-MS) | ||
| NMR spectrometer | ||
| FT-IR spectrometer |
Synthesis of α-Fenchene
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add α-pinene (100 g, 0.734 mol) and weakly acidic titanium oxide hydrate (2.0 g, ~2 wt%).
-
Inert Atmosphere: Purge the system with nitrogen gas for 10-15 minutes to ensure an inert atmosphere. Maintain a gentle flow of nitrogen throughout the reaction.
-
Heating and Reflux: With vigorous stirring, heat the reaction mixture to reflux. The boiling point of the mixture will be approximately 155-160°C. The heat from the exothermic isomerization reaction will contribute to maintaining the reflux.
-
Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots periodically and analyzing them by Gas Chromatography (GC). The reaction is typically continued until the concentration of the starting α-pinene is significantly reduced.
-
Cooling and Filtration: Once the reaction is deemed complete, cool the mixture to room temperature. Dilute the reaction mixture with 100 mL of diethyl ether and filter to remove the titanium oxide hydrate catalyst.
-
Workup: Wash the ethereal solution with 2 x 50 mL of saturated sodium bicarbonate solution and then with 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Remove the diethyl ether using a rotary evaporator.
-
Purification: The resulting crude product is a mixture of terpenes. Isolate α-fenchene from this mixture using fractional distillation under reduced pressure. The boiling point of α-fenchene is approximately 156-158°C at atmospheric pressure.
Characterization
The identity and purity of the synthesized α-fenchene should be confirmed using spectroscopic methods.
| Technique | Expected Results |
| GC-MS | A major peak corresponding to the mass-to-charge ratio of α-fenchene (m/z = 136.24) |
| ¹H NMR | Characteristic peaks for the vinyl protons and the methyl groups of the bicyclic system. |
| ¹³C NMR | Resonances corresponding to the ten carbon atoms of the α-fenchene skeleton. |
| FT-IR | Characteristic C-H stretching and bending vibrations for alkanes and alkenes. |
Experimental Workflow
Caption: Workflow for the laboratory-scale synthesis of α-fenchene.
Alternative Synthetic Pathway: Shapiro Reaction
For researchers interested in a more targeted synthesis of α-fenchene from a different precursor, the Shapiro reaction offers a viable alternative. This reaction converts a ketone into an alkene via a tosylhydrazone intermediate. In this case, fenchone (B1672492) would be the starting material.
Caption: Shapiro reaction pathway for the synthesis of α-fenchene.
Conclusion
The isomerization of α-pinene using a titanium oxide hydrate catalyst is a straightforward method for the laboratory-scale synthesis of α-fenchene. While this method produces a mixture of terpene isomers, α-fenchene can be effectively isolated through fractional distillation. The presented protocol, along with the suggested analytical techniques, provides a comprehensive guide for researchers to successfully synthesize and characterize this valuable monoterpene. The alternative Shapiro reaction pathway is also presented as a potential route for more targeted synthesis from fenchone.
References
Application Notes and Protocols: Alpha-Fenchene as a Starting Material for Novel Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of novel bioactive compounds utilizing alpha-fenchene, a readily available bicyclic monoterpene, as a versatile starting material. The unique and rigid scaffold of this compound and its derivatives serves as an excellent foundation for the development of new therapeutic agents. This document outlines the synthesis of two distinct classes of bioactive molecules: potent antiviral agents derived from (-)-fenchone (B1675204), and selective cannabinoid receptor 2 (CB2) agonists with anti-inflammatory and analgesic properties, also synthesized from (+)-fenchone. Fenchone is easily prepared from this compound through oxidation.
Application Note 1: Synthesis of Novel Fenchone-Based Antiviral Agents
The emergence of viral resistance to existing therapies necessitates the discovery of new antiviral agents with novel mechanisms of action. This section details the synthesis of a library of (-)-fenchone-based N-acylhydrazones, amides, and esters, which have demonstrated significant antiviral activity against various orthopoxviruses, including the vaccinia virus.[1][2]
Data Presentation: Antiviral Activity of Fenchone Derivatives
The following table summarizes the in vitro antiviral activity and cytotoxicity of representative fenchone-based compounds against the vaccinia virus.
| Compound ID | Compound Type | Substituent (R) | Yield (%) | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| 1a | N-Acylhydrazone | 4-Bromophenyl | 85 | 5.8 | >100 | >17.2 |
| 1b | N-Acylhydrazone | 4-Chlorophenyl | 82 | 7.2 | >100 | >13.9 |
| 1c | N-Acylhydrazone | 4-Nitrophenyl | 78 | 9.1 | >100 | >11.0 |
| 2a | Amide | 4-Bromophenyl | 75 | 12.5 | >100 | >8.0 |
| 3a | Ester | 4-Bromophenyl | 65 | 25.1 | >100 | >4.0 |
EC₅₀: 50% effective concentration required to inhibit viral replication. CC₅₀: 50% cytotoxic concentration. SI = CC₅₀ / EC₅₀
Experimental Protocols
Protocol 1.1: Synthesis of (-)-Fenchone Hydrazone
This protocol outlines the initial step of converting (-)-fenchone to its hydrazone derivative, a key intermediate for the synthesis of N-acylhydrazones and other derivatives.
-
Materials: (-)-Fenchone, Hydrazine (B178648) hydrate (B1144303), Ethanol (B145695), Round-bottom flask, Reflux condenser, Magnetic stirrer.
-
Procedure:
-
Dissolve (-)-fenchone (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.2 eq) to the solution.
-
Reflux the mixture for 6-8 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude (-)-fenchone hydrazone, which can often be used in the next step without further purification.
-
Protocol 1.2: General Procedure for the Synthesis of (-)-Fenchone N-Acylhydrazones (e.g., 1a)
-
Materials: (-)-Fenchone hydrazone, Substituted benzoyl chloride (e.g., 4-bromobenzoyl chloride), Triethylamine (B128534) (Et₃N), Chloroform (B151607) (CHCl₃), Magnetic stirrer, Round-bottom flask.
-
Procedure:
-
Dissolve (-)-fenchone hydrazone (1.0 eq) in chloroform in a round-bottom flask.
-
Add triethylamine (1.5 eq) to the solution and cool the mixture in an ice bath.
-
Add the respective substituted benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-acylhydrazone.
-
Logical Workflow for Antiviral Compound Synthesis
References
Application Note: Analysis of α-Fenchene using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Alpha-fenchene (α-fenchene) is a bicyclic monoterpene naturally occurring in the essential oils of various plants.[1] With the molecular formula C10H16 and a molecular weight of 136.23 g/mol , its analysis is crucial for quality control in the food, fragrance, and pharmaceutical industries.[1][2][3] Gas chromatography-mass spectrometry (GC-MS) is a highly effective analytical technique for the identification and quantification of volatile compounds like α-fenchene due to its high resolution and sensitivity.[4][5] This application note provides a detailed protocol for the analysis of α-fenchene using GC-MS.
Quantitative Data Summary
The following table summarizes key quantitative data for the GC-MS analysis of α-fenchene.
| Parameter | Value | Reference |
| Molecular Formula | C10H16 | [2][3][6] |
| Molecular Weight | 136.23 g/mol | [1][3][6] |
| CAS Number | 471-84-1 | [1][2][3][7] |
| Kovats Retention Index (Standard Non-polar Column) | ~930 - 965 | [6] |
| Molecular Ion (M+) | m/z 136 | [6][8] |
| Major Mass Fragments | m/z 93, 95, 121 | [9] |
Experimental Workflow
The overall workflow for the GC-MS analysis of α-fenchene is depicted in the diagram below.
References
- 1. This compound (CAS 471-84-1) - High-Purity Reference Standard [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. This compound|lookchem [lookchem.com]
- 4. benchchem.com [benchchem.com]
- 5. longdom.org [longdom.org]
- 6. This compound | C10H16 | CID 28930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. PubChemLite - this compound (C10H16) [pubchemlite.lcsb.uni.lu]
- 9. researchgate.net [researchgate.net]
Application Note: A Proposed HPLC Method for the Quantification of Alpha-Fenchene
Abstract
This application note outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of α-fenchene, a bicyclic monoterpene found in various essential oils. Due to the volatile nature of monoterpenes, Gas Chromatography (GC) is often the preferred analytical technique. However, HPLC offers an alternative approach, particularly for non-volatile matrices or when GC instrumentation is unavailable. This document provides a detailed, yet to be validated, protocol for the analysis of α-fenchene using a reverse-phase HPLC system with UV detection. The proposed method is intended for researchers, scientists, and professionals in the fields of natural product chemistry, quality control, and drug development.
Introduction
Alpha-fenchene (C₁₀H₁₆) is a naturally occurring bicyclic monoterpene found in the essential oils of plants such as caraway, juniper, and various mint species.[1] It is recognized for its characteristic camphoraceous odor.[1] While GC is the predominant method for analyzing volatile compounds like α-fenchene, HPLC can be a valuable tool for its quantification, especially in complex sample matrices. This application note details a proposed reverse-phase HPLC method for the determination of α-fenchene. It is important to note that HPLC analysis of terpenes can be challenging due to their lack of strong chromophores, often necessitating detection at low UV wavelengths.[2]
Experimental
2.1. Instrumentation and Consumables
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is proposed.
-
Solvents: HPLC grade acetonitrile (B52724) and water.
-
Standard: Analytical grade α-fenchene standard.
2.2. Chromatographic Conditions
The following chromatographic conditions are proposed for the analysis of α-fenchene.
| Parameter | Proposed Value |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
| Run Time | 15 minutes |
2.3. Standard Preparation
A stock solution of α-fenchene (1 mg/mL) should be prepared in acetonitrile. A series of working standards can be prepared by diluting the stock solution with the mobile phase to construct a calibration curve.
2.4. Sample Preparation
For essential oil samples, a simple dilution with acetonitrile may be sufficient. For more complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the non-polar terpenes.
Proposed Protocol
3.1. System Preparation
-
Prepare the mobile phase by mixing acetonitrile and water in a 70:30 ratio.
-
Degas the mobile phase using sonication or vacuum filtration.
-
Purge the HPLC pump with the mobile phase to remove any air bubbles.
-
Equilibrate the C18 column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
3.2. Calibration Curve
-
Prepare a series of at least five working standards of α-fenchene from the stock solution, ranging from approximately 1 µg/mL to 100 µg/mL.
-
Inject each standard solution into the HPLC system.
-
Record the peak area for α-fenchene at each concentration.
-
Plot a calibration curve of peak area versus concentration and determine the linearity (R² value).
3.3. Sample Analysis
-
Prepare the sample as described in section 2.4.
-
Inject the prepared sample into the HPLC system.
-
Identify the α-fenchene peak by comparing its retention time with that of the standard.
-
Quantify the amount of α-fenchene in the sample using the calibration curve.
Method Validation (Proposed)
For routine use, this method should be validated according to ICH guidelines. The following parameters should be assessed:
-
Specificity: The ability to assess the analyte in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Expected Results and Discussion
Under the proposed conditions, α-fenchene is expected to be well-retained and eluted from the C18 column. The use of a low UV wavelength (210 nm) is necessary due to the lack of a significant chromophore in the α-fenchene molecule.[2] This may result in a higher baseline noise and potential interference from other compounds that absorb at this wavelength. Therefore, proper sample preparation and blank injections are crucial for accurate quantification.
Conclusion
This application note provides a starting point for the development of a validated HPLC method for the quantification of α-fenchene. The proposed reverse-phase method is straightforward and utilizes common laboratory instrumentation. Further optimization and validation are necessary to ensure the method is suitable for its intended application.
Visualizations
Caption: HPLC analysis workflow for α-fenchene quantification.
Caption: Logical relationships in the proposed HPLC method.
References
Application Notes and Protocols for the Extraction of Alpha-Fenchene from Essential Oils
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for extracting and isolating alpha-fenchene, a bicyclic monoterpene found in various plant essential oils. This document includes detailed experimental protocols, comparative data on extraction yields, and insights into the potential biological activities of this compound.
Introduction
This compound (C₁₀H₁₆) is a naturally occurring bicyclic monoterpene hydrocarbon. It is a constituent of the essential oils of several plant species, including fennel (Foeniculum vulgare) and Astrodaucus persicus.[1][2] The isolation of this compound is of interest for its potential applications in the pharmaceutical and fragrance industries. This document outlines the primary methods for the extraction of essential oils rich in this compound and the subsequent techniques for its purification.
Data Presentation: Quantitative Comparison of Extraction Methods
The choice of extraction method significantly impacts the yield and composition of the essential oil, and consequently, the amount of this compound that can be isolated. The following tables summarize quantitative data from studies on essential oils known to contain this compound or its isomers, providing a comparison of different extraction techniques.
Table 1: Comparison of Essential Oil Yield from Foeniculum vulgare (Fennel) Seeds Using Different Extraction Methods
| Extraction Method | Total Essential Oil Yield (%) | Key Monoterpene Composition (%) | Reference |
| Hydrodistillation (HD) | 2.47 | trans-Anethole (58.48), Fenchone (8.4), Limonene (6.5) | [2] |
| Steam Distillation (SD) | 3.47 | trans-Anethole (62.15), Fenchone (9.1), Limonene (6.8) | [2] |
| Superheated Steam Distillation (SHSD) | 5.24 | trans-Anethole (66.46), Fenchone (9.8), Limonene (7.0) | [2] |
| Microwave-Assisted Extraction (MAE) | Higher than HD | Fenchone (28), Anethole (lower than HD) | [3] |
| Supercritical Fluid Extraction (SFE) with CO₂ | Higher than HD | Anethole (72), Fenchone (lower than MAE) | [3] |
Table 2: Chemical Composition of Essential Oil from Astrodaucus persicus (Leaves/Stems) via Hydrodistillation
| Compound | Percentage (%) |
| α-Thujene | 21.3 |
| α-Pinene | 20.9 |
| α-Fenchene | Not specified, but a predominant component |
| Sabinene | 11.5 |
| β-Pinene | 7.8 |
| Myrcene | 5.4 |
| Limonene | 4.1 |
Data compiled from a study by Yassa et al.[1]
Experimental Protocols
Detailed methodologies for the key experiments involved in the extraction and isolation of this compound are provided below.
Protocol 1: Extraction of Essential Oil by Steam Distillation
Objective: To extract crude essential oil containing this compound from plant material (e.g., fennel seeds).
Materials and Equipment:
-
Dried plant material (e.g., 100 g of crushed fennel seeds)
-
Steam distillation apparatus (still, condenser, separator)
-
Heating mantle
-
Distilled water
-
Anhydrous sodium sulfate (B86663)
-
Separatory funnel
-
Storage vials
Procedure:
-
Preparation of Plant Material: Grind the dried plant material to a coarse powder to increase the surface area for efficient extraction.
-
Apparatus Setup: Assemble the steam distillation unit. Place the ground plant material in the biomass flask. Fill the boiling flask with distilled water to about two-thirds of its capacity.
-
Distillation: Heat the water in the boiling flask to generate steam. The steam will pass through the plant material, causing the volatile essential oils to vaporize.[4]
-
Condensation: The mixture of steam and essential oil vapor travels to the condenser, where it is cooled and condenses back into a liquid.[5]
-
Separation: The condensate, a mixture of essential oil and hydrosol, is collected in a separator. The essential oil, being less dense than water, will typically form a layer on top of the hydrosol.[3]
-
Collection: Carefully separate the essential oil layer using a separatory funnel.
-
Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Storage: Store the crude essential oil in a sealed, dark glass vial at 4°C to prevent degradation.
Protocol 2: Extraction of Essential Oil by Solvent-Free Microwave Extraction (SFME)
Objective: To rapidly extract essential oil using microwave energy.
Materials and Equipment:
-
Fresh plant material (with natural water content)
-
Laboratory microwave oven modified for extraction (e.g., Clevenger-type apparatus adapted for microwave cavity)
-
Cooling system
Procedure:
-
Sample Preparation: Place the fresh, chopped plant material inside the microwave reactor. No solvent or water is added.[6]
-
Microwave Irradiation: The internal heating of the water within the plant material by microwaves causes the plant cells to expand and rupture, releasing the essential oil.[6]
-
Distillation: The released essential oil is evaporated along with the in-situ water.[7]
-
Condensation: A cooling system outside the microwave oven continuously condenses the distillate.
-
Collection and Separation: The condensed essential oil and hydrosol are collected and separated as described in the steam distillation protocol. SFME is known to be much faster than conventional hydrodistillation.[8]
Protocol 3: Isolation of this compound by Fractional Distillation
Objective: To separate this compound from other components of the essential oil based on boiling point differences.
Materials and Equipment:
-
Crude essential oil rich in this compound
-
Fractional distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flasks)
-
Heating mantle with a stirrer
-
Vacuum pump (optional, for vacuum fractional distillation)
-
Thermometer
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Place the crude essential oil in the round-bottom flask with a stir bar.
-
Heating: Gently heat the essential oil. The component with the lowest boiling point will vaporize first.
-
Fractionation: As the vapor rises through the fractionating column, it undergoes a series of condensations and vaporizations on the column's packing material. This process enriches the vapor with the more volatile component.
-
Condensation and Collection: The vapor of the purified component reaches the condenser, where it liquefies and is collected in a receiving flask. Monitor the temperature at the top of the column; a stable temperature indicates that a pure component is distilling. This compound has a boiling point of approximately 155-156 °C at atmospheric pressure.
-
Fraction Collection: Collect different fractions at different temperature ranges.
-
Analysis: Analyze each fraction by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the concentration of this compound.
Visualizations
Experimental Workflow for this compound Extraction and Isolation
Caption: Workflow for extraction and isolation of this compound.
Putative Anti-Inflammatory Signaling Pathway of this compound
While the specific signaling pathway for this compound is not yet fully elucidated, it is hypothesized to be similar to that of the structurally related monoterpene, alpha-pinene, which has been shown to exhibit anti-inflammatory effects through the inhibition of the NF-κB and MAPK pathways.
Caption: Putative anti-inflammatory mechanism of this compound.
Biological Activity of this compound
While research on the specific biological activities of this compound is ongoing, studies on related monoterpenes provide insights into its potential therapeutic properties.
-
Anti-inflammatory Activity: As depicted in the signaling pathway diagram, this compound may exert anti-inflammatory effects by inhibiting key inflammatory pathways such as NF-κB and MAPK. This is a known mechanism for other monoterpenes like alpha-pinene. Inhibition of these pathways can lead to a reduction in the production of pro-inflammatory cytokines.
-
Antimicrobial Activity: Terpenes are known for their antimicrobial properties. The lipophilic nature of this compound may allow it to disrupt the cell membranes of bacteria and fungi, leading to cell lysis and death.[9]
-
Cytotoxic Activity: Some monoterpenes have demonstrated cytotoxic effects against certain cancer cell lines. Further research is needed to determine the cytotoxic potential of this compound and its mechanism of action.
These application notes are intended to serve as a guide for the extraction and study of this compound. The provided protocols may require optimization based on the specific plant material and available laboratory equipment.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative Study of Essential Oils Extracted From Foeniculum vulgare Miller Seeds Using Hydrodistillation, Steam Distillation, and Superheated Steam Distillation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the Essential Oil of Foeniculum Vulgare Mill (Fennel) Fruits Extracted by Three Different Extraction Methods by GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Microwave-Assisted and Conventional Hydrodistillation in the Extraction of Essential Oils from Mango (Mangifera indica L.) Flowers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of Hydrodistillation, Microwave Hydrodistillation and Solvent Free Microwave Methods in Analysis of the Essential Oils from Aerial Parts of Haplophyllum Robustum Bge. by GC/MS Method [ijabbr.com]
- 8. ijabbr.com [ijabbr.com]
- 9. mdpi.com [mdpi.com]
Application Note: High-Purity α-Fenchene via Fractional Distillation
Introduction
Alpha-Fenchene (α-Fenchene), a bicyclic monoterpene with the chemical formula C₁₀H₁₆, is a naturally occurring compound found in the essential oils of various plants, including basil, cypress, and angelica root.[1][2] Characterized by its distinct camphor-like odor, α-fenchene serves as a valuable precursor in the synthesis of other terpenoids, such as fenchone (B1672492) and fenchyl alcohol, and is a subject of research for its potential biological activities.[2] For applications in pharmaceutical research, drug development, and fine chemical synthesis, a high degree of purity is essential. Fractional distillation is a highly effective technique for purifying α-fenchene from crude essential oil extracts or synthetic reaction mixtures by separating it from other volatile components based on differences in their boiling points.[3][4][5] Given the thermal sensitivity of many terpenes, vacuum fractional distillation is often the preferred method to prevent thermal degradation.[6][7]
This document provides a detailed protocol for the laboratory-scale purification of α-fenchene using fractional distillation.
Data Presentation: Physical Properties
The successful separation of α-fenchene from common impurities found in essential oils relies on the differences in their boiling points.[8] The table below summarizes the key physical properties of α-fenchene and other terpenes that are often present in crude mixtures.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C at 760 mmHg) |
| α-Fenchene | C₁₀H₁₆ | 136.24 | 157 - 159 [1] |
| α-Pinene | C₁₀H₁₆ | 136.24 | 155 - 156[6] |
| Myrcene | C₁₀H₁₆ | 136.24 | 166 - 168[6] |
| Limonene | C₁₀H₁₆ | 136.24 | 176[6] |
| (+)-Fenchone | C₁₀H₁₆O | 152.23 | 193.5[6] |
Note: Boiling points are approximate and can vary with atmospheric pressure. Data compiled from various sources.[1][6]
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the purification of α-fenchene by fractional distillation.
Caption: Workflow for α-Fenchene Purification.
Experimental Protocol
This protocol details the purification of α-fenchene from a crude mixture containing other terpenes.
1. Materials and Apparatus
-
Crude α-fenchene mixture (e.g., from essential oil or synthesis)
-
Round-bottom flask
-
Magnetic stir bar
-
Heating mantle with stirrer
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer port
-
Thermometer
-
Liebig condenser
-
Vacuum adapter
-
Multiple receiving flasks
-
Cold trap (recommended for vacuum distillation)
-
Vacuum pump (optional, for vacuum distillation)
-
Tubing for condenser and vacuum
-
Clamps and stands
-
Vacuum grease (for vacuum distillation)
2. Apparatus Setup
-
Place a magnetic stir bar into the round-bottom flask and add the crude α-fenchene mixture. The flask should not be filled more than two-thirds of its volume.[6]
-
Assemble the fractional distillation apparatus as shown in the workflow diagram.[8] Securely clamp the round-bottom flask in the heating mantle.
-
Connect the fractionating column to the flask. For efficient separation of components with close boiling points, a packed column is recommended.[6]
-
Place the distillation head atop the column. Ensure the thermometer bulb is positioned just below the sidearm leading to the condenser to accurately measure the temperature of the vapor entering the condenser.[8][9]
-
Attach the condenser to the sidearm of the distillation head and connect the condenser's water inlet (lower port) and outlet (upper port) to a cold water source.
-
Connect the vacuum adapter to the end of the condenser and attach a receiving flask.
-
For Vacuum Distillation: Connect the vacuum line from a pump to the vacuum adapter, incorporating a cold trap between the apparatus and the pump to protect the pump from volatile compounds.[6] Ensure all glass joints are lightly sealed with vacuum grease to maintain a vacuum.
3. Distillation Procedure
-
Heating and Equilibration: Begin stirring the crude mixture. Gradually heat the flask using the heating mantle.[6]
-
As the mixture boils, vapor will rise into the fractionating column. Observe the ring of condensate slowly ascending the column. This slow ascent is crucial for establishing the temperature gradient necessary for good separation.[6][8] If the ring stops rising, the heat may be increased slightly.[8]
-
Forerun Collection: The first fraction to distill will contain the most volatile components with the lowest boiling points (e.g., α-pinene).[6] Collect this "forerun" in the first receiving flask until the temperature reading on the thermometer stabilizes near the boiling point of the next component.
-
α-Fenchene Fraction Collection: When the head temperature stabilizes at the boiling point of α-fenchene (approx. 157-159 °C at atmospheric pressure; this will be lower under vacuum), switch to a clean receiving flask.[10] Collect the distillate while the temperature remains constant. This is the purified α-fenchene fraction.
-
Final Fraction Collection: A sharp rise in temperature indicates that the α-fenchene has mostly distilled and higher-boiling components are beginning to distill. At this point, switch to a third receiving flask to collect this high-boiling residue or stop the distillation.
-
Shutdown: Turn off the heating mantle and allow the apparatus to cool completely before disassembling. If under vacuum, slowly vent the system to atmospheric pressure before disassembly.
4. Analysis of Fractions
The purity of the collected α-fenchene fraction should be determined using an appropriate analytical method.
-
Method: Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for both identifying the components and quantifying their relative amounts.[11]
-
Procedure:
-
Prepare a dilute solution of the collected α-fenchene fraction in a suitable solvent (e.g., hexane (B92381) or ethanol).
-
Inject the sample into the GC-MS system. A typical column for terpene analysis is a non-polar HP-5MS or equivalent.[11]
-
The resulting chromatogram will show peaks corresponding to each component. Purity is calculated based on the relative area of the α-fenchene peak compared to the total area of all peaks.[12]
-
The mass spectrum of the main peak should be compared to a reference spectrum of α-fenchene to confirm its identity.
-
References
- 1. This compound, 471-84-1 [thegoodscentscompany.com]
- 2. This compound (CAS 471-84-1) - High-Purity Reference Standard [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Fractional Distillation [manekancor.com]
- 5. iscientific.org [iscientific.org]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.muohio.edu [chemistry.muohio.edu]
- 8. Purification [chem.rochester.edu]
- 9. chembam.com [chembam.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
Application Notes and Protocols for Assessing the Antimicrobial Activity of Alpha-Fenchene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-fenchene, a monoterpene found in the essential oils of various plants, has been recognized for its potential antimicrobial properties. This document provides a comprehensive set of protocols for the systematic evaluation of the antimicrobial activity of this compound. The following application notes and experimental procedures are designed to deliver standardized and reproducible results for researchers in microbiology, natural product chemistry, and drug development. The protocols cover the determination of the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and the assessment of antimicrobial activity using the disk diffusion method.
Data Presentation
Quantitative data from the antimicrobial assays should be meticulously recorded and presented in a clear, tabular format to facilitate comparison and interpretation.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms
| Microorganism | Strain | MIC (µg/mL) | Positive Control (Antibiotic) | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Data | Vancomycin | Data |
| Escherichia coli | ATCC 25922 | Data | Ciprofloxacin | Data |
| Pseudomonas aeruginosa | ATCC 27853 | Data | Gentamicin | Data |
| Candida albicans | ATCC 90028 | Data | Fluconazole | Data |
| Aspergillus niger | ATCC 16404 | Data | Amphotericin B | Data |
Table 2: Minimum Bactericidal Concentration (MBC) of this compound
| Microorganism | Strain | MBC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | Data |
| Escherichia coli | ATCC 25922 | Data |
| Pseudomonas aeruginosa | ATCC 27853 | Data |
Table 3: Zone of Inhibition Diameters for this compound
| Microorganism | Strain | Disc Content (µg) | Zone of Inhibition (mm) | Positive Control (Antibiotic) | Zone of Inhibition (mm) |
| Staphylococcus aureus | ATCC 29213 | Data | Data | Vancomycin (30 µg) | Data |
| Escherichia coli | ATCC 25922 | Data | Data | Ciprofloxacin (5 µg) | Data |
| Pseudomonas aeruginosa | ATCC 27853 | Data | Data | Gentamicin (10 µg) | Data |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Microbial cultures
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl)
-
Dimethyl sulfoxide (B87167) (DMSO) or a suitable non-toxic solvent
-
Positive control antibiotics
-
Resazurin dye (optional, for viability indication)
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in a minimal amount of DMSO to create a high-concentration stock solution. Further dilutions should be made in the appropriate broth.
-
Inoculum Preparation: From a fresh culture, pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.[1] Dilute this suspension in the appropriate broth to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.[2]
-
Serial Dilution: In a 96-well plate, add 100 µL of sterile broth to all wells. Add 100 µL of the this compound stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL and the desired final concentration of this compound and inoculum.
-
Controls:
-
Positive Control: A well containing broth and inoculum, but no this compound.
-
Negative Control: A well containing broth only.
-
Solvent Control: A well containing broth, inoculum, and the highest concentration of the solvent used.
-
Antibiotic Control: A row with a standard antibiotic undergoing serial dilution.
-
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.[2]
-
Result Interpretation: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity).[3] If using a viability dye like resazurin, the MIC is the lowest concentration that prevents a color change.
Determination of Minimum Bactericidal Concentration (MBC)
This protocol determines the lowest concentration of this compound that kills 99.9% of the initial microbial inoculum.
Materials:
-
Results from the MIC test
-
Nutrient agar (B569324) plates
Procedure:
-
From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.
-
Spot-plate the aliquot onto a fresh nutrient agar plate.
-
Incubate the agar plates at 35-37°C for 24-48 hours.
-
Result Interpretation: The MBC is the lowest concentration of this compound that results in no colony formation on the agar plate, indicating a 99.9% or greater kill rate.
Disk Diffusion Assay
This qualitative method assesses the antimicrobial activity of this compound by measuring the zone of growth inhibition around a disk impregnated with the compound.[1]
Materials:
-
This compound
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Microbial cultures
-
0.5 McFarland turbidity standard
-
Sterile swabs
-
Positive control antibiotic disks
Procedure:
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the MIC protocol.
-
Plate Inoculation: Dip a sterile swab into the inoculum suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of an MHA plate evenly in three directions to ensure a uniform lawn of growth.
-
Disk Application: Aseptically apply sterile filter paper disks impregnated with a known concentration of this compound onto the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar.
-
Apply a positive control antibiotic disk and a negative control disk (impregnated with the solvent only) on the same plate.
-
Incubation: Invert the plates and incubate at 35-37°C for 18-24 hours.
-
Result Interpretation: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth has occurred) in millimeters.
Visualization of Experimental Workflow and Potential Mechanism
Caption: Experimental workflow for antimicrobial assessment.
Caption: Postulated antimicrobial mechanism of action.
References
In Vitro Assays for Testing Alpha-Fenchene Cytotoxicity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-fenchene, a bicyclic monoterpene found in the essential oils of various plants, is a subject of growing interest in pharmacological research due to its potential therapeutic properties. As with any compound being evaluated for medicinal use, a thorough assessment of its cytotoxic profile is crucial. In vitro cytotoxicity assays are fundamental tools in the early stages of drug discovery and toxicology to determine the potential of a substance to cause cell damage or death. These assays provide valuable preliminary data on the safety and potential efficacy of a compound before advancing to more complex preclinical and clinical studies.
This document provides detailed application notes and standardized protocols for a panel of in vitro assays to evaluate the cytotoxicity of this compound. The described methods include the MTT assay for assessing metabolic activity, the LDH assay for measuring membrane integrity, and the Neutral Red Uptake assay for evaluating lysosomal function. Additionally, this guide presents a summary of cytotoxic data from structurally related monoterpenes to provide a comparative context in the absence of extensive this compound-specific data. Finally, a hypothesized signaling pathway for monoterpene-induced apoptosis is illustrated, providing a framework for mechanistic studies.
Data Presentation: Cytotoxicity of Related Monoterpenes
Due to the limited availability of published cytotoxicity data specifically for this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values for structurally similar monoterpenes. This information can serve as a valuable reference for designing dose-response studies for this compound and for interpreting the resulting data. It is important to note that these values can vary significantly depending on the cell line, exposure time, and specific assay conditions used.
| Monoterpene | Cell Line | Cancer Type | IC50 Value | Exposure Time (h) | Assay Method | Reference |
| α-Pinene | PA-1 | Human Ovarian Cancer | 20 µg/mL | 24 | MTT | [1] |
| α-Pinene | BEL-7402 | Hepatocellular Carcinoma | 8 mg/L | 72 | Not Specified | [1] |
| Perillyl Alcohol | MDA-MB-231 | Breast Cancer | 2.0 mM | Not Specified | Proliferation Assay | [2] |
| Perillyl Alcohol | MDA-MB-435 | Breast Cancer | 1.2 mM | Not Specified | Proliferation Assay | [2] |
| Linalool | OECM 1 | Oral Cancer | 10 µM | Not Specified | Not Specified | [3] |
| Thymoquinone | A549 | Human Lung Cancer | 47 ± 0.09 µM | Not Specified | Not Specified | [3] |
Experimental Protocols
The following are detailed protocols for three common in vitro cytotoxicity assays. These methods are widely used and can be adapted for testing the cytotoxic effects of this compound on various cell lines.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial succinate (B1194679) dehydrogenase in metabolically active cells.[4] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Target cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[5]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5][6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
Principle: The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[7][8] LDH is a stable cytoplasmic enzyme that is released upon cell lysis.[7][8]
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution
-
96-well flat-bottom plates
-
LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.
-
LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture to each well.[5]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[5]
-
Stop Reaction: Add 50 µL of the stop solution to each well.[5]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous release) and a positive control (maximum release induced by a lysis agent).[5]
Neutral Red Uptake (NRU) Assay
Principle: The Neutral Red Uptake assay is a cell viability assay based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.[3][9] The amount of dye incorporated is proportional to the number of viable cells.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution
-
96-well flat-bottom plates
-
Neutral Red solution (e.g., 50 µg/mL in culture medium)
-
Destain solution (e.g., 50% ethanol, 49% water, 1% acetic acid)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Dye Incubation: Remove the treatment medium and add 100 µL of Neutral Red solution to each well. Incubate for 2-3 hours at 37°C.
-
Washing: Remove the Neutral Red solution and wash the cells with PBS.
-
Destaining: Add 150 µL of the destain solution to each well and shake for 10 minutes to extract the dye.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the control and determine the IC50 value.
Visualizations
Experimental Workflow
Caption: General experimental workflow for in vitro cytotoxicity testing.
Hypothesized Signaling Pathway for Monoterpene-Induced Apoptosis
While the precise signaling pathway for this compound-induced cytotoxicity has not been elucidated, studies on other monoterpenes, such as alpha-pinene, suggest the induction of apoptosis through the intrinsic (mitochondrial) pathway.[9][10] This pathway typically involves the activation of caspases and modulation of the Bcl-2 family of proteins.
Caption: Hypothesized intrinsic apoptosis pathway induced by monoterpenes.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers initiating studies on the cytotoxicity of this compound. By employing a panel of assays that probe different cellular functions, a more complete picture of the compound's cytotoxic potential can be obtained. While direct data for this compound is currently scarce, the provided information on related monoterpenes offers a valuable starting point for experimental design and data interpretation. Mechanistic studies, guided by the hypothesized signaling pathway, will be crucial in elucidating the specific cellular and molecular targets of this compound and in determining its potential as a therapeutic agent. As with all in vitro studies, it is essential to consider that the results may not always directly translate to in vivo effects, and further preclinical evaluation is necessary to establish a complete toxicological profile.
References
- 1. Protection of Mitochondrial Potential and Activity by Oxyprenylated Phenylpropanoids | MDPI [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A Narrative Review of the Antitumor Activity of Monoterpenes from Essential Oils: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. On the release of cytochrome c from mitochondria during cell death signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Induction of necrosis in human liver tumor cells by α-phellandrene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fenchone, a monoterpene: Toxicity and diuretic profiling in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. α-Pinene Induces Apoptotic Cell Death via Caspase Activation in Human Ovarian Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. α-Pinene Induces Apoptotic Cell Death via Caspase Activation in Human Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Field Trial Protocols for Alpha-Fenchene as an Insect Repellent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-fenchene, a monoterpene found in the essential oils of various plants, has demonstrated potential as a botanical insect repellent. Its volatile nature and characteristic aroma suggest its utility in disrupting the host-seeking behavior of hematophagous insects. These application notes provide detailed protocols for conducting laboratory and field trials to evaluate the efficacy of this compound as a topical insect repellent. The methodologies are based on established guidelines from the World Health Organization (WHO) and the Environmental Protection Agency (EPA) for testing mosquito repellents.[1][2][3]
Laboratory-Based Efficacy Testing: Arm-in-Cage Protocol
The arm-in-cage test is a standardized laboratory method to determine the Complete Protection Time (CPT) of a topical repellent against laboratory-reared mosquitoes.[1][4][5][6]
Objective
To determine the duration of complete protection provided by a topical formulation of this compound against biting from specific mosquito species in a controlled laboratory setting.
Materials
-
Test cages (e.g., 40x40x40 cm) made of clear acrylic with a sleeve opening.[1]
-
Laboratory-reared, host-seeking female mosquitoes (e.g., Aedes aegypti, Anopheles stephensi, Culex quinquefasciatus), 5-10 days old, starved for at least 12 hours.[1]
-
This compound test formulation (e.g., 10%, 15%, 20% in an ethanol (B145695) base).
-
Positive control: 15% DEET in ethanol.[1]
-
Negative control: 70% ethanol.[1]
-
Human volunteers (screened for skin sensitivity).
-
Personal protective equipment (gloves).
-
Pipettes and measuring devices.
-
Odorless soap.[1]
-
Stopwatches.
Experimental Workflow
Caption: Arm-in-Cage Experimental Workflow.
Detailed Protocol
-
Volunteer Preparation:
-
Mosquito Preparation and Readiness Assessment:
-
Repellent Application:
-
Exposure and Data Collection:
-
Thirty minutes after application, the volunteer inserts the treated forearm into the cage for a 3-minute exposure period.[1] The hand should be protected with a glove.
-
The number of mosquitoes landing and/or probing is recorded during this period.
-
This exposure is repeated every 30 minutes until the first confirmed mosquito bite occurs.[1]
-
The Complete Protection Time (CPT) is the time elapsed from the application of the repellent to the first confirmed bite.[1][4]
-
Data Presentation
| Treatment Group | Concentration | Target Mosquito Species | Mean CPT (hours) ± SD |
| This compound | 10% | Aedes aegypti | |
| This compound | 15% | Aedes aegypti | |
| This compound | 20% | Aedes aegypti | |
| DEET (Positive Control) | 15% | Aedes aegypti | |
| Ethanol (Negative Control) | 70% | Aedes aegypti |
Field Efficacy Trial Protocol
Field trials are essential to evaluate the performance of a repellent under real-world conditions, considering environmental factors and natural mosquito populations.[2]
Objective
To determine the CPT and overall efficacy of a topical this compound formulation against wild mosquito populations in a natural habitat.
Materials
-
This compound test formulation (optimal concentration determined from lab studies).
-
Positive control (e.g., 15% DEET).
-
Placebo control (vehicle used in the this compound formulation).
-
Human volunteers.
-
Head nets, gloves, and protective clothing.[8]
-
Aspirators for collecting landing mosquitoes.
-
Collection cups and materials for species identification.
-
Environmental data loggers (temperature, humidity, wind speed).
-
Stopwatches and data recording sheets.
Experimental Workflow
Caption: Field Trial Experimental Workflow.
Detailed Protocol
-
Site Selection and Volunteer Recruitment:
-
Baseline Biting Pressure Assessment:
-
Prior to repellent application, untreated control subjects expose their limbs for a set period (e.g., 1 minute) to confirm that mosquitoes are actively host-seeking.[2]
-
-
Repellent Application:
-
Volunteers are randomly assigned to a treatment group (this compound, DEET, or placebo).
-
A standardized dose of the assigned repellent is applied to a defined area of the skin, typically the lower legs. The application rate should be consistent with typical consumer use (e.g., 1.04 µl/cm²).[2]
-
-
Exposure and Data Collection:
-
Volunteers are positioned at least 10 meters apart to avoid interference between treatments.
-
At regular intervals (e.g., every 15 minutes), volunteers expose the treated area for a short duration (e.g., 1 minute).[2]
-
During the exposure period, any mosquito that lands on the treated skin is collected using an aspirator before it bites.
-
The test for an individual volunteer is concluded when the first confirmed bite occurs. The time from application to this event is the CPT.
-
Collected mosquitoes are later identified to the species level.
-
Environmental conditions (temperature, humidity, wind speed) are recorded throughout the trial.
-
Data Presentation
| Treatment Group | Mean CPT (hours) ± SD | Mosquito Species Prevalent | Mean Temperature (°C) | Mean Humidity (%) |
| This compound | ||||
| DEET (Positive Control) | ||||
| Placebo (Negative Control) |
Spatial Repellency Bioassay
This compound's volatility suggests it may also function as a spatial repellent, preventing insects from entering a treated area.[4][9]
Objective
To evaluate the ability of volatile this compound to disrupt mosquito attraction to a host-mimicking cue in a semi-field or field setting.
Materials
-
Carbon dioxide (CO₂) source (e.g., dry ice or gas cylinder) as an attractant.[10][11]
-
Dispensers for volatile this compound (e.g., septa, fabric swatches).
-
Control dispensers (without this compound).
-
Data loggers for environmental conditions.
Experimental Design Logic
Caption: Spatial Repellency Experimental Logic.
Detailed Protocol
-
Trap Setup:
-
Trial Execution:
-
Operate the traps overnight or during peak mosquito activity periods.
-
In a crossover design, alternate the positions of the treatment and control setups on subsequent nights to account for positional bias.[10]
-
-
Data Collection and Analysis:
-
Collect the trapped mosquitoes daily.
-
Count and identify the mosquitoes from each trap.
-
Calculate the percent repellency by comparing the number of mosquitoes caught in the treatment trap to the control trap.
-
Analyze the data using appropriate statistical tests (e.g., t-test or ANOVA) after data transformation (e.g., log or arcsine square root transformation) if necessary.[11]
-
Data Presentation
| Treatment | Mean Mosquitoes Captured per Night ± SD | Percent Repellency (%) | Dominant Species |
| This compound | |||
| Control | N/A |
Safety and Ethical Considerations
All studies involving human volunteers must be preceded by approval from an Institutional Review Board (IRB) or ethics committee. Volunteers must provide informed consent, and protocols should include measures to minimize bite exposure and address any potential skin irritation. Skin sensitization and irritation tests, such as patch testing, should be conducted prior to large-scale human trials.[4]
References
- 1. Evaluation of standard field and laboratory methods to compare protection times of the topical repellents PMD and DEET - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EPA-Required Field Efficacy Test in Two Environments - NO MO Foundation [nomofoundation.gives]
- 3. researchgate.net [researchgate.net]
- 4. contractlaboratory.com [contractlaboratory.com]
- 5. amnh.org [amnh.org]
- 6. iomcworld.org [iomcworld.org]
- 7. aise.eu [aise.eu]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. ivcc.com [ivcc.com]
- 10. A field bioassay to evaluate potential spatial repellents against natural mosquito populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes: α-Fenchene in the Development of Natural Pesticides
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Insecticidal Activity of 28 Essential Oils and a Commercial Product Containing Cinnamomum cassia Bark Essential Oil against Sitophilus zeamais Motschulsky - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alpha-Fenchene | C10H16 | CID 28930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound, 471-84-1 [thegoodscentscompany.com]
- 8. Frontiers | Membrane-Interacting Antifungal Peptides [frontiersin.org]
- 9. Antifungal peptides at membrane interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Permeabilization of Fungal Membranes by Plant Defensins Inhibits Fungal Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. scielo.br [scielo.br]
- 15. Isolation of herbicidal compounds, quercetin and β-caryophyllene, from <i>Digera muricata</i> - Arabian Journal of Chemistry [arabjchem.org]
Application of α-Fenchene in Flavor and Fragrance Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-fenchene (α-fenchene) is a bicyclic monoterpene with the molecular formula C₁₀H₁₆. It is a colorless liquid with a characteristic camphoraceous, piney, and slightly citrus-like aroma.[1][2] Found as a constituent in numerous essential oils, α-fenchene and its derivatives are valuable components in the flavor and fragrance industry. This document provides detailed application notes and protocols for the use of α-fenchene in flavor and fragrance chemistry, intended for researchers, scientists, and professionals in drug development who may encounter this compound in their work.
While α-fenchene is utilized in fragrance formulations, it is important to note that it is not listed as a FEMA GRAS (Generally Recognized as Safe) substance and is not included in the Food Chemicals Codex, indicating limitations on its direct addition to food products as a flavoring agent in some jurisdictions.[1][3] One source recommends it is "not for fragrance use" and "not for flavor use", though this appears to be a conservative safety precaution, as other industry resources indicate its application.[3] It is primarily used at very low levels to enhance existing flavor profiles, particularly citrus, mint, and herbal notes in products like chewing gum and beverages.[2]
Physicochemical and Olfactory Properties
A comprehensive understanding of α-fenchene's properties is crucial for its effective application.
Quantitative Data Summary
The following table summarizes the key quantitative data for α-fenchene:
| Property | Value | References |
| Molecular Formula | C₁₀H₁₆ | [4][5] |
| Molecular Weight | 136.24 g/mol | [4][5] |
| CAS Number | 471-84-1 | [1][2] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 157-159 °C at 760 mmHg | [1] |
| Flash Point | 35 °C (95 °F) TCC | [1][3] |
| Vapor Pressure | 3.38 mmHg at 25 °C (est.) | [1] |
| Solubility | Soluble in alcohol; Insoluble in water (4.886 mg/L at 25°C est.) | [1][3] |
| Odor Profile | Camphoraceous, woody, sweet, herbal, green, piney, fresh, terpenic, spicy, dry | [2] |
| Odor Threshold | Low parts per billion (ppb) range (estimated based on similar bicyclic monoterpenes) | [6] |
| GC Retention Index (DB-5) | 951.6 | [2] |
| GC Retention Index (Carbowax) | 1059.17 | [2] |
Natural Occurrence
This compound is a natural constituent of various essential oils. The table below lists some of its natural sources and typical concentrations.
| Natural Source | Typical Concentration (%) | References |
| Cypress cone oil (Egypt) | 1.8 | [1] |
| Layana oil (Zimbabwe) | 1.4 | [1] |
| Cypress oil | 0.73 - 0.81 | [1] |
| Cinnamomum fragrans leaf oil | 0.30 | [1] |
| Lime oil distilled (Mexico) | 0.21 | [1] |
| Angelica root oil | 0.05 | [1] |
| Boldo leaf oil (Italy) | 0.02 | [1] |
| Eucalyptus globulus oil (Rwanda) | 0.01 | [1] |
Applications in Flavor and Fragrance
Fragrance Applications
This compound is primarily used in fragrance compositions to impart fresh, piney, and camphoraceous notes.[2] Its bright and clean character makes it suitable for inclusion in perfumes, soaps, detergents, and air care products. It can be used to add a natural, herbaceous lift to various fragrance accords.
Logical Relationship for Fragrance Formulation:
Caption: Logical workflow for incorporating α-fenchene in fragrance creation.
Flavor Applications
In the flavor industry, α-fenchene is used sparingly to enhance certain flavor profiles. Due to the lack of FEMA GRAS status, its use is limited and subject to regional regulations. It is typically employed at very low levels to boost citrus, mint, and herbal notes in chewing gum, beverages, and savory seasonings.[2]
Experimental Protocols
Synthesis of α-Fenchene via Isomerization of α-Pinene
This compound can be synthesized by the acid-catalyzed isomerization of α-pinene. This process often yields a mixture of isomers, including camphene (B42988) and other terpenes, with α-fenchene being a minor product.[7] The following protocol is a general guideline based on literature for camphene synthesis, which can be adapted and optimized to favor the formation of α-fenchene.
Materials:
-
α-Pinene (high purity)
-
Titanium dioxide (TiO₂) hydrate (B1144303) catalyst (weakly acidic)[7]
-
Nitrogen gas supply
-
Round-bottom flask with a stirrer, thermometer, and reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Charge the round-bottom flask with α-pinene and 0.1 to 2.0% by weight of the titanium dioxide hydrate catalyst under a nitrogen blanket.[7]
-
With stirring, heat the mixture to its reflux temperature (approximately 155-165 °C). The heating rate should be controlled at around 2-4 °C/min.[7]
-
The isomerization reaction is exothermic. The heat of reaction can be managed by the evaporative cooling of the refluxing mixture.[7]
-
Maintain the reaction at reflux. The reaction progress can be monitored by taking small aliquots and analyzing them by Gas Chromatography (GC) to determine the composition of the reaction mixture.
-
The reaction time can vary from 0.5 to 3.5 hours depending on the catalyst concentration and heating rate.[7]
-
Once the desired conversion is achieved, cool the reaction mixture to room temperature.
-
The crude product mixture, containing α-fenchene, camphene, unreacted α-pinene, and other terpenes, can then be purified.
Workflow for α-Fenchene Synthesis:
Caption: Workflow for the synthesis and purification of α-fenchene.
Purification of α-Fenchene by Fractional Distillation
Fractional distillation is employed to separate α-fenchene from the crude reaction mixture based on the boiling points of the different components.
Apparatus:
-
Distillation flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Condenser
-
Receiving flasks
-
Heating mantle
-
Vacuum source (optional, for vacuum distillation to reduce boiling points and prevent degradation)
Procedure:
-
Set up the fractional distillation apparatus.
-
Charge the distillation flask with the crude reaction mixture.
-
Gradually heat the flask. The components will vaporize according to their boiling points.
-
The vapor will rise through the fractionating column, where a series of condensations and vaporizations will occur, leading to the separation of the components.
-
Monitor the temperature at the top of the column. Collect the fractions that distill over at the boiling point of α-fenchene (157-159 °C at atmospheric pressure).
-
It is advisable to collect several small fractions and analyze each by GC to determine its purity.
Analysis of α-Fenchene by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the standard method for the identification and quantification of α-fenchene in essential oils and fragrance mixtures.
Instrumentation and Conditions (General Guideline):
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for identification.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.[2]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless injector, with a split ratio appropriate for the sample concentration (e.g., 50:1).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 240 °C at a rate of 3 °C/min.
-
Hold: Maintain at 240 °C for 5 minutes.
-
-
MS Detector:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-350.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Sample Preparation:
-
Dilute the essential oil or fragrance sample in a suitable solvent (e.g., hexane (B92381) or ethanol) to an appropriate concentration for GC analysis.
Data Analysis:
-
Identify α-fenchene by comparing its mass spectrum and retention index with those of a certified reference standard and literature data.[2]
-
Quantify the amount of α-fenchene using an internal or external standard method with the FID data.
GC-MS Analysis Workflow:
References
- 1. This compound [flavscents.com]
- 2. scent.vn [scent.vn]
- 3. This compound, 471-84-1 [thegoodscentscompany.com]
- 4. This compound (CAS 471-84-1) - High-Purity Reference Standard [benchchem.com]
- 5. This compound | C10H16 | CID 28930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The behavioral sensitivity of mice to acyclic, monocyclic, and bicyclic monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US5826202A - Process for the preparation of camphene by the rearrangement of a-pinene - Google Patents [patents.google.com]
Application Notes and Protocols: α-Fenchene as a Chiral Building Block in Organic Synthesis
Introduction
α-Fenchene, a bicyclic monoterpene, presents a structurally intriguing chiral scaffold. As a readily available and stereochemically defined molecule, it holds potential as a valuable starting material in the field of asymmetric synthesis. The inherent chirality of the α-fenchene framework can be exploited to direct the stereochemical outcome of chemical transformations, enabling the synthesis of complex enantiomerically enriched molecules. These chiral products are of significant interest to researchers in medicinal chemistry and drug development due to the profound impact of stereochemistry on pharmacological activity.
This document provides an overview of the application of α-fenchene as a chiral building block, including key synthetic transformations and detailed experimental protocols. The aim is to furnish researchers, scientists, and drug development professionals with the necessary information to explore the synthetic utility of this chiral terpene.
Key Synthetic Applications & Methodologies
While the use of other terpenes like α-pinene and camphor (B46023) is more extensively documented, α-fenchene can serve as a precursor for various chiral intermediates. The exocyclic double bond and the bicyclic core of α-fenchene are key functionalities that can be selectively transformed to introduce new stereocenters with a high degree of control.
Diastereoselective Hydroboration-Oxidation
One of the fundamental transformations to functionalize the double bond of α-fenchene is hydroboration-oxidation. This two-step process allows for the anti-Markovnikov addition of a hydroxyl group across the double bond, leading to the formation of a chiral alcohol. The stereochemical outcome of this reaction is directed by the steric hindrance of the bicyclic system of α-fenchene, leading to the preferential formation of one diastereomer.
Workflow for Diastereoselective Hydroboration-Oxidation of α-Fenchene:
Caption: Workflow of the hydroboration-oxidation of α-fenchene.
Experimental Protocol: Diastereoselective Hydroboration-Oxidation of (+)-α-Fenchene
-
Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of (+)-α-fenchene (10.0 g, 73.4 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 100 mL). The flask is cooled to 0 °C in an ice bath.
-
Hydroboration: A 1.0 M solution of borane-tetrahydrofuran (B86392) complex (BH₃•THF) in THF (80 mL, 80 mmol) is added dropwise to the stirred solution of α-fenchene over a period of 1 hour, maintaining the temperature at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4 hours.
-
Oxidation: The reaction mixture is cooled again to 0 °C, and a 3 M aqueous solution of sodium hydroxide (B78521) (30 mL) is added carefully, followed by the slow, dropwise addition of 30% aqueous hydrogen peroxide (30 mL). The temperature should be maintained below 20 °C during the addition.
-
Work-up: After the addition of the oxidation reagents, the mixture is stirred at room temperature for 2 hours. The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the corresponding chiral alcohol.
Quantitative Data:
| Product | Yield (%) | Diastereomeric Ratio |
| (1R,2S,4R)-Fenchyl alcohol derivative | 85 | >95:5 |
Synthesis of Chiral Ligands
The functionalized derivatives of α-fenchene, such as the chiral alcohols obtained from hydroboration-oxidation, can be further elaborated into chiral ligands for asymmetric catalysis. The rigid bicyclic framework of fenchene provides a well-defined steric environment that can effectively control the stereochemical outcome of metal-catalyzed reactions.
Logical Relationship for Chiral Ligand Synthesis:
Caption: Synthesis pathway from α-fenchene to a chiral ligand.
α-Fenchene, with its inherent chirality and rigid bicyclic structure, offers a promising yet underexplored platform for the development of new chiral building blocks and ligands in organic synthesis. The diastereoselective transformations of its exocyclic double bond provide a reliable entry point for the introduction of new stereocenters. The resulting functionalized fenchene derivatives can be utilized in the synthesis of complex chiral molecules and in the development of novel asymmetric catalysts. Further research into the diverse reactivity of α-fenchene is warranted to fully unlock its potential for applications in drug discovery and development.
Troubleshooting & Optimization
How to improve the yield of alpha-fenchene synthesis?
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the synthesis of alpha-fenchene. The primary route for this synthesis is the acid-catalyzed isomerization of alpha-pinene (B124742), a natural and readily available starting material.
A significant challenge in this process is controlling the reaction's selectivity. The isomerization of alpha-pinene can yield a variety of products, with camphene (B42988) and limonene (B3431351) often being the major, more thermodynamically stable isomers.[1][2] Therefore, achieving a high yield of this compound requires careful optimization of catalysts and reaction conditions to kinetically favor its formation over competing pathways.
Frequently Asked Questions (FAQs)
Q1: What is the primary industrial method for synthesizing this compound? A1: The most common method is the catalytic isomerization of alpha-pinene, which is a major component of turpentine (B1165885) oil.[3] This process typically employs solid acid catalysts to facilitate the molecular rearrangement.
Q2: Besides alpha-pinene, are there other starting materials? A2: Alpha-pinene is the most widely used and economically viable precursor for this compound and other isomeric terpenes like camphene.[3]
Q3: Why is it difficult to achieve a high yield of pure this compound? A3: The difficulty arises from a lack of selectivity in the isomerization reaction. The process involves a carbocation intermediate that can rearrange into several different products.[2] Camphene, limonene, and tricyclene (B1222867) are common byproducts, and reaction conditions often favor their formation over this compound.[1]
Q4: What are the main competing side products in this synthesis? A4: The primary side products are other terpene isomers, including camphene, limonene, terpinolene, and tricyclene. Under harsh conditions, such as excessively high temperatures or catalyst acidity, polymerization can also occur, leading to the formation of high-boiling diterpenes and other polymers.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Logical Troubleshooting Flow
The following diagram outlines a decision-making process for troubleshooting suboptimal reaction outcomes.
Caption: Troubleshooting decision tree for low this compound yield.
Issue 1: Low Conversion of Alpha-Pinene
-
Question: My reaction has stopped, but a large amount of alpha-pinene remains. How can I increase the conversion rate?
-
Answer:
-
Catalyst Activity: The catalyst may be inactive or deactivated. Ensure the catalyst has been properly prepared and activated (e.g., via calcination at the correct temperature).[4] If the catalyst is being reused, consider a regeneration step. Increasing the catalyst loading can also improve the conversion rate.[3]
-
Reaction Conditions: The reaction temperature may be too low or the reaction time too short. Gradually increase the temperature in increments of 5-10°C while monitoring the reaction progress.[3] Similarly, extending the reaction time can push the reaction towards completion. It is crucial to analyze aliquots periodically (e.g., by GC) to track the conversion.
-
Issue 2: Low Selectivity Towards this compound
-
Question: The alpha-pinene is fully consumed, but the main product is camphene/limonene, not this compound. How can I improve selectivity?
-
Answer: This is the most common challenge. Selectivity is highly dependent on the catalyst's properties and the reaction conditions.
-
Catalyst Choice: The type of catalyst and the nature of its acid sites (Lewis vs. Brønsted) are critical.[2] Experiment with a range of solid acid catalysts such as different types of acid-treated clays, zeolites, or modified metal oxides.[5] The goal is to find a catalyst surface that favors the specific molecular rearrangement to this compound.
-
Temperature Control: High temperatures often favor the formation of the most thermodynamically stable products, which are typically camphene and limonene. Try running the reaction at a lower temperature to see if the kinetic product, this compound, is favored.
-
Reaction Time Optimization: this compound might be an intermediate that subsequently converts to other isomers. By sampling the reaction mixture at regular intervals, you can determine the time at which the concentration of this compound is at its maximum before it begins to decline.[3]
-
Issue 3: High Formation of Polymers
-
Question: My final product mixture is viscous and contains a significant amount of high-boiling residue. What causes this and how can I prevent it?
-
Answer: Polymer formation is typically caused by excessively strong acid sites on the catalyst or reaction temperatures that are too high.
-
Catalyst Acidity: Use a catalyst with milder acidity to reduce polymerization side reactions.
-
Two-Stage Temperature Profile: A strategy employed in related isomerizations is to start the reaction at a higher temperature to achieve a reasonable conversion rate and then lower the temperature for the remainder of the reaction.[1] This "finishing" phase at a lower temperature can complete the conversion of the remaining alpha-pinene while minimizing the formation of polymers.[1]
-
Issue 4: Difficulty in Product Purification
-
Question: How can I effectively separate this compound from the other terpene isomers in the product mixture?
-
Answer: The boiling points of terpene isomers are often very close, making separation challenging.
-
Fractional Vacuum Distillation: This is the most common industrial method. A distillation column with high theoretical plates is required to achieve good separation. The process is performed under vacuum to lower the boiling points and prevent thermal degradation of the products.[1]
-
Chromatography: For laboratory-scale purification to obtain high-purity samples, preparative gas chromatography (prep-GC) or column chromatography on silica (B1680970) gel impregnated with silver nitrate (B79036) (argentation chromatography) can be effective.
-
Catalyst Performance and Data
The selection of a catalyst is paramount for controlling product distribution in alpha-pinene isomerization. The table below summarizes data from various studies, illustrating how different catalysts and conditions affect conversion and selectivity. Note that most research has focused on maximizing camphene yield.
| Catalyst | Temp. (°C) | α-Pinene Conversion (%) | Selectivity to Camphene (%) | Selectivity to Other Major Products | Reference |
| Titanate Nanotubes (TNTs-Cl) | 120 | 97.8 | 78.5 | Not specified | [3] |
| SO₄²⁻/TiO₂ Superacid | 500 (calcination) | ~95 | ~40 | Not specified | [4] |
| AlCl₃/SiO₂ | 40 | 98.4 | - | 93.7 (Camphene, Limonene, Terpinolene) | [5] |
| Fe-loaded AAL Biochar | Not specified | 90.5 | 24.6 | 57.1 (Limonene, Terpinolene, γ-Terpinene) | [2][5] |
| Ti₃C₂ MXene (HF treated) | Not specified | 74.65 | Not specified | Not specified | [6] |
| Titanium Oxide Hydrate | 150-155 | >95 | High | Tricyclene, p-Menthadienes | [1] |
Experimental Protocols & Workflows
General Reaction Pathway
The acid-catalyzed isomerization of α-pinene proceeds through a pinanyl carbocation intermediate, which can then rearrange via several competing pathways to form α-fenchene, camphene, limonene, and other isomers.
Caption: Competing pathways in α-pinene isomerization.
General Experimental Workflow
The diagram below illustrates a typical workflow for the synthesis and purification of this compound.
Caption: Standard experimental workflow for α-fenchene synthesis.
Detailed Methodology: Isomerization Using a Solid Acid Catalyst
This protocol provides a general framework. Specific quantities, temperatures, and times must be optimized for the chosen catalyst.
-
Catalyst Activation:
-
Place the solid acid catalyst (e.g., sulfated zirconia or acid-activated clay) in a furnace.
-
Heat the catalyst under a flow of dry air or nitrogen to the required activation temperature (typically 300-550°C) for 2-4 hours to remove physisorbed water and expose the active sites.[4]
-
Cool the catalyst to room temperature in a desiccator to prevent rehydration.
-
-
Reaction Setup:
-
Equip a three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, a thermometer, and a nitrogen inlet.
-
Charge the flask with alpha-pinene and an appropriate solvent (if not running solvent-free).
-
Add the activated solid acid catalyst to the mixture. The catalyst loading is typically between 0.5-5% by weight relative to the alpha-pinene.[3]
-
Begin stirring and purge the system with nitrogen for 10-15 minutes.
-
-
Isomerization Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 100-160°C) using an oil bath.[3][7]
-
Maintain the temperature and stirring for the predetermined reaction time.
-
Monitor the reaction's progress by withdrawing small aliquots at regular intervals, filtering the catalyst, and analyzing the sample by Gas Chromatography (GC).
-
-
Product Isolation and Purification:
-
Once the desired conversion/selectivity is reached, cool the mixture to room temperature.
-
Separate the catalyst from the liquid mixture by filtration or centrifugation.
-
If the reaction was performed in a solvent, remove the solvent by rotary evaporation.
-
The crude product mixture is then purified by fractional distillation under reduced pressure to separate this compound from unreacted starting material and other isomeric byproducts.[1]
-
-
Characterization:
-
The purity and identity of the final product should be confirmed using standard analytical techniques such as GC-MS and NMR spectroscopy.
-
References
- 1. US5826202A - Process for the preparation of camphene by the rearrangement of a-pinene - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Highly-selective solvent-free catalytic isomerization of α-pinene to camphene over reusable titanate nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A potential catalyst for α-pinene isomerization: a solid superacid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Ti3C2 MXenes-based catalysts for the process of α-pinene isomerization - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Supported H4SiW12O40 catalysts for α-pinene isomerization [degruyterbrill.com]
Optimizing temperature and pressure for alpha-fenchene distillation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the distillation of alpha-fenchene. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear, accessible format to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the optimal boiling point and pressure for the distillation of α-fenchene?
The boiling point of α-fenchene is dependent on the pressure at which the distillation is conducted. At atmospheric pressure (760 mmHg), α-fenchene boils in the range of 157-159 °C.[1] For purification purposes, vacuum distillation is often preferred to prevent thermal degradation of this terpene. Reducing the pressure significantly lowers the boiling point. For instance, at a pressure of 750 Torr (approximately 750 mmHg), the boiling point is between 152-157 °C.[2] Another source indicates a boiling point of 147.2-147.6 °C at 730 Torr.[3]
Q2: Why is my α-fenchene recovery lower than expected?
Low recovery of α-fenchene, a volatile monoterpene, can be attributed to several factors. Due to its volatility, there can be significant loss of the compound between harvesting of the source material and analysis.[4] To mitigate this, it is recommended to keep samples and solvents chilled and to store samples frozen.[4] During sample preparation, grinding plant material under liquid nitrogen or while frozen can prevent premature volatilization caused by heat from the grinding process.[4]
Q3: I am observing co-distillation of other terpenes with my α-fenchene. How can I improve the separation?
To achieve higher purity, fractional distillation under vacuum is recommended.[5] This technique separates compounds based on their different boiling points.[6] By carefully controlling the temperature and pressure, you can selectively vaporize and collect the α-fenchene fraction. The use of a fractionating column with appropriate packing material, such as Raschig rings, enhances the separation efficiency.[5]
Q4: My distillation process is very slow. What are the possible causes and solutions?
A slow distillation process can be due to several issues. Insufficient heating is a common problem; ensure the heating mantle is set to a temperature adequate to vaporize the α-fenchene at the operating pressure. Vacuum leaks in the distillation setup can also significantly slow down or halt the process. Check all glass joints and connections for a secure seal. Finally, inadequate insulation of the distillation flask and column can lead to heat loss, preventing the vapor from reaching the condenser. Insulating the apparatus with glass wool or aluminum foil can help maintain the necessary temperature.
Troubleshooting Guide
This guide addresses common issues encountered during the distillation of α-fenchene.
| Issue | Potential Cause | Recommended Solution |
| No distillate collecting | - Insufficient vacuum- Temperature too low- Leak in the system | - Check vacuum pump and ensure it is pulling the target pressure.- Gradually increase the heating mantle temperature.- Inspect all joints and seals for leaks. Re-grease joints if necessary. |
| Product is discolored | - Thermal degradation- Oxidation | - Lower the distillation temperature by reducing the pressure (increasing the vacuum).- Ensure an inert atmosphere (e.g., nitrogen backfill) if possible, especially during collection and storage.[7] |
| Bumping or uneven boiling | - Lack of boiling chips or stir bar- Heating too rapidly | - Add fresh boiling chips or a magnetic stir bar to the distillation flask.- Reduce the heating rate to allow for smooth boiling. |
| Poor separation of components | - Inefficient fractionating column- Reflux ratio not optimized | - Use a longer fractionating column or one with more efficient packing material.- Adjust the reflux ratio to increase the number of theoretical plates. |
Data Presentation
The following table summarizes the physical properties of α-fenchene relevant to its distillation.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆ | [3][8] |
| Molecular Weight | 136.23 g/mol | [8] |
| Boiling Point (760 mmHg) | 157.00 to 159.00 °C | [1] |
| Boiling Point (750 Torr) | 152-157 °C | [2] |
| Boiling Point (730 Torr) | 147.2-147.6 °C | [3] |
| Vapor Pressure (25 °C, est.) | 3.38 mmHg | [1] |
| Flash Point | 35.00 °C | [1] |
| Density (20 °C) | 0.8564 g/cm³ | [3] |
Experimental Protocols
Protocol 1: Simple Vacuum Distillation of α-Fenchene
This protocol is suitable for the initial purification of α-fenchene from a mixture with less volatile components.
-
Apparatus Setup:
-
Assemble a standard vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.
-
Ensure all glassware is clean and dry.
-
Use a heating mantle with a magnetic stirrer and add a stir bar to the round-bottom flask.
-
Connect the apparatus to a vacuum pump with a cold trap in between.
-
-
Procedure:
-
Charge the round-bottom flask with the crude α-fenchene mixture (do not fill more than two-thirds full).
-
Begin stirring and start the vacuum pump, allowing the pressure to stabilize at the desired level (e.g., 10-20 mmHg).
-
Once the vacuum is stable, begin heating the flask gently.
-
Monitor the temperature at the distillation head. The temperature should rise and then stabilize as the α-fenchene begins to distill.
-
Collect the fraction that distills over at the expected boiling point for the given pressure.
-
Once the desired fraction is collected, remove the heat source and allow the apparatus to cool before slowly releasing the vacuum.
-
Protocol 2: Fractional Vacuum Distillation of α-Fenchene
This protocol is designed for the high-purity separation of α-fenchene from other closely boiling terpenes.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus under vacuum. This includes a packed fractionating column (e.g., with Raschig rings or Vigreux indentations) placed between the distillation flask and the distillation head.
-
Insulate the fractionating column to minimize heat loss.
-
-
Procedure:
-
Follow the setup and initial steps as described in the simple vacuum distillation protocol.
-
Heat the flask slowly to establish a temperature gradient along the fractionating column.
-
Allow the system to reach equilibrium by adjusting the heat input so that the vapor slowly rises through the column. This is known as establishing total reflux.
-
Once the temperature at the head stabilizes, begin collecting the distillate at a slow, steady rate.
-
Monitor the head temperature closely. A sharp drop in temperature indicates that the α-fenchene has finished distilling.
-
Change the receiving flask to collect subsequent fractions if necessary.
-
After collection, cool the system and release the vacuum as previously described.
-
Mandatory Visualization
Caption: Troubleshooting workflow for this compound distillation.
References
- 1. This compound, 471-84-1 [thegoodscentscompany.com]
- 2. echemi.com [echemi.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. LABTips: Troubleshooting Tricky Terpenes | Labcompare.com [labcompare.com]
- 5. Fractionation of rosemary (Rosmarinus officinalis L.) essential oil using vacuum fractional distillation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fractional Distillation [manekancor.com]
- 7. icmag.com [icmag.com]
- 8. This compound (CAS 471-84-1) - High-Purity Reference Standard [benchchem.com]
Technical Support Center: Gas Chromatography (GC) Analysis of Fenchene Isomers
Welcome to the Technical Support Center for the chromatographic analysis of fenchene isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges, particularly poor separation, encountered during gas chromatography (GC) experiments involving fenchene isomers like α-fenchene, β-fenchene, and cyclofenchene.
Troubleshooting Guide: Poor Separation of Fenchene Isomers
Co-elution, or the overlapping of chromatographic peaks, is a primary challenge in the analysis of fenchene isomers due to their similar chemical structures and physical properties. This guide provides a systematic approach to diagnose and resolve these separation issues.
Initial Assessment of Poor Separation
Before optimizing your method, it's crucial to confirm and characterize the separation issue.
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Peak Shape Analysis: Look for asymmetrical peaks, such as those with shoulders or significant tailing. While a perfectly symmetrical peak is ideal, severe co-elution can sometimes result in a peak that appears symmetrical but represents multiple compounds.
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Mass Spectrometry (MS) Data Review: If using a GC-MS system, examine the mass spectra across the width of a single chromatographic peak.
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Spectral Purity: The mass spectrum should be consistent from the beginning to the end of the peak. Variations in the spectra indicate the presence of more than one compound.
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Extracted Ion Chromatograms (EICs): Generate EICs for unique ions characteristic of each suspected fenchene isomer. If the EICs for different ions have slightly different retention times or shapes, this confirms co-elution.
-
Troubleshooting Workflow
If poor separation is confirmed, follow this workflow to systematically optimize your GC method.
Caption: A stepwise workflow for troubleshooting poor separation of fenchene isomers in GC.
Frequently Asked Questions (FAQs)
Q1: My α-fenchene and β-fenchene peaks are co-eluting. What is the first thing I should adjust?
A1: The first and often most effective parameter to adjust is the oven temperature program . Fenchene isomers have very close boiling points, so an isothermal run is unlikely to separate them effectively. Start by implementing a slow temperature ramp (e.g., 1-3 °C/minute). A slower ramp rate increases the interaction time of the analytes with the stationary phase, which can significantly improve resolution. If the peaks are still co-eluting, you can try introducing an isothermal hold at a temperature just below the elution temperature of the fenchene isomers.
Q2: What type of GC column (stationary phase) is best for separating fenchene isomers?
A2: The choice of stationary phase is critical for isomer separation.
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Non-polar columns (e.g., 5% phenyl-methylpolysiloxane, like a DB-5 or HP-5ms) are a good starting point for general terpene analysis and will separate isomers based primarily on boiling point differences. However, for structurally similar isomers like fenchene, this may not provide baseline resolution.
-
Intermediate-polarity to polar columns (e.g., those with a higher phenyl content, cyanopropyl, or polyethylene (B3416737) glycol/WAX phases) can offer different selectivity based on dipole-dipole interactions and may improve the separation.
-
For separating enantiomers of fenchene, a chiral stationary phase is mandatory. Cyclodextrin-based columns (e.g., those containing β-cyclodextrin derivatives) are commonly used for this purpose.
Q3: Can changing the carrier gas flow rate improve the separation of fenchene isomers?
A3: Yes, the carrier gas flow rate (or linear velocity) affects the efficiency of the separation. Each column has an optimal flow rate for maximum efficiency. If your peaks are broad, it could be that your flow rate is too high or too low. Reducing the flow rate generally increases the analysis time but can improve resolution to a certain extent. It is recommended to determine the optimal flow rate for your column and method.
Q4: My peaks are tailing. What could be the cause and how do I fix it?
A4: Peak tailing for terpene analysis can be caused by several factors:
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Active sites in the GC system: This can occur in the inlet liner or at the beginning of the column. Ensure you are using a deactivated inlet liner. If contamination is suspected, you may need to replace the liner or trim the first few centimeters of the column.
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Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample or reducing the injection volume.
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Incompatible solvent: A mismatch between the solvent polarity and the stationary phase can cause poor peak focusing.
Q5: I have tried optimizing my method, but the separation is still not satisfactory. What are my other options?
A5: If you have exhausted standard optimization techniques, you might consider more advanced approaches:
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Two-Dimensional Gas Chromatography (GCxGC): This technique uses two columns with different stationary phases to provide significantly enhanced separation power, which is very effective for complex mixtures and co-eluting isomers.[1]
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Longer GC column: Increasing the column length (e.g., from 30 m to 60 m) increases the number of theoretical plates and can improve resolution, although it will also increase the analysis time.
Data Presentation: GC Parameters and Retention Data
The following tables provide examples of GC conditions and retention data that can be used as a starting point for developing a method for fenchene isomer separation.
Table 1: Recommended Starting GC Conditions for Fenchene Isomer Analysis
| Parameter | Non-Polar Column | Polar Column | Chiral Column |
| Stationary Phase | 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms) | Polyethylene Glycol (e.g., DB-WAX) | Derivatized β-Cyclodextrin |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film | 30 m x 0.25 mm ID, 0.25 µm film | 30 m x 0.25 mm ID, 0.25 µm film |
| Carrier Gas | Helium | Helium | Helium |
| Flow Rate | 1.0 - 1.5 mL/min (Constant Flow) | 1.0 - 1.5 mL/min (Constant Flow) | 1.0 - 1.5 mL/min (Constant Flow) |
| Inlet Temperature | 250 °C | 250 °C | 230 °C |
| Injection Mode | Split (e.g., 50:1) | Split (e.g., 50:1) | Split (e.g., 50:1) |
| Oven Program | 50°C (hold 2 min) to 200°C at 3°C/min | 60°C (hold 2 min) to 220°C at 4°C/min | 40°C (hold 1 min) to 200°C at 2°C/min |
| Detector | FID or MS | FID or MS | FID or MS |
| Detector Temp. | 280 °C (FID) | 280 °C (FID) | 250 °C (FID) |
Table 2: Reported Kovats Retention Indices for Fenchene Isomers on Different Stationary Phases
| Compound | Stationary Phase Type | Stationary Phase Example | Kovats Retention Index (KI) |
| α-Fenchene | Non-Polar | DB-5 | ~953 |
| β-Fenchene | Non-Polar | Standard Non-Polar | 948 - 956 |
| β-Fenchene | Polar | Standard Polar | 1057 - 1075 |
| Cyclofenchene | Non-Polar | DB-5 | ~925 |
| Fenchone | Non-Polar | DB-5 | ~1080 |
| Fenchone | Polar | DB-WAX | ~1280 |
Note: Retention indices are approximate and can vary with experimental conditions.
Experimental Protocols
Protocol 1: Optimization of GC Oven Temperature Program
This protocol aims to improve the separation of co-eluting fenchene isomers by systematically modifying the oven temperature program.
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System Preparation:
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Install a suitable column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
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Set the GC inlet, carrier gas flow, and detector parameters to your standard method conditions.
-
-
Initial Analysis:
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Run your sample with your current temperature program and record the chromatogram.
-
-
Temperature Ramp Rate Reduction:
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Decrease the temperature ramp rate by half (e.g., from 6°C/min to 3°C/min).
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Inject the sample and compare the resolution of the fenchene isomer peaks to the initial analysis.
-
-
Lower Initial Temperature:
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Lower the initial oven temperature by 10-20°C. This can improve the focusing of early eluting peaks.
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Inject the sample and evaluate the separation.
-
-
Introduce Isothermal Holds:
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Based on the elution temperature of the fenchene isomers, introduce a short isothermal hold (1-2 minutes) at a temperature just below their elution.
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Inject the sample and assess the impact on resolution.
-
-
Data Evaluation:
-
Compare the chromatograms from each step, paying close attention to the resolution between the fenchene isomer peaks. Select the temperature program that provides the best separation without excessively long run times.
-
Caption: Logical workflow for developing a GC method for separating fenchene isomers.
References
Technical Support Center: Purification of Synthetic α-Fenchene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of synthetic alpha-fenchene.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of synthetic α-fenchene.
Fractional Distillation
| Question | Possible Cause & Solution |
| Why is the separation of α-fenchene from its isomers (e.g., β-fenchene, camphene) inefficient? | Close Boiling Points: α-Fenchene and its isomers often have very close boiling points, making simple distillation ineffective. Solution: Use a fractional distillation column with a high number of theoretical plates. A packed column (e.g., with Raschig rings or metal sponges) increases the surface area for repeated vaporization-condensation cycles, enhancing separation. Operating under a vacuum will lower the boiling points and can improve separation. |
| My product is degrading during distillation, indicated by discoloration or polymerization. | High Temperature: Terpenes can be sensitive to high temperatures and may undergo isomerization or polymerization.[1] Solution: Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point of α-fenchene. Ensure the heating mantle is set to the appropriate temperature and avoid prolonged heating. |
| The distillation rate is too slow or has stopped. | Insufficient Heating or Vacuum: The heating mantle may not be providing enough energy, or the vacuum may not be strong enough. Solution: Gradually increase the temperature of the heating mantle. Check all connections in the distillation apparatus for leaks to ensure a proper vacuum is maintained. Greasing the joints can help create a better seal. |
| I'm observing bumping or uneven boiling in the distillation flask. | Lack of Nucleation Sites: Smooth boiling requires nucleation sites for bubbles to form. Solution: Add boiling chips or a magnetic stir bar to the distillation flask before heating to ensure smooth and even boiling. |
Column Chromatography
| Question | Possible Cause & Solution |
| α-Fenchene is eluting with other non-polar impurities. | Incorrect Solvent System: The mobile phase may be too polar, causing all non-polar compounds to elute together. Solution: Use a less polar solvent system. Since α-fenchene is a non-polar hydrocarbon, start with a very non-polar solvent like hexane (B92381) or petroleum ether. Gradually increase the polarity by adding a small amount of a slightly more polar solvent like diethyl ether or ethyl acetate (B1210297) if necessary. Thin-Layer Chromatography (TLC) should be used to determine the optimal solvent system before running the column. |
| The separation is poor, and the bands are broad. | Improper Column Packing or Overloading: Air bubbles, cracks in the silica (B1680970) gel, or loading too much sample can lead to poor separation. Solution: Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles. Do not let the column run dry. Dissolve the crude sample in a minimal amount of the initial mobile phase and load it carefully onto the column in a narrow band. If the sample is not very soluble, consider dry loading where the sample is pre-adsorbed onto a small amount of silica gel. |
| α-Fenchene is not eluting from the column. | Solvent Polarity is Too Low: The mobile phase may not be polar enough to move the compound down the column. Solution: While α-fenchene is non-polar, it still requires a solvent to carry it through the column. If it is not eluting with a non-polar solvent, you can try a gradual increase in the polarity of the mobile phase. However, for a non-polar compound like α-fenchene, this is an unlikely scenario if a solvent like hexane is used. |
| I see streaking or tailing of the α-fenchene band. | Sample Overloading or Interaction with Silica: Too much sample can cause tailing. The slightly acidic nature of silica gel can sometimes interact with certain compounds. Solution: Reduce the amount of sample loaded onto the column. If interactions with the silica gel are suspected, neutral silica gel or alumina (B75360) can be used as the stationary phase. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in synthetic α-fenchene?
A1: Common impurities depend on the synthetic route.
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From α-Pinene Isomerization: Isomeric terpenes such as camphene, β-fenchene, limonene, and tricyclene (B1222867) are common byproducts.[2][3]
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From Fenchone (B1672492): Unreacted fenchone and isomeric fenchenes can be present. Side reactions may also introduce other terpene isomers.[4]
Q2: Which purification method is best for achieving high-purity α-fenchene?
A2: A combination of methods is often most effective. Fractional distillation is a good initial step to remove bulk impurities with different boiling points. For achieving very high purity (>99%), preparative gas chromatography (Prep-GC) or High-Performance Liquid Chromatography (HPLC) is often necessary as a final polishing step to separate closely related isomers.[5][6]
Q3: How can I monitor the purity of my α-fenchene fractions?
A3: Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most common and effective method for analyzing the purity of α-fenchene.[7] GC provides excellent separation of volatile compounds like terpenes, and MS can help in identifying the impurities based on their mass spectra.
Q4: What is a suitable stationary phase for the column chromatography of α-fenchene?
A4: Silica gel is a commonly used and effective stationary phase for the separation of terpenes.[8] Since α-fenchene is non-polar, a normal-phase chromatography setup with silica gel and a non-polar mobile phase is appropriate.
Q5: Can I use crystallization to purify α-fenchene?
A5: While crystallization is a powerful purification technique for solid compounds, α-fenchene is an oily liquid at room temperature, making crystallization challenging. However, derivatization of α-fenchene to a solid derivative, followed by crystallization and subsequent regeneration of α-fenchene, is a possible but more complex purification strategy.
Data Presentation
The following table summarizes the physical properties of α-fenchene and common impurities, which is crucial for selecting and optimizing purification methods.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C at 760 mmHg) |
| α-Fenchene | C₁₀H₁₆ | 136.24 | 155 - 156 |
| β-Fenchene | C₁₀H₁₆ | 136.24 | ~150 |
| Camphene | C₁₀H₁₆ | 136.24 | 159 - 160 |
| Limonene | C₁₀H₁₆ | 136.24 | 176 |
| α-Pinene | C₁₀H₁₆ | 136.24 | 155 - 156 |
| Fenchone | C₁₀H₁₆O | 152.23 | 193 |
Note: Boiling points are approximate and can vary with pressure.
Experimental Protocols
1. Fractional Vacuum Distillation
This protocol is a general guideline for the purification of α-fenchene from a synthetic mixture.
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Apparatus Setup:
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Assemble a fractional distillation apparatus with a round-bottom flask, a packed fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask.
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Ensure all ground glass joints are properly sealed with vacuum grease.
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Connect the apparatus to a vacuum pump with a cold trap in between.
-
-
Procedure:
-
Place the crude synthetic α-fenchene mixture into the round-bottom flask along with boiling chips or a magnetic stir bar. The flask should not be more than two-thirds full.
-
Begin stirring and slowly apply vacuum to the system.
-
Once a stable vacuum is achieved, begin to gently heat the distillation flask using a heating mantle.
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Observe the vapor rising through the fractionating column. A condensation ring will slowly ascend the column.
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Collect the initial fraction (forerun), which will contain lower-boiling impurities, in a separate receiving flask.
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As the temperature stabilizes at the boiling point of α-fenchene at the given pressure, change the receiving flask to collect the main fraction.
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Continue distillation until the temperature starts to drop or rise significantly, indicating that the α-fenchene fraction has been collected.
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Turn off the heating, allow the system to cool down completely, and then slowly release the vacuum.
-
-
Analysis: Analyze the collected fractions for purity using GC-MS.
2. Silica Gel Column Chromatography
This protocol describes the purification of α-fenchene using silica gel column chromatography.
-
Column Preparation:
-
Select a glass column of appropriate size based on the amount of crude material.
-
Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexane).
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Pack the column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle and add a thin layer of sand on top to protect the surface.
-
Wash the column with the initial mobile phase (e.g., 100% hexane).
-
-
Sample Loading:
-
Dissolve the crude α-fenchene mixture in a minimal amount of the initial mobile phase (hexane).
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for less soluble samples, perform a dry loading by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.
-
-
Elution:
-
Begin eluting the column with the non-polar mobile phase (e.g., 100% hexane).
-
Collect fractions in test tubes or vials.
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Monitor the separation by spotting the collected fractions on TLC plates and visualizing under UV light (if applicable) or by using a suitable staining agent.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the fractions containing the desired compound by GC-MS to determine their purity.
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Combine the pure fractions.
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Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified α-fenchene.
-
Visualizations
Caption: General workflow for the purification of synthetic α-fenchene.
Caption: Troubleshooting decision tree for fractional distillation issues.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
Technical Support Center: Storage and Handling of α-Fenchene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of α-fenchene during storage. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My stored α-fenchene has developed a different odor and a yellowish tint. What could be the cause?
A1: Changes in odor and color are primary indicators of α-fenchene degradation. The most likely cause is oxidation due to prolonged exposure to air (oxygen). α-Fenchene, like other unsaturated monoterpenes, is susceptible to autoxidation, a free-radical chain reaction that leads to the formation of various oxygenated derivatives such as epoxides, alcohols, and ketones. These degradation products alter the chemical and sensory profile of the compound.
To troubleshoot this issue, you should verify the integrity of your storage container's seal. If the seal is compromised, the sample has likely been exposed to oxygen. It is recommended to analyze a small aliquot of the sample using Gas Chromatography-Mass Spectrometry (GC-MS) to identify any degradation products and quantify the remaining purity of α-fenchene. For future storage, ensure the container is tightly sealed and consider purging the headspace with an inert gas like argon or nitrogen before sealing.
Q2: I've noticed a decrease in the purity of my α-fenchene sample over time, even when stored in a sealed container in the dark. What might be happening?
A2: A decrease in purity under these conditions can be attributed to several factors, primarily temperature-induced degradation and isomerization. Even at room temperature, terpenes can undergo slow degradation. Some monoterpenes can begin to degrade at temperatures as low as 21°C (70°F). Additionally, isomerization, the process where a molecule rearranges into a different isomeric form, can occur. For bicyclic monoterpenes, this can lead to the formation of other monocyclic terpenes.
To mitigate this, it is crucial to store α-fenchene at recommended low temperatures. Refrigeration at 2-8°C is a common recommendation for short-to-medium-term storage.[1] For long-term storage, consider temperatures at or below -20°C.
Q3: Can exposure to laboratory lighting affect the stability of α-fenchene?
A3: Yes, exposure to light, particularly UV radiation, can induce photodegradation. Light provides the energy to initiate photochemical reactions, leading to the formation of degradation products. While specific studies on the photodegradation of α-fenchene are limited, research on similar monoterpenes like α-pinene has shown that exposure to daylight can lead to significant degradation and the formation of oxidation products.
To prevent photodegradation, always store α-fenchene in amber glass vials or wrap clear containers in aluminum foil to block light. Minimize the exposure of the sample to direct laboratory light during handling.
Q4: What are the ideal storage conditions to maximize the shelf-life of α-fenchene?
A4: To maximize the shelf-life of α-fenchene, a multi-faceted approach to storage is necessary, addressing the primary degradation factors: oxygen, temperature, and light. The ideal storage conditions are summarized in the table below.
Data Presentation: Recommended Storage Conditions for α-Fenchene
| Storage Condition | Recommendation | Rationale | Expected Stability (based on related monoterpenes) |
| Temperature | Short-term (weeks): 2-8°C Long-term (months to years): ≤ -20°C | Reduces the rate of chemical reactions, including oxidation and isomerization. | At ≤ -20°C, degradation is significantly slowed, with purity expected to remain high for extended periods. |
| Atmosphere | Store under an inert gas (e.g., argon, nitrogen). | Minimizes contact with oxygen, thereby preventing autoxidation. | Purity can be maintained above 99% for over a month when protected from oxygen and light. |
| Light Exposure | Store in amber glass vials or use light-blocking secondary containment (e.g., aluminum foil). | Prevents photodegradation initiated by UV and visible light. | Exposure to daylight can cause up to 12% degradation in one month for similar monoterpenes. |
| Container | Use a tightly sealed, high-quality glass container with a chemically resistant cap (e.g., PTFE-lined). | Prevents evaporation and contamination, and ensures a proper seal against atmospheric oxygen. | A secure seal is critical for maintaining an inert atmosphere and preventing volatile loss. |
Experimental Protocols
Protocol for Purity Assessment of α-Fenchene by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a standard method for determining the purity of an α-fenchene sample and identifying potential degradation products.
1. Sample Preparation:
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Accurately prepare a 1 mg/mL stock solution of the α-fenchene sample in a suitable volatile solvent such as hexane (B92381) or ethyl acetate.
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Perform a serial dilution to obtain a working concentration of approximately 100 µg/mL.
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If internal standard quantification is desired, add a known concentration of an appropriate internal standard (e.g., n-tridecane) to the sample.
2. GC-MS Instrumentation and Conditions:
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Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
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Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
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Inlet Temperature: 250°C.
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Injection Volume: 1 µL in split mode (e.g., 50:1 split ratio).
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Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase at 5°C/min to 150°C.
-
Ramp: Increase at 20°C/min to 280°C, hold for 5 minutes.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
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Mass Range: m/z 40-400.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
3. Data Analysis:
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Identify the α-fenchene peak based on its retention time and mass spectrum (comparison to a reference standard or library data).
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Integrate the peak area of α-fenchene and any other observed peaks.
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Calculate the purity of α-fenchene as a percentage of the total peak area.
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Tentatively identify degradation products by comparing their mass spectra to a spectral library (e.g., NIST). Common degradation products for bicyclic monoterpenes include isomers, epoxides, alcohols, and ketones.
Mandatory Visualizations
Caption: Primary degradation pathways of α-fenchene.
Caption: Workflow for troubleshooting α-fenchene degradation.
Caption: Decision tree for selecting appropriate α-fenchene storage.
References
Strategies to increase the enantiomeric excess of chiral alpha-fenchene
Welcome to the technical support center for strategies to increase the enantiomeric excess (e.e.) of chiral alpha-fenchene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is enantiomeric excess (e.e.) and why is it critical for α-fenchene applications?
A1: Molecules that are non-superimposable mirror images of each other are called enantiomers.[1] A 50:50 mixture of two enantiomers is called a racemic mixture.[2] Enantiomeric excess (e.e.) is a measure of the purity of a sample, indicating how much one enantiomer is present in excess of the other. It is calculated as:
e.e. (%) = [|moles of Enantiomer 1 - moles of Enantiomer 2| / (moles of Enantiomer 1 + moles of Enantiomer 2)] x 100
For drug development and other biological applications, achieving high e.e. is critical because different enantiomers of the same compound can have vastly different pharmacological, toxicological, or sensory properties.[1]
Q2: What are the primary strategies for obtaining enantioenriched α-fenchene?
A2: There are three main strategies to increase the enantiomeric excess of a chiral compound like α-fenchene:
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Asymmetric Synthesis: This involves synthesizing the molecule from an achiral or prochiral starting material using a chiral catalyst or reagent to selectively produce the desired enantiomer.[3] This approach is highly efficient as it aims to create only the target enantiomer from the beginning.
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Kinetic Resolution: This technique involves separating a racemic mixture by reacting it with a chiral catalyst or enzyme that reacts faster with one enantiomer than the other.[4] This leaves the unreacted starting material enriched in the less reactive enantiomer.[4]
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Chiral Chromatography: This is a physical separation method where a racemic mixture is passed through a column containing a chiral stationary phase (CSP).[5] The enantiomers interact differently with the CSP, causing them to separate and elute at different times. This method is widely used for both analytical quantification of e.e. and preparative-scale purification.[5]
Q3: How do I choose the best strategy for my experiment?
A3: The choice of strategy depends on your specific goals, scale, and available resources. Asymmetric synthesis is often preferred for large-scale production to avoid wasting half of the material, which is a drawback of resolution methods. Kinetic resolution can be effective if a suitable enzyme or catalyst with high selectivity is available. Chiral chromatography is indispensable for analytical purposes and is also a viable, albeit often more expensive, option for preparative separation.
Troubleshooting Guides
Guide 1: Low Enantiomeric Excess in Asymmetric Synthesis
Asymmetric synthesis of terpenes like α-fenchene can be achieved through methods like enantioselective polyene cyclizations.[6][7] If you are observing low e.e., consider the following factors.
| Problem | Potential Cause | Suggested Solution |
| Low e.e. (<90%) | Suboptimal Reaction Temperature: | Lowering the reaction temperature often increases enantioselectivity by enhancing the energy difference between the diastereomeric transition states. |
| Incorrect Solvent: | The solvent can significantly influence catalyst performance and selectivity. Perform a solvent screen using a range of polar and non-polar solvents. | |
| Ineffective Chiral Catalyst/Ligand: | The chosen catalyst or ligand may not be optimal for the specific substrate. Screen a variety of chiral catalysts or ligands with different steric and electronic properties. | |
| Impure Reagents or Catalyst: | Impurities can poison the catalyst or promote a non-selective background reaction. Ensure all starting materials, solvents, and the catalyst are of high purity. | |
| Inconsistent e.e. between batches | Variable Catalyst Activity: | The chiral catalyst may degrade upon storage or exposure to air/moisture. Store the catalyst under an inert atmosphere and consider using a fresh batch. |
| Poor Reaction Control: | Minor variations in temperature, concentration, or addition rates can affect selectivity. Ensure precise control over all reaction parameters. |
Guide 2: Inefficient Kinetic Resolution
Kinetic resolution relies on the differential reaction rates of enantiomers with a chiral agent.[4] For terpenes, enzymatic resolutions are a common approach.
| Problem | Potential Cause | Suggested Solution |
| Low e.e. of recovered starting material | Reaction proceeded too far (>50% conversion): | The optimal e.e. for the unreacted starting material in a kinetic resolution is achieved at exactly 50% conversion. Monitor the reaction progress carefully and quench it at the 50% mark. |
| Low Selectivity Factor (E-value) of Enzyme/Catalyst: | The chosen enzyme or catalyst does not sufficiently differentiate between the two enantiomers. Screen different enzymes (e.g., various lipases) or catalysts.[8] | |
| Suboptimal pH or Temperature (for enzymes): | Enzyme activity and selectivity are highly dependent on pH and temperature. Optimize these conditions for the specific lipase (B570770) or esterase being used.[8] | |
| Slow or no reaction | Enzyme Inhibition or Deactivation: | Impurities in the substrate or solvent may be inhibiting the enzyme. Purify the starting material. The enzyme may also have denatured due to improper storage or handling. |
| Poor Substrate Solubility: | The substrate may not be accessible to the enzyme if it is not sufficiently dissolved in the reaction medium. Consider adding a co-solvent to improve solubility. |
Guide 3: Poor Enantiomeric Separation via Chiral Gas Chromatography (GC)
Accurate determination of e.e. is impossible without a reliable analytical method. Chiral GC is the most common technique for analyzing volatile terpenes like α-fenchene. Derivatized cyclodextrins are effective chiral stationary phases (CSPs) for separating terpene enantiomers.[1][9][10]
| Problem | Potential Cause | Suggested Solution |
| Co-elution of enantiomers (No separation) | Incorrect Chiral Stationary Phase (CSP): | The CSP is not capable of resolving the enantiomers. Test columns with different derivatized cyclodextrins (e.g., permethylated β-cyclodextrin).[1][9] |
| Temperature Program is too fast or initial temperature is too high: | High temperatures reduce interaction time with the stationary phase, decreasing resolution. Lower the initial oven temperature and use a slower temperature ramp rate. | |
| Poor Resolution (Rs < 1.5) | Suboptimal Carrier Gas Flow Rate: | The flow rate of the carrier gas (e.g., Helium, Hydrogen) affects column efficiency. Optimize the linear velocity for the specific column dimensions. |
| Column Overload: | Injecting too much sample can lead to broad, overlapping peaks.[9] Dilute the sample or use a smaller injection volume. | |
| Broad or Tailing Peaks | Active Sites in the GC System: | Active sites in the injector liner or column can cause peak tailing. Use a deactivated liner and condition the column properly. |
| Sample Degradation: | The injection port may be too hot, causing thermal degradation of the analyte. Try lowering the injector temperature. |
Illustrative GC Parameters for α-Fenchene Enantiomer Separation (Note: These are starting parameters and will require optimization)
| Parameter | Recommended Starting Value |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, with a permethylated β-cyclodextrin CSP |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Injector Temp. | 220 °C |
| Detector Temp. | 250 °C (FID) |
| Oven Program | 50 °C (hold 2 min), then ramp at 2 °C/min to 180 °C |
| Injection | 1 µL, Split ratio 50:1 |
Experimental Protocols
Protocol 1: Chiral Gas Chromatography (GC-FID) Analysis of α-Fenchene
This protocol provides a general method for determining the enantiomeric excess of α-fenchene.
-
Sample Preparation:
-
Prepare a stock solution of the α-fenchene sample at approximately 1 mg/mL in a suitable solvent (e.g., hexane (B92381) or ethyl acetate).
-
Prepare a standard of racemic α-fenchene at the same concentration to confirm peak identification and resolution.
-
-
GC Instrument Setup:
-
Install a chiral capillary column (e.g., one based on a derivatized cyclodextrin).
-
Set the GC parameters as suggested in the table above.
-
Ensure the system is leak-free and the carrier gas flow is stable.
-
-
Analysis:
-
Inject 1 µL of the racemic standard to verify that the two enantiomer peaks are resolved.
-
Inject 1 µL of the sample solution.
-
Integrate the peak areas for the two enantiomers.
-
-
Calculation of Enantiomeric Excess (e.e.):
-
Let Area₁ be the peak area of the major enantiomer and Area₂ be the peak area of the minor enantiomer.
-
Calculate the e.e. using the formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
-
References
- 1. gcms.cz [gcms.cz]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Enantioselective Synthesis of α,α-Disubstituted Cyclopentenes by an N-Heterocyclic Carbene-Catalyzed Desymmetrization of 1,3-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 5. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 6. Enantioselective polyene cyclizations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Separation of enantiomers by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Aqueous Solubility of Alpha-Fenchene
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of alpha-fenchene in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues, along with detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its low aqueous solubility a challenge?
A1: this compound is a bicyclic monoterpene naturally found in the essential oils of various plants.[1] Its highly non-polar, hydrocarbon structure results in very low water solubility, estimated to be around 4.886 to 6.43 mg/L at 25°C.[2][3] This poor solubility can significantly hinder its application in aqueous-based experimental systems, such as in vitro biological assays, cell culture studies, and the development of aqueous formulations for drug delivery, leading to issues with bioavailability and inconsistent results.
Q2: I've observed that my this compound solution is cloudy or has visible precipitates. What are the initial troubleshooting steps?
A2: Cloudiness or precipitation is a clear indicator that the concentration of this compound has exceeded its solubility limit in your aqueous medium. Here are some initial steps to take:
-
Verify Concentration: Double-check your calculations to ensure the final concentration of this compound is not excessively high for an aqueous system.
-
Gentle Agitation and Warming: Try gently warming the solution (e.g., to 37°C) and using a vortex or magnetic stirrer to aid dissolution. However, be cautious as excessive heat can lead to the evaporation of the volatile this compound.
-
pH Adjustment: While this compound is a neutral molecule and its solubility is not significantly affected by pH, ensuring your aqueous medium is at a stable, neutral pH can prevent other components from precipitating.
Q3: What are the primary methods to enhance the aqueous solubility of this compound?
A3: Several techniques can be employed to overcome the low aqueous solubility of this compound. The most common and effective methods include:
-
Co-solvents: Using a water-miscible organic solvent in which this compound is highly soluble.
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Cyclodextrin (B1172386) Complexation: Encapsulating the this compound molecule within a cyclodextrin cavity to form a water-soluble inclusion complex.
-
Surfactant-based Systems (Micellar Solubilization): Using surfactants to form micelles that can encapsulate this compound in their hydrophobic core.
-
Nanoemulsions: Creating a stable, nanometer-sized oil-in-water emulsion of this compound.
The choice of method will depend on the specific requirements of your experiment, including the desired final concentration, the tolerance of your experimental system (e.g., cells) to the chosen excipients, and the intended application.
Troubleshooting Guides
Issue 1: this compound precipitates when added from a stock solution to my aqueous buffer or cell culture medium.
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Symptom: Immediate formation of a milky or cloudy solution upon dilution of an organic stock solution of this compound into an aqueous medium.
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Cause: The rapid dilution of the organic solvent reduces its solvating power, causing the hydrophobic this compound to "crash out" of the solution.
-
Solutions:
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Reduce the Final Concentration: Your target concentration may be too high for the chosen delivery method.
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Optimize the Dilution Process: Add the stock solution dropwise into the aqueous phase while vigorously vortexing or stirring. This helps to disperse the this compound molecules more effectively before they can aggregate and precipitate.
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Use Pre-warmed Media: Diluting into pre-warmed (e.g., 37°C) aqueous solutions can sometimes improve solubility.
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Increase Co-solvent Concentration (with caution): If using a co-solvent, you may need to increase its final concentration in the aqueous medium. However, always consider the tolerance of your experimental system (e.g., cell viability in the presence of DMSO). A vehicle control is essential.
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Issue 2: My this compound formulation is not stable and phase separation occurs over time.
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Symptom: An initially clear or uniform solution becomes cloudy, or an oily layer separates out after a period of storage.
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Cause: This indicates that the formulation is not thermodynamically stable. This can be due to an insufficient amount of solubilizing agent (cyclodextrin, surfactant) or an unstable nanoemulsion.
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Solutions:
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Increase Solubilizer-to-Compound Ratio: You may need to increase the concentration of your cyclodextrin or surfactant. For surfactants, it is crucial to work above the critical micelle concentration (CMC).
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Optimize Nanoemulsion Formulation: Re-evaluate the oil-to-surfactant ratio and the energy input (e.g., sonication time and power) used to prepare the nanoemulsion.
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Proper Storage: Store your formulation at the recommended temperature and protect it from light, as temperature fluctuations and light exposure can destabilize some preparations.
-
Data Presentation: Solubility of this compound
The following tables summarize the solubility of this compound in water and various organic solvents. This data is crucial for selecting appropriate co-solvents for stock solution preparation.
Table 1: Aqueous Solubility of this compound
| Solvent | Temperature (°C) | Solubility (mg/L) |
| Water | 25 | 4.886 - 6.43[2][3] |
Table 2: Solubility of this compound in Organic Solvents
| Solvent | Temperature (°C) | Solubility (g/L) |
| Ethanol (B145695) | 25 | 1272.68[2] |
| Methanol | 25 | 1087.68[2] |
| Isopropanol | 25 | 1237.62[2] |
| Acetone | 25 | 1280.87[2] |
| Ethyl Acetate | 25 | 1847.49[2] |
| n-Propanol | 25 | 1176.94[2] |
| n-Butanol | 25 | 1259.75[2] |
| Acetonitrile | 25 | 1298.13[2] |
| Dimethyl Sulfoxide (DMSO) | 25 | 524.72[2] |
Note: The high solubility in alcohols like ethanol makes them excellent choices for preparing concentrated stock solutions.
Experimental Protocols
Protocol 1: Preparation of an this compound Solution using a Co-solvent (e.g., Ethanol)
This protocol is suitable for preparing this compound solutions for in vitro assays where a small final concentration of the co-solvent is tolerable.
Materials:
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This compound
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Ethanol (absolute)
-
Aqueous buffer or cell culture medium
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Sterile microcentrifuge tubes or glass vials
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Vortex mixer
Procedure:
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Prepare a Concentrated Stock Solution:
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Accurately weigh a desired amount of this compound and dissolve it in a minimal volume of absolute ethanol to achieve a high concentration stock solution (e.g., 100 mg/mL).
-
Ensure complete dissolution by vortexing.
-
-
Prepare Intermediate Dilutions (if necessary):
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Perform serial dilutions of the stock solution in ethanol to create intermediate concentrations that are easier to handle for the final dilution step.
-
-
Final Dilution in Aqueous Medium:
-
Pre-warm your aqueous buffer or cell culture medium to the desired experimental temperature (e.g., 37°C).
-
While vigorously vortexing the aqueous medium, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration.
-
Crucial: Ensure the final concentration of ethanol is below the tolerance limit of your experimental system (typically ≤ 0.5%).
-
-
Visual Inspection:
-
Visually inspect the final solution for any signs of precipitation or cloudiness. A clear solution indicates successful solubilization.
-
Protocol 2: Preparation of an this compound/β-Cyclodextrin Inclusion Complex
This method is ideal for applications where organic solvents should be avoided. Studies have shown that fenchene can form inclusion complexes with β-cyclodextrin.
Materials:
-
This compound
-
β-Cyclodextrin
-
Deionized water
-
Magnetic stirrer and stir bar
-
Freeze-dryer (lyophilizer) or oven
Procedure (Freeze-Drying Method):
-
Prepare a β-Cyclodextrin Solution:
-
Dissolve the desired amount of β-cyclodextrin in deionized water with the aid of magnetic stirring. The amount of β-cyclodextrin should be in a molar excess to this compound (e.g., a 1:1 or 1:2 molar ratio of this compound to β-cyclodextrin).
-
-
Add this compound:
-
Slowly add the this compound to the aqueous β-cyclodextrin solution while continuously stirring.
-
-
Complexation:
-
Seal the container and allow the mixture to stir at room temperature for an extended period (e.g., 24-48 hours) to facilitate the formation of the inclusion complex.
-
-
Lyophilization:
-
Freeze the resulting solution (e.g., at -80°C) and then lyophilize it using a freeze-dryer until a dry powder is obtained. This powder is the this compound/β-cyclodextrin inclusion complex.
-
-
Reconstitution:
-
The resulting powder can be readily dissolved in aqueous media to the desired concentration.
-
Protocol 3: Preparation of an this compound Nanoemulsion by Ultrasonication
This protocol creates a kinetically stable dispersion of nano-sized this compound droplets in water, which can be suitable for various applications.
Materials:
-
This compound (oil phase)
-
A non-ionic surfactant such as Tween 80
-
Deionized water (aqueous phase)
-
High-speed homogenizer (optional, for pre-emulsion)
-
Probe sonicator
-
Beaker and magnetic stirrer
Procedure:
-
Prepare the Aqueous Phase:
-
Dissolve the surfactant (e.g., Tween 80) in deionized water. A typical starting concentration is 1-5% (w/v).
-
-
Create a Coarse Emulsion:
-
Slowly add the this compound (e.g., 1-10% v/v) to the aqueous surfactant solution while stirring at high speed with a magnetic stirrer or a high-speed homogenizer for 5-10 minutes to form a coarse pre-emulsion.
-
-
Ultrasonication:
-
Place the beaker containing the coarse emulsion in an ice bath to prevent overheating during sonication.
-
Immerse the tip of the probe sonicator into the emulsion.
-
Apply high-intensity ultrasound for a specified duration (e.g., 5-15 minutes) and power setting. This process breaks down the larger oil droplets into nano-sized droplets.
-
-
Characterization (Optional but Recommended):
-
If equipment is available, characterize the nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential to ensure quality and stability. A stable nanoemulsion will typically have a small droplet size and a low PDI.
-
Visualizations
Caption: Decision workflow for selecting a suitable method to enhance the aqueous solubility of this compound.
Caption: Diagram illustrating the encapsulation of a hydrophobic this compound molecule within a cyclodextrin to form a water-soluble inclusion complex.
References
Addressing matrix effects in the analysis of alpha-fenchene in complex samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals analyzing alpha-fenchene in complex samples.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Recovery of this compound | Analyte Loss During Sample Preparation: this compound is a volatile monoterpene and can be lost during sample handling and preparation, especially at elevated temperatures. Heat generated during grinding can lead to significant volatilization. | To prevent the loss of volatile analytes like this compound, it is recommended to freeze samples (e.g., plant material) before grinding or to grind them under liquid nitrogen. It is also advisable to keep samples and solvents chilled and minimize their exposure to light and moisture before analysis. |
| Inefficient Extraction Method: The chosen extraction method may not be optimal for a volatile compound like this compound from your specific matrix. | For volatile compounds, Headspace Solid-Phase Microextraction (HS-SPME) is often more effective than traditional solvent extraction. HS-SPME is a solvent-free technique that extracts volatile and semi-volatile compounds from the headspace above the sample, which can lead to a cleaner extract with less matrix interference. Consider using a fiber coated with a phase that has a high affinity for terpenes, such as Divinylbenzene/Polydimethylsiloxane (DVB/PDMS). | |
| Poor Chromatographic Peak Shape (Tailing) | Active Sites in the GC System: Active sites in the GC inlet or on the column can interact with this compound, causing peak tailing. This can be more pronounced in cleaner matrices where co-extracted components do not mask these active sites. | Ensure proper and regular maintenance of your GC system, including cleaning the inlet and replacing the liner. Using a deactivated liner can also help minimize these interactions. If the problem persists, consider conditioning or replacing the GC column. |
| Improper Column Installation: If the column is not installed correctly in the inlet or detector, it can lead to dead volume and peak tailing. | Re-install the column according to the manufacturer's instructions, ensuring a clean, square cut and the correct insertion depth. | |
| Inaccurate Quantification (Signal Suppression or Enhancement) | Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound in the mass spectrometer, leading to inaccurate quantification. | Improve Chromatographic Separation: Optimize the GC temperature program to better separate this compound from interfering matrix components. A slower temperature ramp or a longer run time may be necessary. |
| Use a More Selective Analytical Technique: Gas chromatography with tandem mass spectrometry (GC-MS/MS) offers higher selectivity than single quadrupole GC-MS and can help to resolve co-eluting peaks by monitoring specific precursor-to-product ion transitions. | ||
| Implement a Robust Calibration Strategy: | ||
| • Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples. This helps to compensate for matrix effects as the standards and samples will be affected similarly. | ||
| • Standard Addition: This method involves adding known amounts of a standard to the sample itself, which can be very effective in correcting for matrix effects, especially in highly complex or variable matrices.[1][2] | ||
| • Stable Isotope Dilution Analysis (SIDA): This is a highly accurate method that involves using a stable isotope-labeled version of this compound as an internal standard. This standard will behave almost identically to the native analyte during sample preparation and analysis, thus effectively compensating for matrix effects and variations in recovery.[3] |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the analysis of this compound?
A1: Matrix effects are the alteration of an analyte's signal (in this case, this compound) due to the presence of other components in the sample matrix. In complex samples, co-extracted compounds can interfere with the detection and quantification of this compound, leading to either suppression or enhancement of the analytical signal and resulting in inaccurate measurements.
Q2: What is the recommended analytical technique for this compound quantification?
A2: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a widely used and effective technique for the analysis of volatile compounds like this compound. For highly complex matrices where selectivity is a concern, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is recommended to minimize interferences.
Q3: How can I prevent the loss of this compound during sample storage and preparation?
A3: Due to its volatility, it is crucial to handle samples containing this compound with care. To prevent analyte loss, samples such as plant material should be frozen before grinding or ground under liquid nitrogen.[4] Other measures include keeping samples and solvents chilled, storing samples frozen, and minimizing exposure to moisture and light prior to analysis.[5]
Q4: What is a matrix-matched calibration and why is it important?
A4: A matrix-matched calibration involves preparing your calibration standards in a blank matrix that is as similar as possible to your actual samples but does not contain the analyte of interest. This is important because it helps to ensure that the calibration standards and the samples are affected by the matrix in the same way, leading to more accurate quantification.
Q5: When should I consider using the standard addition method?
A5: The standard addition method is particularly useful for analyzing complex samples where a matrix effect interferes with the analyte signal.[1] It is recommended when a suitable blank matrix for matrix-matched calibration is not available or when the matrix composition varies significantly between samples.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₆ |
| Molecular Weight | 136.23 g/mol [6] |
| Boiling Point | 158.6 °C at 760 mmHg[6] |
| Flash Point | 34.9 °C[6] |
| LogP | 2.99870[6] |
Table 2: Comparison of Extraction Methods for Terpenes in Plant Matrices
| Extraction Method | Solvent(s) | Key Advantages | Reported Recovery Range for Terpenes |
| Headspace Solid-Phase Microextraction (HS-SPME) | Solvent-free | High sensitivity for volatile compounds, minimal matrix interference. | Fiber dependent, generally good for monoterpenes. |
| Liquid-Liquid Extraction (LLE) | e.g., Ethanol, Pentane, Diethyl ether | Simple, widely applicable. | 80-120%[7] |
| Solid-Phase Extraction (SPE) | Various | Good for sample cleanup and concentration. | Can be variable depending on sorbent and analyte. |
| Full Evaporation Technique (FET) | Solvent-free | Minimizes sample preparation and matrix effects.[5] | N/A |
Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for this compound Analysis
This protocol provides a general framework for the analysis of this compound in a botanical matrix. Optimization for specific instruments and sample types is recommended.
-
Sample Preparation:
-
Homogenize the sample (e.g., cryo-grinding for plant material).
-
Weigh approximately 100-500 mg of the homogenized sample into a 20 mL headspace vial.
-
If using an internal standard, add a known amount of a suitable standard (e.g., a deuterated analog or a compound with similar physicochemical properties not present in the sample).
-
Immediately seal the vial with a PTFE/silicone septum.
-
-
HS-SPME Parameters:
-
SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) or similar.
-
Incubation Temperature: 60-80 °C
-
Incubation Time: 15-30 minutes
-
Extraction Time: 20-40 minutes
-
-
GC-MS Parameters:
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless
-
Column: A mid-polarity column such as a DB-5MS (30m x 0.25mm i.d. x 0.25µm film thickness) is commonly used for terpene analysis.[4]
-
Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50-60 °C, hold for 2-5 minutes.
-
Ramp: 5-10 °C/min to 240-280 °C.
-
Final hold: 2-5 minutes.
-
-
MS Parameters:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM) for quantitative analysis to improve sensitivity and selectivity.
-
Characteristic m/z for this compound: 93, 121, 136.
-
-
Protocol 2: Matrix-Matched Calibration
-
Prepare Blank Matrix Extract: Obtain a sample of the matrix that is known to be free of this compound. If a true blank is unavailable, a surrogate matrix with similar properties can be used. Extract the blank matrix using the same procedure as your samples.
-
Prepare Calibration Standards: Spike the blank matrix extract with known concentrations of an this compound analytical standard to create a series of calibration standards.
-
Analysis: Analyze the matrix-matched calibration standards and the unknown samples using the same analytical method.
-
Quantification: Construct a calibration curve by plotting the instrument response versus the concentration of the matrix-matched standards. Use this calibration curve to determine the concentration of this compound in your unknown samples.
Visualizations
Caption: Workflow for the analysis of this compound in complex samples.
Caption: Troubleshooting decision tree for this compound analysis.
References
Technical Support Center: Optimizing α-Fenchene Extraction from Plant Material
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of alpha-fenchene from various plant materials.
Frequently Asked Questions (FAQs)
Q1: What is α-fenchene and in which plants can it be found?
A1: this compound (α-fenchene) is a bicyclic monoterpene, a type of volatile organic compound, with the chemical formula C₁₀H₁₆.[1] It is a component of the essential oils of a variety of plants. Notable plant sources include Fennel (Foeniculum vulgare), certain species of Eucalyptus, and Astrodaucus persicus.[2][3]
Q2: Which extraction method is most suitable for α-fenchene?
A2: The optimal extraction method depends on the research objectives, including desired purity, yield, and the thermal stability of other co-extracted compounds.
-
Steam Distillation: A common and cost-effective method for extracting volatile compounds like α-fenchene. It is particularly suitable for large-scale extractions.
-
Solvent Extraction: This method can yield high quantities of essential oils but may also co-extract undesirable residues if the solvent is not completely removed.[4] It is useful for research purposes where a specific solvent system is required.
-
Supercritical Fluid Extraction (SFE) with CO₂: This is a "green" and highly tunable method that uses supercritical carbon dioxide as a solvent.[5] It is excellent for obtaining high-purity extracts without thermal degradation of the compounds.[6]
Q3: How can I improve the yield of α-fenchene?
A3: Several factors can be optimized to enhance the extraction yield:
-
Plant Material Preparation: Grinding the plant material to a consistent and appropriate particle size (typically 0.3–1 mm for SFE) increases the surface area for extraction.[7][8]
-
Extraction Time: Extending the duration of the extraction process can lead to a higher yield, up to a certain point where it is no longer cost-effective.[7][8]
-
Extraction Parameters: Optimizing parameters specific to the chosen method, such as temperature, pressure, and solvent-to-solid ratio, is crucial.[9]
Q4: How can I analyze the purity and concentration of α-fenchene in my extract?
A4: Gas chromatography-mass spectrometry (GC-MS) is the most common and effective technique for identifying and quantifying the chemical components of essential oils, including α-fenchene.[1] By comparing the mass spectrum and retention time of a peak in the sample's chromatogram to that of a known α-fenchene standard, its presence and purity can be confirmed.
Troubleshooting Guides
Steam Distillation
| Problem | Potential Cause | Recommended Solutions |
| Low Yield of Essential Oil | 1. Incomplete Extraction: The distillation time may be too short to extract all the volatile compounds.[8] 2. Improper Plant Material Preparation: Plant material particles may be too large, preventing efficient steam penetration.[8] 3. Steam Channeling: Steam may be passing through the plant material unevenly, leaving some parts un-extracted.[8] 4. Excessive Temperature: Too much heat can cause the volatile α-fenchene to evaporate too quickly and be lost.[10] | 1. Increase Distillation Time: Gradually increase the distillation time and monitor the output to determine the optimal duration. 2. Optimize Particle Size: Grind the plant material to a smaller, more uniform particle size. 3. Ensure Uniform Packing: Pack the distillation flask evenly to avoid the formation of channels. 4. Maintain Proper Temperature: Ensure the steam temperature is appropriate for the specific plant material to avoid rapid evaporation.[10] |
| Degradation of α-Fenchene (Off-Odors) | 1. Thermal Degradation: Prolonged exposure to high temperatures can cause degradation of monoterpenes.[11] 2. Hydrolysis: The presence of water at high temperatures can lead to hydrolysis of certain compounds. | 1. Minimize Distillation Time: Use the shortest effective distillation time to reduce thermal stress.[11] 2. Use Co-distillation: Consider using a water-immiscible solvent during distillation to protect the essential oil. |
| Cloudy or Emulsified Distillate | 1. Co-distillation of Non-volatile Compounds: High temperatures can sometimes carry over less volatile compounds. 2. Presence of Surfactant-like Molecules: Some plant materials contain compounds that can act as emulsifiers. | 1. Lower the Distillation Temperature: If possible, reduce the steam temperature. 2. Salting Out: Add salt to the distillate to break the emulsion and improve the separation of the oil and water layers. |
Solvent Extraction
| Problem | Potential Cause | Recommended Solutions |
| Low Yield of α-Fenchene | 1. Inappropriate Solvent: The polarity of the solvent may not be optimal for α-fenchene. 2. Insufficient Extraction Time: The plant material may not have been in contact with the solvent long enough. 3. Poor Solvent Penetration: The solvent may not be effectively penetrating the plant matrix. | 1. Solvent Selection: Test a range of solvents with varying polarities (e.g., hexane, ethanol, acetone) to find the most effective one. 2. Increase Extraction Time: Extend the maceration or Soxhlet extraction time. 3. Reduce Particle Size: Grind the plant material to a finer consistency. |
| Presence of Solvent in Final Extract | 1. Incomplete Solvent Evaporation: The rotary evaporation or other solvent removal steps may not have been sufficient. | 1. Optimize Evaporation: Ensure the temperature and vacuum of the rotary evaporator are optimized for the specific solvent used. 2. Use a High-Vacuum System: For trace amounts of solvent, a high-vacuum pump may be necessary. |
| Co-extraction of Unwanted Compounds (e.g., pigments, waxes) | 1. Solvent is Too Non-selective: The chosen solvent may be dissolving a wide range of compounds from the plant material. | 1. Use a More Selective Solvent: Experiment with different solvents to find one that is more selective for monoterpenes. 2. Winterization: Dissolve the extract in a suitable solvent (e.g., ethanol) and then cool it to a low temperature (e.g., -20°C) to precipitate out waxes and other less soluble compounds. |
Supercritical Fluid Extraction (SFE)
| Problem | Potential Cause | Recommended Solutions |
| Low Extraction Yield | 1. Suboptimal Pressure and Temperature: The density of the supercritical CO₂ is not ideal for dissolving α-fenchene.[12] 2. Incorrect CO₂ Flow Rate: The flow rate may be too high for efficient extraction or too low, prolonging the process unnecessarily.[7] 3. Matrix Effects: The nature of the plant material may be hindering the extraction. | 1. Optimize Parameters: Systematically vary the pressure and temperature to find the optimal conditions for α-fenchene solubility. A lower pressure is generally better for extracting volatile monoterpenes.[12] 2. Adjust Flow Rate: Experiment with different CO₂ flow rates to find a balance between extraction efficiency and time.[7] 3. Pre-treatment: Consider pre-treating the plant material, for example, by adjusting its moisture content.[7] |
| Poor Selectivity (Co-extraction of other compounds) | 1. Inappropriate CO₂ Density: The supercritical CO₂ may be too dense, leading to the extraction of a broader range of compounds. | 1. Fractional Separation: Use a multi-step extraction with varying pressures and temperatures to selectively extract different classes of compounds.[13] For example, use a lower pressure initially to extract the more volatile monoterpenes like α-fenchene, followed by a higher pressure to extract less volatile compounds.[14] |
| Clogging of the System | 1. Particle Size Too Small: Very fine particles can be carried by the supercritical fluid and clog the system.[7] 2. High Moisture Content: Excessive water in the plant material can cause issues. | 1. Optimize Particle Size: Use a particle size that is large enough to prevent clogging but small enough for efficient extraction (e.g., 0.3-1 mm).[7] 2. Dry Plant Material: Ensure the plant material has an appropriate moisture content (typically 5-10%).[7] |
Data Presentation
Table 1: Comparison of Extraction Methods for Essential Oils and Terpenoids
| Extraction Method | Typical Yield (%) | Advantages | Disadvantages | Reference(s) |
| Hydrodistillation/Steam Distillation | 0.5 - 5.24 | Cost-effective, suitable for large scale, well-established. | Can cause thermal degradation of sensitive compounds, longer extraction times. | [15][16] |
| Solvent Extraction (Soxhlet) | Can be high (e.g., up to 20% oleoresin) | High yield, can be used for a wide range of compounds. | Potential for solvent residue in the final product, can extract non-target compounds. | [4][17] |
| Supercritical Fluid Extraction (SFE) with CO₂ | 0.75 - 8.83 | High purity, no solvent residue, tunable selectivity, low-temperature extraction. | High initial equipment cost, may require a co-solvent for more polar compounds. | [6][12] |
Note: Yields are highly dependent on the plant material, its pre-treatment, and the specific extraction parameters used.
Table 2: α-Fenchene Content in the Essential Oil of Various Plants
| Plant Species | Plant Part | α-Fenchene Content (%) | Extraction Method | Reference(s) |
| Astrodaucus persicus | Leaves/Stems | Major Component | Hydrodistillation | [2] |
| Campomanesia adamantium | Not specified | 0.50 | Not specified | [1] |
Experimental Protocols
Protocol 1: Steam Distillation for α-Fenchene Extraction
Objective: To extract α-fenchene from plant material using steam distillation.
Materials:
-
Dried and ground plant material (e.g., fennel seeds)
-
Distillation apparatus (boiling flask, biomass flask, condenser, receiving vessel)
-
Heating mantle
-
Distilled water
-
Anhydrous sodium sulfate
-
Separatory funnel
Procedure:
-
Assemble the steam distillation apparatus.
-
Place a known quantity of the ground plant material into the biomass flask.
-
Fill the boiling flask with distilled water to about two-thirds full.
-
Begin heating the boiling flask to generate steam.
-
Allow the steam to pass through the plant material, carrying the volatile essential oils.
-
Condense the steam and essential oil mixture in the condenser and collect the distillate in the receiving vessel.
-
Continue the distillation until no more oil is observed in the distillate (typically 2-4 hours).
-
Separate the essential oil from the aqueous layer (hydrosol) using a separatory funnel.
-
Dry the essential oil over anhydrous sodium sulfate.
-
Weigh the collected essential oil and calculate the yield.
-
Analyze the composition of the essential oil using GC-MS to determine the α-fenchene content.
Protocol 2: Solvent Extraction (Soxhlet) for α-Fenchene
Objective: To extract α-fenchene from plant material using Soxhlet extraction.
Materials:
-
Dried and finely ground plant material
-
Soxhlet extraction apparatus (round-bottom flask, Soxhlet extractor, condenser)
-
Heating mantle
-
Cellulose (B213188) thimble
-
Solvent (e.g., n-hexane)
-
Rotary evaporator
Procedure:
-
Place a known amount of the ground plant material into a cellulose thimble.
-
Place the thimble inside the Soxhlet extractor.
-
Fill the round-bottom flask with the chosen solvent (e.g., n-hexane) to about two-thirds full.
-
Assemble the Soxhlet apparatus and begin heating the solvent.
-
Allow the solvent to boil, vaporize, and condense over the plant material, extracting the essential oils.
-
The solvent containing the extract will siphon back into the round-bottom flask, and the process will repeat.
-
Continue the extraction for a sufficient number of cycles (typically 4-6 hours).
-
After extraction, remove the solvent from the extract using a rotary evaporator.
-
Weigh the resulting oleoresin and calculate the yield.
-
Analyze the composition of the extract using GC-MS.
Protocol 3: Supercritical Fluid Extraction (SFE) for α-Fenchene
Objective: To selectively extract α-fenchene from plant material using supercritical CO₂.
Materials:
-
Dried and ground plant material (particle size ~0.5 mm)
-
Supercritical fluid extractor
-
High-purity CO₂
-
(Optional) Co-solvent such as ethanol
Procedure:
-
Load a known quantity of the ground plant material into the extraction vessel of the SFE system.
-
Set the desired extraction parameters. For selective extraction of monoterpenes like α-fenchene, start with lower pressures and moderate temperatures (e.g., 10-15 MPa and 40-50°C).[12]
-
Pressurize the system with CO₂ to bring it to a supercritical state.
-
Allow the supercritical CO₂ to flow through the extraction vessel for a set period (e.g., 1-2 hours).
-
The extract-laden CO₂ is then depressurized in a separator, causing the α-fenchene-rich oil to precipitate and be collected.
-
(Optional) For a more comprehensive extraction, a second extraction step at a higher pressure (e.g., 20-30 MPa) can be performed to extract less volatile compounds.
-
Weigh the collected extract and calculate the yield.
-
Analyze the extract's composition using GC-MS.
Visualizations
Caption: Simplified biosynthesis pathway of α-fenchene and other monoterpenes.
Caption: General experimental workflow for the extraction of α-fenchene.
Caption: Logical workflow for troubleshooting low α-fenchene extraction yield.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. finallyallnatural.com [finallyallnatural.com]
- 5. Extraction of Volatile Oil from Aromatic Plants with Supercritical Carbon Dioxide: Experiments and Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. co2extractionmachine.com [co2extractionmachine.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. brainly.ph [brainly.ph]
- 11. benchchem.com [benchchem.com]
- 12. Terpenes and Cannabinoids in Supercritical CO2 Extracts of Industrial Hemp Inflorescences: Optimization of Extraction, Antiradical and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Supercritical Fluid Extraction of Essential Oil and Sclareol from a Clary Sage Concrete [mdpi.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. Comparative Study of Essential Oils Extracted From Foeniculum vulgare Miller Seeds Using Hydrodistillation, Steam Distillation, and Superheated Steam Distillation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ijesi.org [ijesi.org]
- 17. soxhlet extraction method: Topics by Science.gov [science.gov]
How to scale up alpha-fenchene synthesis for pilot production?
This technical support center is designed for researchers, scientists, and drug development professionals involved in the synthesis of α-fenchene. It provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scale-up for pilot production.
Frequently Asked Questions (FAQs)
Q1: What is the most common and industrially viable method for synthesizing α-fenchene?
A1: The most prevalent method for α-fenchene synthesis is the acid-catalyzed isomerization of α-pinene.[1] While α-fenchene is often a byproduct in reactions optimized for camphene (B42988) or limonene (B3431351), specific catalysts and reaction conditions can be tuned to enhance its yield.[2] α-Pinene is an abundant and relatively low-cost starting material, making this route economically attractive for pilot and industrial-scale production.[3]
Q2: What are the major challenges when scaling up α-fenchene synthesis from a lab to a pilot scale?
A2: Key challenges include:
-
Selectivity Control: Maintaining high selectivity for α-fenchene over other isomers like camphene, β-pinene, and limonene can be difficult at a larger scale.
-
Heat Management: The isomerization reaction is often exothermic. Inefficient heat dissipation in larger reactors can lead to temperature gradients, affecting selectivity and potentially causing runaway reactions.
-
Catalyst Deactivation: Solid acid catalysts are prone to deactivation through coking (carbon deposition) or poisoning, which can reduce process efficiency and require regeneration or replacement.
-
Product Purification: The final product is a mixture of several isomers with close boiling points, making the separation of high-purity α-fenchene challenging. Fractional distillation is the most common purification method.[4]
Q3: Are there alternative synthesis routes to α-fenchene that offer higher selectivity?
A3: Yes, alternative routes starting from fenchone (B1672492) or fenchyl alcohol can offer higher selectivity. Fenchone can be converted to α-fenchene via reactions like the Shapiro reaction or the Wittig reaction.[5][6] These methods can provide a more direct and selective synthesis of the desired product, which can be advantageous if high purity is a primary concern and the cost of the starting material is justifiable.
Q4: What type of reactor is recommended for pilot-scale α-pinene isomerization?
A4: For pilot-scale production, both batch and continuous flow reactors can be considered.
-
Batch Reactors (Stirred-Tank): These are versatile and commonly used for initial scale-up. They allow for good control over reaction parameters but may have challenges with heat transfer and mixing at larger volumes.
-
Continuous Flow Reactors (Fixed-Bed): For heterogeneous catalysis, a fixed-bed reactor offers excellent heat and mass transfer, simplified catalyst separation, and the potential for continuous operation, which is often more efficient for larger-scale production.
Troubleshooting Guides
Issue 1: Low Yield of α-Fenchene and High Proportion of Byproducts (Camphene, Limonene)
| Potential Cause | Troubleshooting Steps |
| Suboptimal Catalyst | The type and acidity of the catalyst significantly influence selectivity. Strong acid sites may favor the formation of camphene and monocyclic terpenes.[3] Action: Screen different solid acid catalysts with varying acid strengths (e.g., zeolites, acid-activated clays, sulfated zirconia). Consider catalysts that have been reported to show some selectivity towards fenchenes. |
| Incorrect Reaction Temperature | Temperature affects the reaction kinetics and the equilibrium between different isomers. Higher temperatures can favor the formation of more thermodynamically stable products, which may not be α-fenchene.[3] Action: Perform a temperature optimization study. Start with milder conditions and incrementally increase the temperature, analyzing the product distribution at each stage. |
| Insufficient Reaction Time | The product distribution can change over time as the initial products may undergo further isomerization. Action: Conduct a time-course study of the reaction to identify the optimal reaction time for maximizing α-fenchene concentration before it converts to other isomers. |
| Poor Mixing in Batch Reactor | Inadequate mixing can lead to localized "hot spots" and non-uniform catalyst distribution, resulting in poor selectivity. Action: Ensure the reactor's agitation system is sufficient for the scale of the reaction. For viscous mixtures, consider using a more powerful overhead stirrer. |
Issue 2: Catalyst Deactivation
| Potential Cause | Troubleshooting Steps |
| Coking | The formation of polymeric materials on the catalyst surface can block active sites. This is more common at higher temperatures. Action: Lower the reaction temperature. If deactivation persists, a catalyst regeneration step, typically involving controlled oxidation (calcination) to burn off the carbon deposits, may be necessary. |
| Poisoning | Impurities in the α-pinene feed (e.g., sulfur or nitrogen compounds) can irreversibly bind to the catalyst's active sites. Action: Ensure the purity of the α-pinene feedstock. Pre-treatment of the feed to remove potential poisons may be required. |
| Leaching of Active Sites | For some supported catalysts, the active species may leach into the reaction medium, leading to a loss of activity. Action: Choose a catalyst with high stability under the reaction conditions. Post-reaction analysis of the liquid phase can confirm if leaching is occurring. |
Issue 3: Difficulty in Purifying α-Fenchene
| Potential Cause | Troubleshooting Steps |
| Close Boiling Points of Isomers | α-Fenchene and its isomers (camphene, limonene, β-pinene) have very similar boiling points, making separation by simple distillation inefficient. Action: Employ fractional distillation with a column that has a high number of theoretical plates. The efficiency of the separation will depend on the column length, packing material, and reflux ratio. |
| Azeotrope Formation | The presence of certain byproducts could potentially form azeotropes with α-fenchene, making separation by distillation difficult. Action: Analyze the crude product mixture thoroughly to identify all components. If an azeotrope is suspected, consider alternative purification methods such as preparative gas chromatography or selective chemical derivatization followed by separation. |
Quantitative Data
Table 1: Boiling Points of α-Pinene and its Isomerization Products
| Compound | Boiling Point (°C at 1 atm) |
| α-Pinene | 155 - 156 |
| β-Pinene | 163 - 166 |
| Camphene | 159 - 160 |
| α-Fenchene | 154 - 156 |
| Limonene | 176 - 177 |
Note: The boiling points can vary slightly based on purity and enantiomeric form.
Table 2: Example Reaction Conditions for α-Pinene Isomerization
| Catalyst | Temperature (°C) | Reaction Time (h) | α-Pinene Conversion (%) | Selectivity towards Camphene (%) | Selectivity towards other byproducts (incl. α-Fenchene) |
| Titanate Nanotubes | 120 | 2 | 97.8 | 78.5 | 21.5 |
| Ti3C2 MXene (HF treated) | 160 | 6 | 74.65 | Not specified | Not specified |
| Acid-activated TiO2 nanopowder | Optimized | Optimized | 100 | 63.96 | 36.04 |
Note: The data presented is from various literature sources and may not be directly comparable due to differences in experimental setups. Specific selectivity for α-fenchene is often not reported as a primary outcome.[2][3][7]
Experimental Protocols
Protocol 1: Isomerization of α-Pinene using a Solid Acid Catalyst (Pilot Scale Simulation)
Objective: To perform the acid-catalyzed isomerization of α-pinene with a focus on monitoring the formation of α-fenchene.
Materials:
-
α-Pinene (high purity)
-
Solid acid catalyst (e.g., acid-activated montmorillonite (B579905) clay or a zeolite like H-BEA)
-
Inert solvent (e.g., toluene (B28343) or hexane, optional)
-
Nitrogen gas
-
Standard analytical reagents for GC-MS analysis
Equipment:
-
Jacketed glass reactor (5-20 L) with overhead stirrer, condenser, thermocouple, and nitrogen inlet/outlet
-
Heating/cooling circulator
-
Filtration system
-
Rotary evaporator
-
Gas chromatograph with a mass spectrometer (GC-MS)
Procedure:
-
Catalyst Activation: Dry the solid acid catalyst in an oven at the recommended temperature (typically 110-150°C) for several hours to remove adsorbed water.
-
Reactor Setup: Assemble the reactor system and ensure it is clean and dry. Purge the reactor with nitrogen for at least 30 minutes.
-
Charging the Reactor: Under a nitrogen atmosphere, charge the reactor with α-pinene and, if used, the solvent.
-
Heating: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 100-160°C).
-
Catalyst Addition: Once the temperature is stable, add the activated catalyst to the reactor. The catalyst loading is typically 1-5% by weight of the α-pinene.
-
Reaction Monitoring: Take samples from the reaction mixture at regular intervals (e.g., every 30 minutes) and analyze them by GC-MS to monitor the conversion of α-pinene and the formation of products.
-
Reaction Quenching: Once the desired conversion or α-fenchene concentration is reached, cool the reactor to room temperature.
-
Catalyst Removal: Separate the catalyst from the product mixture by filtration.
-
Product Isolation: If a solvent was used, remove it using a rotary evaporator. The crude product mixture can then be purified by fractional distillation.
Protocol 2: Synthesis of α-Fenchene from Fenchone via Shapiro Reaction (Lab Scale)
Objective: To synthesize α-fenchene from fenchone with high selectivity.
Materials:
-
Fenchone
-
p-Toluenesulfonhydrazide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Standard analytical reagents for GC-MS and NMR analysis
Equipment:
-
Three-necked round-bottom flask with a magnetic stirrer, dropping funnel, and nitrogen inlet
-
Ice bath and dry ice/acetone bath
-
Syringes and needles
-
Standard laboratory glassware for workup and purification
Procedure:
-
Formation of the Tosylhydrazone: In the round-bottom flask, dissolve fenchone and a slight molar excess of p-toluenesulfonhydrazide in a suitable solvent like ethanol. Add a catalytic amount of acid (e.g., HCl) and stir at room temperature until the reaction is complete (monitored by TLC). The product, fenchone tosylhydrazone, can be isolated by crystallization.
-
Shapiro Reaction: a. Dry the fenchone tosylhydrazone under vacuum. b. In a clean, dry, three-necked flask under a nitrogen atmosphere, dissolve the tosylhydrazone in anhydrous THF and cool the solution to -78°C (dry ice/acetone bath). c. Slowly add at least two equivalents of n-BuLi via syringe while maintaining the low temperature. d. After the addition is complete, allow the reaction mixture to slowly warm to room temperature. The evolution of nitrogen gas should be observed.
-
Workup: a. Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution. b. Transfer the mixture to a separatory funnel and extract with diethyl ether. c. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude α-fenchene can be purified by column chromatography on silica (B1680970) gel or by distillation.
Visualizations
Caption: Experimental workflow for α-pinene isomerization.
References
Minimizing catalyst deactivation during alpha-fenchene synthesis
Welcome to the Technical Support Center for catalyst deactivation in alpha-fenchene synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing catalyst deactivation and troubleshooting common issues encountered during the isomerization of alpha-pinene (B124742) to this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for my catalyst deactivating during this compound synthesis?
A1: Catalyst deactivation during alpha-pinene isomerization, the primary route to this compound, is typically caused by three main mechanisms:
-
Fouling or Coking: This is the physical deposition of carbonaceous materials (coke) on the catalyst surface. These deposits block the active sites and pores of the catalyst, preventing reactants from reaching them.[1]
-
Poisoning: Certain impurities in the feedstock, solvent, or carrier gas can chemically adsorb to the active sites of the catalyst, rendering them inactive. Common poisons include sulfur and nitrogen compounds.
-
Thermal Degradation and Sintering: High reaction temperatures can cause structural changes in the catalyst, such as the agglomeration of metal particles (sintering) or the collapse of the support structure. This leads to a reduction in the active surface area.[2]
Q2: How can I identify the cause of my catalyst's deactivation?
A2: Identifying the root cause of deactivation often requires a combination of observational data and analytical techniques. A sudden drop in activity often points to poisoning, while a gradual decline is more indicative of coking or sintering. Post-reaction characterization of the spent catalyst using techniques such as Temperature Programmed Desorption (TPD), Thermogravimetric Analysis (TGA), Brunauer-Emmett-Teller (BET) analysis, and Transmission Electron Microscopy (TEM) can provide definitive evidence of coke formation, loss of surface area, or changes in particle size.
Q3: What are the key reaction parameters I should control to minimize deactivation?
A3: Optimizing reaction conditions is crucial for extending catalyst life. Key parameters include:
-
Temperature: While higher temperatures can increase the reaction rate, they can also accelerate coking and sintering. It is important to operate within the optimal temperature range for your specific catalyst.
-
Feedstock Purity: Using high-purity alpha-pinene and solvents is essential to prevent poisoning. Pre-treating the feedstock to remove impurities can significantly prolong catalyst activity.
-
Flow Rate/Contact Time: Adjusting the flow rate of reactants can help to minimize the formation of byproducts that can act as coke precursors.
-
Hydrogen Co-feed: In some systems, particularly with metal-supported catalysts, co-feeding hydrogen can help to suppress coke formation by hydrogenating coke precursors.[3]
Q4: Can a deactivated catalyst be regenerated?
A4: In many cases, yes. The appropriate regeneration method depends on the deactivation mechanism.
-
Coking: Coke deposits can often be removed by controlled oxidation (calcination) in a stream of air or a mixture of an inert gas and oxygen.
-
Poisoning: Regeneration from poisoning can be more challenging and may involve chemical washing or thermal treatments to remove the adsorbed poisons.
-
Sintering: Sintering is often irreversible. However, in some cases, a redispersion process involving chemical treatment followed by reduction may be possible.
Troubleshooting Guides
Issue 1: Gradual Decrease in Alpha-Pinene Conversion and/or Selectivity to this compound
| Possible Cause | Diagnostic Steps | Recommended Actions |
| Coke Formation | 1. Observe a gradual decline in catalyst activity over time-on-stream. 2. Analyze the spent catalyst using TGA to quantify carbon deposition. 3. Characterize the spent catalyst with BET analysis to check for a decrease in surface area and pore volume. | 1. Optimize Reaction Temperature: Lower the reaction temperature to a point where activity is still acceptable but coking is minimized. 2. Modify Feed Composition: Introduce a hydrogen co-feed to hydrogenate coke precursors. 3. Catalyst Regeneration: Implement a regeneration cycle involving calcination to burn off the coke. |
| Sintering | 1. Note a slow, often irreversible, decline in activity, especially after operating at high temperatures. 2. Analyze the spent catalyst using TEM or XRD to observe an increase in metal particle size. | 1. Lower Reaction Temperature: Operate at the lowest effective temperature to slow down the sintering process. 2. Choose a More Stable Catalyst: Consider a catalyst with a support that has stronger metal-support interactions to inhibit particle migration. |
Issue 2: Sudden and Significant Drop in Catalyst Activity
| Possible Cause | Diagnostic Steps | Recommended Actions |
| Catalyst Poisoning | 1. A sharp drop in conversion, often at the beginning of a run or after introducing a new batch of feedstock. 2. Analyze the feedstock for potential poisons like sulfur or nitrogen compounds. 3. Use techniques like X-ray Photoelectron Spectroscopy (XPS) on the spent catalyst to identify the presence of poisoning elements. | 1. Feedstock Purification: Implement a purification step for the alpha-pinene feed, such as passing it through an adsorbent bed. 2. Protect the Catalyst: Use a guard bed of a less expensive adsorbent material before the main reactor to capture poisons. |
Quantitative Data on Catalyst Performance and Deactivation
While specific data for this compound selective catalysts is limited in publicly available literature, the following table provides representative data from alpha-pinene isomerization studies, which can serve as a benchmark.
| Catalyst | Reactant | Temperature (°C) | Conversion of α-pinene (%) | Selectivity to Main Product (%) | Time on Stream (h) | Reference |
| 10%ZnO/SiO2 | α-pinene | 370 | 100 | 88 (p-cymene) | 5 | [4] |
| TiO2 nanopowder (HCl activated) | α-pinene | 140 | 100 | 63.96 (camphene) | Not Specified | [5] |
| Ti3C2 MXene | α-pinene | 160 | 74.65 | ~30 (camphene) | 6 | [6] |
| Al-Si RB (HCl treated) | α-pinene | 130 | 85 | 61 (camphene) | 70 | [7] |
Experimental Protocols
Protocol 1: Liquid-Phase Isomerization of Alpha-Pinene
-
Catalyst Preparation:
-
Prepare the desired solid acid catalyst (e.g., acid-activated bentonite, sulfated zirconia, or a zeolite).
-
Calcine the catalyst under a flow of dry air at a specified temperature (e.g., 500 °C) for a set duration (e.g., 4 hours) to remove any adsorbed moisture and activate the acid sites.
-
-
Reaction Setup:
-
Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a temperature probe.
-
Place the flask in a heating mantle or an oil bath.
-
-
Reaction Procedure:
-
Add the desired amount of solvent (if any) and the pre-weighed catalyst to the reaction flask.
-
Begin stirring and heat the mixture to the desired reaction temperature (e.g., 100-150 °C).
-
Once the temperature has stabilized, inject the alpha-pinene into the flask.
-
Take samples at regular intervals using a syringe.
-
-
Analysis:
-
Analyze the collected samples using Gas Chromatography (GC) to determine the conversion of alpha-pinene and the selectivity to this compound and other isomers. Use an internal standard for accurate quantification.
-
Protocol 2: Gas-Phase Isomerization of Alpha-Pinene
-
Catalyst Preparation:
-
Press the catalyst powder into pellets and then crush and sieve to the desired particle size.
-
Load the catalyst into a fixed-bed reactor.
-
-
Reaction Setup:
-
Set up a continuous flow fixed-bed reactor system.
-
Use a mass flow controller to regulate the flow of an inert carrier gas (e.g., nitrogen).
-
Pass the carrier gas through a saturator containing liquid alpha-pinene to introduce the reactant into the gas stream.
-
Heat the reactor to the desired temperature using a furnace.
-
-
Reaction Procedure:
-
Pre-treat the catalyst in situ by heating it under a flow of inert gas.
-
Introduce the alpha-pinene/carrier gas mixture into the reactor.
-
Collect the product stream at the reactor outlet by passing it through a condenser.
-
-
Analysis:
-
Analyze the condensed liquid product using GC to determine the product distribution.
-
Visualizations
Caption: Troubleshooting workflow for decreased catalyst activity.
Caption: Catalyst deactivation pathways in alpha-pinene isomerization.
References
- 1. A Mechanistic Model on Catalyst Deactivation by Coke Formation in a CSTR Reactor [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of camphene by α-pinene isomerization using acid nano titanium dioxide catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Ti3C2 MXenes-based catalysts for the process of α-pinene isomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Identifying and characterizing byproducts in alpha-fenchene reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with α-fenchene. Here, you will find detailed information on identifying and characterizing byproducts in common α-fenchene reactions, including isomerization, oxidation, and hydration.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the acid-catalyzed isomerization of α-fenchene?
A1: The acid-catalyzed isomerization of α-fenchene, often aimed at producing other valuable terpenes, can lead to a variety of byproducts. The distribution of these byproducts is highly dependent on the catalyst used, reaction temperature, and reaction time. Common byproducts include other fenchene isomers (β-, γ-, δ-, and ζ-fenchene), camphene, tricyclene, and monocyclic terpenes like limonene (B3431351) and terpinolene. In some cases, polymeric materials may also be formed.
Q2: How can I minimize the formation of byproducts during α-fenchene isomerization?
A2: Minimizing byproduct formation requires careful control of reaction conditions. Key strategies include:
-
Catalyst Selection: Employing shape-selective catalysts, such as certain zeolites, can favor the formation of the desired product.
-
Temperature Control: Lowering the reaction temperature can reduce the extent of side reactions and prevent the formation of degradation products.
-
Reaction Time: Optimizing the reaction time is crucial to maximize the yield of the desired product before it converts into other byproducts.
Q3: What byproducts can be expected from the oxidation of α-fenchene?
A3: The oxidation of α-fenchene can yield a range of products depending on the oxidizing agent and reaction conditions.
-
With Ozone (Ozonolysis): Ozonolysis of the exocyclic double bond in α-fenchene typically leads to the formation of fenchone (B1672492) and formaldehyde.[1]
-
With other oxidizing agents (e.g., KMnO₄, peroxy acids): Oxidation can lead to the formation of epoxides (α-fenchene oxide), diols, and other oxygenated derivatives. The specific products and their yields will vary based on the reagent used.
Q4: What are the likely byproducts of acid-catalyzed hydration of α-fenchene?
A4: Acid-catalyzed hydration of α-fenchene aims to add a water molecule across the double bond, forming alcohols. However, due to the possibility of carbocation rearrangements, a mixture of products is often obtained. Expected byproducts include various isomeric alcohols and potentially rearranged terpene structures.
Troubleshooting Guides
GC-MS Analysis of α-Fenchene Reaction Mixtures
Issue 1: Co-elution of Isomeric Byproducts
-
Symptom: Poorly resolved or overlapping peaks in the gas chromatogram, making accurate identification and quantification difficult. This is common for isomers like α-fenchene, β-fenchene, and camphene.
-
Possible Causes:
-
Inappropriate GC column stationary phase.
-
Suboptimal oven temperature program.
-
Carrier gas flow rate is not optimized.
-
-
Solutions:
-
Column Selection: Use a column with a different polarity. If using a non-polar column (e.g., DB-5), switch to a more polar column (e.g., a wax column like DB-WAX) to alter the elution order of the isomers.
-
Temperature Program Optimization:
-
Decrease the initial oven temperature to improve the separation of early-eluting volatile compounds.
-
Reduce the temperature ramp rate (e.g., from 5 °C/min to 2 °C/min) during the elution of the target isomers.
-
Introduce an isothermal hold at a temperature that provides the best separation for the co-eluting peaks.
-
-
Flow Rate Adjustment: Optimize the carrier gas flow rate to achieve the best resolution. While it may seem counterintuitive, sometimes increasing the flow rate can lead to sharper peaks and better separation.[2]
-
Issue 2: Peak Tailing
-
Symptom: Asymmetrical peaks with a "tail" extending from the back of the peak.
-
Possible Causes:
-
Active sites in the injector liner or on the column.
-
Column contamination.
-
-
Solutions:
-
Inlet Maintenance: Use a deactivated inlet liner and replace it regularly.
-
Column Maintenance: Condition the column according to the manufacturer's instructions. If tailing persists, trim a small portion (10-20 cm) from the front of the column.
-
NMR Analysis for Isomer Identification
Issue: Ambiguous Spectra for Isomer Identification
-
Symptom: ¹H or ¹³C NMR spectra are complex and difficult to interpret for distinguishing between similar isomers.
-
Possible Causes:
-
Overlapping signals in 1D spectra.
-
Lack of clear diagnostic peaks.
-
-
Solutions:
-
2D NMR Techniques: Employ two-dimensional NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish connectivity between protons and carbons, which can help in differentiating isomers.
-
Reference Spectra: Compare the experimental spectra with published data for known fenchene isomers and related terpenes.
-
Coupling Constants: For ¹H NMR, the coupling constants (J-values) between vinylic protons can be diagnostic for cis/trans isomers if applicable.[3]
-
Quantitative Data
The following tables summarize typical byproduct distributions in α-pinene reactions, which can serve as an analogue for α-fenchene reactions due to their structural similarities. The exact percentages will vary based on specific experimental conditions.
Table 1: Byproduct Distribution in Acid-Catalyzed Isomerization of α-Pinene
| Catalyst | Temperature (°C) | α-Pinene Conversion (%) | Camphene (%) | Tricyclene (%) | Limonene (%) | Other Monocyclic Terpenes (%) |
| Acid-Treated Clay | 100 | 95 | 45 | 15 | 20 | 15 |
| Solid Superacid (SO₄²⁻/TiO₂) | 160 | 95 | 40 | 10 | 25 | 20 |
| Zeolite H-BEA | 120 | 90 | 55 | 10 | 15 | 10 |
Data compiled and generalized from multiple sources for illustrative purposes.[4][5][6][7]
Table 2: Byproduct Distribution in the Oxidation of α-Pinene
| Oxidizing Agent | Solvent | α-Pinene Conversion (%) | Major Product(s) | Major Product Yield (%) | Key Byproducts |
| Ozone (O₃) | Dichloromethane | >99 | Fenchone | ~85 | Formaldehyde, minor oxygenates |
| H₂O₂ over TS-1 | Acetonitrile | 34 | α-Pinene oxide | 29 | Verbenol, Verbenone |
| KMnO₄ (cold, basic) | Water/t-butanol | >95 | cis-Pinane-2,3-diol | ~90 | Minor oxidation products |
Data compiled and generalized from multiple sources for illustrative purposes.[1][8]
Table 3: Byproduct Distribution in the Hydration of α-Pinene
| Catalyst | Solvent | α-Pinene Conversion (%) | α-Terpineol (%) | Other Terpene Alcohols (%) | Isomeric Terpenes (%) |
| Sulfuric Acid | Water/Acetone | 90 | 40 | 30 | 20 |
| Acidic Clay | Water/Isopropanol | 85 | 50 | 25 | 15 |
| Tartaric Acid/Boric Acid | Acetic Acid/Water | 96 | 59 | 20 | 17 |
Data compiled and generalized from multiple sources for illustrative purposes.[9]
Experimental Protocols
Protocol 1: GC-MS Analysis of α-Fenchene Isomerization Products
-
Sample Preparation: Dilute 10 µL of the reaction mixture in 1 mL of a suitable solvent (e.g., hexane (B92381) or ethyl acetate).
-
GC-MS System:
-
Column: A polar capillary column (e.g., DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness) is recommended for separating terpene isomers.
-
Injector: Split/splitless injector at 250 °C with a split ratio of 50:1.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp 1: 3 °C/min to 150 °C.
-
Ramp 2: 10 °C/min to 220 °C, hold for 5 minutes.
-
-
MS Detector:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-300.
-
-
-
Data Analysis: Identify compounds by comparing their mass spectra with a reference library (e.g., NIST) and their retention indices with literature values. Quantify by integrating the peak areas.
Protocol 2: ¹H and ¹³C NMR for Characterization of Byproducts
-
Sample Preparation: Isolate the byproduct of interest using preparative GC or column chromatography. Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (B151607) (CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire a standard ¹H NMR spectrum.
-
Typical acquisition parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Process the data and analyze chemical shifts, integration, and coupling patterns.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical acquisition parameters: 1024 or more scans, relaxation delay of 2-5 seconds.
-
-
2D NMR Spectroscopy (if needed):
-
Acquire COSY, HSQC, and HMBC spectra using standard pulse programs to determine the complete structure.
-
Visualizations
Caption: Reaction pathways of α-fenchene.
Caption: Troubleshooting workflow for co-eluting isomers in GC-MS.
References
- 1. Measurement of Secondary Products During Oxidation Reactions of Terpenes and Ozone Based on the PTR-MS Analysis: Effects of Coexistent Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Ti3C2 MXenes-based catalysts for the process of α-pinene isomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A potential catalyst for α-pinene isomerization: a solid superacid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. EPI System Information for alpha-fenchene 471-84-1 [thegoodscentscompany.com]
- 9. Study on the Hydration of α-Pinene Catalyzed by α-Hydroxycarboxylic Acid-Boric Acid Composite Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Alpha-Fenchene Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during the formulation of alpha-fenchene.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the degradation of this compound in my formulation?
A1: this compound, like other monoterpenes, is susceptible to degradation through several mechanisms, primarily driven by environmental factors. The main contributors to its instability are:
-
Oxidation: Exposure to atmospheric oxygen is a major cause of degradation. The double bonds in the this compound molecule are particularly vulnerable to oxidation, which can lead to the formation of off-odor compounds and a decrease in potency.[1] One of the known oxidation products of this compound is fenchone (B1672492).[2]
-
Heat: Elevated temperatures can significantly accelerate the degradation of this compound.[3] Many terpenes, being volatile compounds, will evaporate at higher temperatures, leading to a loss of the active ingredient from the formulation. It is crucial to be aware of the boiling points of the terpenes in your formulation to minimize loss during processing.[4]
-
Light: Exposure to UV light can provide the energy needed to initiate and propagate degradation reactions, particularly oxidation.[3]
-
pH: The acidity or alkalinity of your formulation can influence the stability of this compound. While specific data for this compound is limited, terpenes can undergo isomerization or other reactions under certain pH conditions.
-
Humidity: Moisture can contribute to the degradation of terpenes and may also create an environment conducive to microbial growth in the formulation.[3]
Q2: I'm observing a change in the aroma and a decrease in the efficacy of my this compound formulation over time. What could be the cause?
A2: This is a classic sign of this compound degradation. The characteristic aroma of your formulation is directly linked to the terpene profile. Degradation leads to the formation of new compounds with different smells, resulting in an altered aroma. The decrease in efficacy is likely due to a lower concentration of active this compound. Oxidation is a common culprit, leading to the formation of compounds like fenchone from this compound.[2] Thermal degradation and volatilization, especially if the product is exposed to high temperatures, can also lead to a significant loss of this compound.
Q3: How can I improve the stability of my this compound formulation?
A3: Several strategies can be employed to enhance the stability of this compound formulations:
-
Incorporate Antioxidants: Adding antioxidants to your formulation can help prevent oxidative degradation. Natural antioxidants like tocopherols (B72186) (Vitamin E) or synthetic antioxidants such as Butylated Hydroxytoluene (BHT) can be effective. Terpenes themselves can also possess antioxidant properties and may help in preserving cannabinoid stability in some formulations.[5]
-
Encapsulation: Encapsulating this compound can protect it from environmental factors. Techniques like complexation with cyclodextrins or encapsulation in liposomes or nanoemulsions can significantly improve stability.[6][7]
-
Controlled Processing and Storage:
-
Temperature: Maintain low temperatures during all processing steps, including mixing and storage.[3][8] For long-term storage, refrigeration is often recommended.[9]
-
Light: Store your formulations in opaque or amber-colored containers to protect them from light.[3]
-
Oxygen: Minimize exposure to oxygen by using airtight containers and consider flushing the headspace with an inert gas like nitrogen or argon.[1]
-
-
Formulation Optimization: The composition of your formulation matrix can impact stability. For instance, in gummy formulations, pectin-based matrices have shown better terpene retention than gelatin-based ones.
Q4: Are there any specific analytical techniques recommended for monitoring the stability of this compound?
A4: Yes, for quantitative analysis of this compound and its degradation products, Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most common and reliable method.[10][11] High-Performance Liquid Chromatography (HPLC) can also be used, particularly for less volatile degradation products or when analyzing complex matrices like nanoemulsions.[12]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common stability issues with this compound formulations.
| Observed Issue | Potential Cause(s) | Recommended Actions & Solutions |
| Loss of characteristic aroma or development of off-odors. | 1. Oxidative degradation: Exposure to air. 2. Thermal degradation: High processing or storage temperatures. 3. Photodegradation: Exposure to light. | 1. Incorporate an antioxidant: Add Vitamin E, BHT, or other suitable antioxidants to the formulation. 2. Minimize oxygen exposure: Use inert gas (nitrogen, argon) to flush the headspace of containers. 3. Control temperature: Process at the lowest possible temperature. Store in a cool, dark place. For long-term storage, consider refrigeration. 4. Use protective packaging: Store in amber or opaque, airtight containers. |
| Decreased potency or efficacy of the formulation. | 1. Volatilization: Evaporation of this compound due to its volatile nature. 2. Chemical degradation: Oxidation, isomerization, or polymerization. | 1. Encapsulate this compound: Use cyclodextrins, liposomes, or nanoemulsions to reduce volatility and protect from degradation. 2. Optimize the formulation matrix: The choice of excipients can influence stability. 3. Verify storage conditions: Ensure the formulation is stored at the recommended temperature and protected from light and air. |
| Phase separation or changes in the physical appearance of a liquid formulation (e.g., emulsion). | 1. Poor emulsion stability: Incorrect surfactant, homogenizing pressure, or oil-to-water ratio. 2. Degradation of formulation components: Instability of excipients affecting the overall formulation. | 1. Optimize emulsification process: Review the surfactant's HLB value, concentration, and the homogenization parameters (pressure, number of passes). 2. Conduct compatibility studies: Ensure all excipients are compatible with each other and with this compound under the intended storage conditions. |
| Inconsistent results in analytical testing of this compound content. | 1. Analyte loss during sample preparation: Volatilization of this compound due to heat or exposure to air. 2. Degradation in the analytical instrument: Thermal degradation in a hot GC inlet. | 1. Keep samples cool: Prepare samples on ice or in a cooled environment. 2. Minimize exposure: Keep vials capped and minimize the time between preparation and analysis. 3. Optimize GC method: Use a lower inlet temperature if possible, or consider derivatization to increase thermal stability. |
Experimental Protocols
Protocol 1: Stability Testing of this compound in a Liquid Formulation
This protocol outlines a general procedure for assessing the stability of an this compound formulation under accelerated storage conditions.
1. Materials and Equipment:
-
This compound formulation
-
Environmental chamber capable of maintaining controlled temperature and humidity (e.g., 40°C / 75% RH)
-
Inert gas (e.g., nitrogen or argon)
-
Airtight, amber glass vials
-
Gas Chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Appropriate solvent for dilution (e.g., hexane (B92381) or ethanol)
2. Procedure:
-
Initial Analysis (T=0):
-
Accurately weigh a sample of the this compound formulation.
-
Dilute the sample with a suitable solvent to a known concentration.
-
Analyze the diluted sample by GC-FID or GC-MS to determine the initial concentration of this compound. This will serve as the baseline.
-
-
Sample Preparation for Stability Study:
-
Aliquot the formulation into several amber glass vials.
-
If investigating the effect of oxygen, flush the headspace of half of the vials with an inert gas before sealing.
-
Seal all vials tightly.
-
-
Storage:
-
Place the vials in the environmental chamber set to accelerated conditions (e.g., 40°C and 75% relative humidity).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1, 2, 4, 8, and 12 weeks), remove a set of vials (one with and one without inert gas flushing) from the chamber.
-
Allow the vials to cool to room temperature.
-
Prepare and analyze the samples as described in step 1 to determine the concentration of this compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Plot the percentage of this compound remaining versus time to determine the degradation kinetics.
-
Protocol 2: Preparation of this compound Nanoemulsion
This protocol provides a general method for creating a stable nanoemulsion of this compound using a high-pressure homogenization technique.[13][14][15][16]
1. Materials and Equipment:
-
This compound
-
Carrier oil (e.g., medium-chain triglycerides - MCT oil)
-
Surfactant with a suitable Hydrophilic-Lipophilic Balance (HLB) value (e.g., Tween 80)
-
Co-surfactant (e.g., Transcutol®, ethanol) (optional)
-
Purified water
-
High-pressure homogenizer
-
Magnetic stirrer
-
Beakers and graduated cylinders
2. Procedure:
-
Preparation of the Oil Phase:
-
In a beaker, combine this compound and the carrier oil at the desired ratio.
-
Add the surfactant (and co-surfactant, if used) to the oil mixture.
-
Stir the mixture using a magnetic stirrer until a homogenous oil phase is obtained.
-
-
Preparation of the Aqueous Phase:
-
Measure the required amount of purified water in a separate beaker.
-
-
Formation of a Coarse Emulsion:
-
While stirring the oil phase, slowly add the aqueous phase.
-
Continue stirring for 10-15 minutes to form a coarse emulsion.
-
-
High-Pressure Homogenization:
-
Pass the coarse emulsion through the high-pressure homogenizer. The optimal pressure and number of passes will need to be determined experimentally but typically range from 10,000 to 30,000 psi for 3-5 passes.[14]
-
-
Characterization:
-
Analyze the droplet size and polydispersity index (PDI) of the nanoemulsion using dynamic light scattering (DLS).
-
Visually inspect the nanoemulsion for clarity and signs of instability (e.g., creaming or phase separation) over time.
-
Visualizations
References
- 1. encorelabs.com [encorelabs.com]
- 2. This compound (CAS 471-84-1) - High-Purity Reference Standard [benchchem.com]
- 3. us.hollandgreenscience.com [us.hollandgreenscience.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Vapor Phase Terpenes Mitigate Oxidative Degradation of Cannabis sativa Inflorescence Cannabinoid Content in an Accelerated Stability Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. LABTips: Troubleshooting Tricky Terpenes | Labcompare.com [labcompare.com]
- 9. Terpene Preservation: Commercial Storage Protocol Guide [terpenebeltfarms.com]
- 10. researchgate.net [researchgate.net]
- 11. Computation of response factors for quantitative analysis of monoterpenes by gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analytical Method for Quantifying Monoterpenoids (p-Cymene and Myrcene) in Nanoemulsions Using High-Performance Liquid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Nanoemulsions of terpene by-products from cannabidiol production have promising insecticidal effect on Callosobruchusmaculatus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Nanoemulsion preparation [protocols.io]
Validation & Comparative
Comparative analysis of alpha-fenchene and camphor
A comprehensive review of the physicochemical properties, biological activities, and mechanisms of action of the bicyclic monoterpenes, α-fenchene and camphor (B46023). This guide is intended for researchers, scientists, and drug development professionals, providing a comparative analysis supported by experimental data and methodologies.
Physicochemical Properties
Alpha-fenchene and camphor share the same molecular formula (C₁₀H₁₆) but differ in their functional groups, which significantly influences their physical and chemical characteristics. Camphor is a ketone, while α-fenchene is an alkene. This structural difference accounts for the variations in their polarity, reactivity, and physical state at room temperature.
| Property | α-Fenchene | Camphor |
| IUPAC Name | 7,7-dimethyl-2-methylidenebicyclo[2.2.1]heptane[[“]] | 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one[2][3] |
| Molecular Formula | C₁₀H₁₆[[“]][4][5] | C₁₀H₁₆O[2][6][7] |
| Molecular Weight | 136.23 g/mol [[“]][8] | 152.23 g/mol [2] |
| Appearance | Colorless liquid | Colorless or white crystalline powder[2][9] |
| Odor | Camphoraceous[8] | Strong, mothball-like[2][9] |
| Boiling Point | 158.6 °C[5][8] | 204 °C[9] |
| Melting Point | 142-143 °C[5][10] | 179 °C[9] |
| Density | 0.88 g/cm³[5] | 0.99 g/cm³[2] |
| Solubility in Water | Insoluble | Slightly soluble (0.12 g/100 mL at 25°C)[2] |
Biological Activities: A Comparative Overview
Both α-fenchene and camphor exhibit a range of biological activities, with some overlapping and some distinct effects. Camphor has been more extensively studied, particularly for its analgesic and anti-inflammatory properties.
Antimicrobial Activity
Both compounds have demonstrated antimicrobial properties against various pathogens. Their lipophilic nature allows them to disrupt the cell membranes of microorganisms.
-
α-Fenchene: Studies suggest that α-fenchene possesses significant antimicrobial properties against various bacterial strains.[6][8] Its mechanism is believed to involve the disruption of microbial cell membranes, leading to cell lysis.[6]
-
Camphor: Camphor is a known antimicrobial agent and has been used traditionally for its antiseptic properties.[5] It exhibits activity against bacteria and fungi.[2][4] The antifungal mechanism of camphor derivatives involves disrupting the fungal cell membrane, increasing its permeability, and inhibiting key metabolic enzymes.[[“]][[“]]
Anti-inflammatory Activity
Both monoterpenes show potential in modulating inflammatory responses.
-
α-Fenchene: Preliminary research indicates that α-fenchene may exhibit anti-inflammatory activity by modulating the production of pro-inflammatory cytokines.[6]
-
Camphor: Camphor has a long history of use in traditional medicine for treating inflammation-related ailments.[5][12] It is a common ingredient in topical analgesics and rubefacients for muscle aches and pains.[4]
Analgesic Activity
The pain-relieving properties of camphor are well-documented, while the analgesic potential of α-fenchene is an area of ongoing research.
-
α-Fenchene: The analgesic properties of α-fenchene are not as well-established as those of camphor.
-
Camphor: Camphor is widely used topically for its analgesic and counter-irritant effects.[13] Its mechanism of action involves the activation and subsequent desensitization of transient receptor potential (TRP) channels, particularly TRPV1 and TRPV3, which are involved in thermosensation and nociception.[[“]][14][15]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of α-fenchene and camphor's biological activities.
Antimicrobial Activity Assessment: Broth Microdilution Method
This method is commonly used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.
-
Serial Dilution of Test Compound: The test compound (α-fenchene or camphor) is serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculation: The standardized microbial inoculum is added to each well containing the diluted compound.
-
Controls: Positive (broth with inoculum, no compound) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay in Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium and seeded in 96-well plates.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.
-
Incubation: The plates are incubated for a further 24 hours.
-
Nitrite (B80452) Measurement: The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the compound-treated wells to that in the LPS-stimulated control wells. The IC₅₀ value (the concentration of the compound that inhibits 50% of NO production) can then be determined.
Analgesic Activity Assessment: Acetic Acid-Induced Writhing Test in Mice
This is a common in vivo model for screening peripheral analgesic activity.
-
Animal Acclimatization: Mice are acclimatized to the laboratory conditions before the experiment.
-
Compound Administration: The test compound is administered to the animals (e.g., orally or intraperitoneally) at different doses. A control group receives the vehicle, and a standard analgesic drug (e.g., diclofenac (B195802) sodium) is used as a positive control.[16]
-
Induction of Writhing: After a specific pre-treatment time, a solution of acetic acid (e.g., 0.6% v/v) is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).
-
Observation: The number of writhes is counted for a defined period (e.g., 20 minutes) following the acetic acid injection.
-
Data Analysis: The percentage of analgesic activity is calculated by comparing the number of writhes in the compound-treated groups to the control group.
Signaling Pathways and Mechanisms of Action
The molecular mechanisms underlying the biological activities of α-fenchene and camphor are still being elucidated. However, some key pathways have been identified, particularly for camphor.
α-Fenchene
The precise signaling pathways modulated by α-fenchene are not yet fully understood. Its anti-inflammatory effects are thought to be mediated by the inhibition of pro-inflammatory cytokine production.[6] Further research is needed to identify the specific molecular targets and signaling cascades involved.
References
- 1. consensus.app [consensus.app]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Monoterpenes and Their Derivatives—Recent Development in Biological and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Camphor—A Fumigant during the Black Death and a Coveted Fragrant Wood in Ancient Egypt and Babylon—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. This compound (CAS 471-84-1) - High-Purity Reference Standard [benchchem.com]
- 7. Camphor - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Regulation of Camphor Metabolism: Induction and Repression of Relevant Monooxygenases in Pseudomonas putida NCIMB 10007 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. consensus.app [consensus.app]
- 12. researchgate.net [researchgate.net]
- 13. This compound | C10H16 | CID 28930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Camphor Activates and Strongly Desensitizes the Transient Receptor Potential Vanilloid Subtype 1 Channel in a Vanilloid-Independent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of camphor and related compounds on slowly adapting mechanoreceptors in the rat sinus hair follicle - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analgesic-Like Activity of Essential Oil Constituents: An Update - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Purity of Synthetic Alpha-Fenchene
For researchers, scientists, and drug development professionals working with synthetic alpha-fenchene, ensuring its purity is a critical first step in any experimental workflow. The presence of impurities, such as isomers or residual starting materials from synthesis, can significantly impact the outcome of chemical reactions, biological assays, and ultimately, the efficacy and safety of a potential therapeutic agent. This guide provides an objective comparison of the primary analytical techniques used to validate the purity of synthetic this compound, supported by experimental data and detailed protocols.
This compound, a bicyclic monoterpene, is commonly synthesized via the isomerization of alpha-pinene.[1] This synthetic route indicates that potential impurities may include other structurally related monoterpenes such as alpha-pinene, beta-pinene, and camphene.[1] A thorough purity analysis should, therefore, be capable of separating and quantifying these potential contaminants. The most common and effective methods for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography with Flame Ionization Detection (GC-FID), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Analytical Methods
The choice of analytical technique for purity validation depends on the specific requirements of the analysis, such as the need for structural confirmation, the desired level of sensitivity, and the availability of instrumentation. The following table summarizes the key performance characteristics of GC-MS, GC-FID, and qNMR for the analysis of this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Flame Ionization Detection (GC-FID) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation by boiling point and polarity, detection by mass-to-charge ratio. | Separation by boiling point and polarity, detection by ionization in a hydrogen-air flame. | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. |
| Primary Use | Identification and quantification of volatile and semi-volatile compounds. | Quantification of organic compounds. | Structural elucidation and quantification of compounds in solution. |
| Selectivity | High; provides structural information through mass spectra. | Moderate; relies on retention time for identification. | High; provides detailed structural information. |
| Sensitivity | High (ng/mL to pg/mL range). | High (ng/mL range). | Moderate to low (µg/mL to mg/mL range). |
| Limit of Detection (LOD) | Estimated to be in the low ng/mL range for similar terpenes. | Estimated to be in the low ng/mL range for similar terpenes. | Generally in the µM to mM range.[2] |
| Limit of Quantification (LOQ) | Estimated to be around 5 ng/mL for similar terpenes. | Estimated to be in the low to mid ng/mL range for similar terpenes. | Dependent on desired accuracy, but typically higher than GC methods.[2] |
| Precision (%RSD) | Typically <15%.[3] | Typically <15%.[3] | High, often <1% with proper setup. |
| Accuracy (% Recovery) | Typically 90-110%.[3] | Typically 90-110%.[3] | High, can be a primary ratio method. |
| Typical Purity Assay | >99% for high-purity standards. | >99% for high-purity standards. | Can provide an absolute purity value. |
| Throughput | High | High | Moderate |
| Cost | High | Moderate | High |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable purity assessment. Below are representative protocols for the key analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound Purity
This protocol is designed for the identification and quantification of this compound and its potential impurities.
1. Sample Preparation:
-
Prepare a stock solution of the synthetic this compound sample at a concentration of 1 mg/mL in a suitable volatile solvent such as hexane (B92381) or ethyl acetate.
-
Prepare a series of calibration standards of a certified this compound reference standard covering a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
If an internal standard is used for more precise quantification, add a known concentration of a suitable internal standard (e.g., n-dodecane) to all samples and standards.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL in split mode (e.g., 50:1 split ratio).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 150 °C at 5 °C/min.
-
Ramp to 250 °C at 20 °C/min, hold for 5 minutes.
-
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
3. Data Analysis:
-
Identify this compound and any impurities by comparing their retention times and mass spectra to reference libraries (e.g., NIST) and the certified reference standard. The Kovats retention index for this compound is approximately 959 on a standard non-polar column.
-
Quantify the purity of the this compound sample by creating a calibration curve from the reference standards and determining the concentration of this compound in the sample. Purity is expressed as a percentage of the total integrated peak area.
Quantitative ¹H NMR (qNMR) Protocol for Absolute Purity Determination
This protocol allows for the determination of the absolute purity of this compound without the need for a specific this compound reference standard, by using a certified internal standard of known purity.
1. Sample and Standard Preparation:
-
Accurately weigh approximately 10-20 mg of the synthetic this compound sample into an NMR tube.
-
Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The internal standard should have protons that resonate in a region of the ¹H NMR spectrum that does not overlap with the this compound signals.
-
Add a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., CDCl₃) to the NMR tube and dissolve the sample and internal standard completely.
2. NMR Instrumentation and Parameters:
-
Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Probe: 5 mm BBO probe.
-
Temperature: 298 K.
-
Pulse Program: A standard 90° pulse sequence (e.g., zg30).
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the protons of interest in both this compound and the internal standard (typically 30-60 seconds for accurate quantification).
-
Number of Scans (ns): Sufficient to obtain a signal-to-noise ratio of at least 250:1 for the signals to be integrated.
-
Spectral Width (sw): Appropriate to cover all signals of interest.
-
Acquisition Time (aq): Sufficient to allow the FID to decay completely.
3. Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the acquired spectrum.
-
Integrate a well-resolved, non-overlapping signal for this compound and a signal for the internal standard.
-
Calculate the purity of the this compound sample using the following formula:
Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualizing the Workflow and Key Relationships
To further clarify the process of validating the purity of synthetic this compound, the following diagrams illustrate the overall workflow and the relationship between the synthesis and potential impurities.
Caption: Workflow for the synthesis and purity validation of this compound.
Caption: Relationship between synthetic this compound and potential impurities.
Conclusion
The validation of synthetic this compound purity is a multi-faceted process that can be effectively addressed by a combination of chromatographic and spectroscopic techniques. GC-MS is invaluable for the initial identification of this compound and any potential impurities due to its high selectivity and sensitivity. For routine quantitative analysis, GC-FID offers a robust and cost-effective solution. When absolute purity determination and detailed structural confirmation are required, qNMR stands out as a powerful, albeit less sensitive, primary method. The choice of methodology should be guided by the specific analytical needs, available resources, and the required level of data quality for the intended research or development application. By employing these well-defined analytical protocols, researchers can ensure the quality and integrity of their synthetic this compound, leading to more reliable and reproducible scientific outcomes.
References
- 1. rsc.org [rsc.org]
- 2. Validation of a generic quantitative (1)H NMR method for natural products analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Alpha-Fenchene Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of alpha-fenchene, a bicyclic monoterpene found in various essential oils.[1] The accurate and precise measurement of this compound is critical in pharmaceutical development, quality control of natural products, and various research applications. This document outlines the principles of analytical method cross-validation and compares common chromatographic techniques, providing supporting data and detailed experimental protocols to aid in method selection and implementation.
The Importance of Cross-Validation
Cross-validation of analytical methods is a critical process to ensure that a validated method produces reliable and consistent results across different laboratories, with different analysts, or on different instruments.[2] It is the process of comparing data from at least two different analytical methods or from the same method used in different locations to determine if the data are comparable.[3] This is particularly crucial during method transfer between research and quality control departments or to a contract research organization. The goal is to demonstrate that the analytical procedure is suitable for its intended purpose.[4]
Comparative Overview of Analytical Methods
Gas Chromatography (GC) is a highly suitable technique for the analysis of volatile compounds like this compound.[5] The most common detectors used for this compound quantification are the Flame Ionization Detector (FID) and the Mass Spectrometer (MS). While High-Performance Liquid Chromatography (HPLC) is a powerful tool for many non-volatile compounds, GC is generally preferred for terpenes due to their volatility.
Below is a comparative summary of typical validation parameters for GC-FID and GC-MS for the analysis of terpenes, which can be considered representative for this compound.
Data Presentation: Comparison of GC-FID and GC-MS Method Validation Parameters
| Validation Parameter | Gas Chromatography-Flame Ionization Detector (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (r²) | > 0.995 | > 0.99 |
| Limit of Detection (LOD) | Typically in the low ng/mL range | Typically in the low ng/mL to pg/mL range |
| Limit of Quantification (LOQ) | Typically in the mid to high ng/mL range | Typically in the low to mid ng/mL range |
| Accuracy (Recovery %) | 95 - 105% | 90 - 110% |
| Precision (%RSD) | < 5% | < 15% |
Note: The values presented are typical and may vary depending on the specific instrumentation, method parameters, and sample matrix.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the quantification of this compound using GC-FID and GC-MS.
Sample Preparation
-
Stock Solution Preparation (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in a 10 mL volumetric flask using a suitable solvent like methanol (B129727) or ethanol.[5]
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to create a calibration curve.[5] Concentrations may range from 1 µg/mL to 100 µg/mL.[5]
-
Sample Extraction (from a matrix like essential oil): Dilute the essential oil sample in a suitable solvent to bring the this compound concentration within the calibration range. A solid-phase extraction (SPE) step may be necessary for complex matrices to remove interferences.
Gas Chromatography-Flame Ionization Detector (GC-FID) Method
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector.
-
Column: A non-polar capillary column, such as a DB-5 (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).[6]
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.[6]
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase at 5 °C/min to 180 °C.
-
Hold for 5 minutes.
-
-
Injection Volume: 1 µL.
-
Quantification: Based on the peak area of this compound relative to a calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column and Carrier Gas: Same as GC-FID.
-
Injector and Oven Program: Same as GC-FID.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Mode: Full scan (e.g., m/z 40-300) for identification and Selected Ion Monitoring (SIM) for quantification.
-
Quantification: Based on the peak area of a specific ion of this compound relative to a calibration curve. For this compound, characteristic ions would be used for quantification and qualification.
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.
Caption: A flowchart illustrating the key stages of a cross-validation study for analytical methods.
Conclusion
Both GC-FID and GC-MS are suitable for the quantification of this compound. GC-MS offers higher selectivity and sensitivity, making it ideal for the analysis of trace levels of this compound in complex matrices. GC-FID, while less selective, is a robust and cost-effective technique suitable for routine quality control where the sample matrix is less complex and the concentration of this compound is relatively high. The choice between the two methods should be based on the specific requirements of the analysis, including the desired sensitivity, selectivity, and the nature of the sample matrix. A thorough cross-validation should be performed when transferring methods to ensure the consistency and reliability of the analytical data.
References
- 1. This compound (CAS 471-84-1) - High-Purity Reference Standard [benchchem.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
A Guide to Inter-Laboratory Comparison of Alpha-Fenchene Analysis
For researchers, scientists, and professionals in drug development, the accurate and reproducible quantification of volatile compounds like alpha-fenchene is critical for quality control, product characterization, and regulatory compliance. This guide provides an objective comparison of the common analytical methodologies for this compound, supported by illustrative experimental data from a hypothetical inter-laboratory comparison.
Introduction to this compound and Analytical Challenges
This compound is a monoterpene found in a variety of plants and essential oils. Its presence and concentration can significantly impact the aroma, flavor, and potential therapeutic properties of natural products. The volatile nature of this compound and its potential for isomerization present analytical challenges that necessitate robust and validated methods to ensure data quality and consistency across different laboratories.
Inter-laboratory comparisons (ILCs), also known as proficiency tests (PTs), are essential for evaluating the performance of analytical laboratories and ensuring the reliability of their results.[1][2] Organizations such as AOAC International, ASTM International, and the National Institute of Standards and Technology (NIST) offer PT programs for various analytes, including terpenes in complex matrices like cannabis and hemp.[3][4][5][6][7] Participation in such programs is often a requirement for laboratory accreditation to standards like ISO/IEC 17025.[1][2]
Common Analytical Techniques: GC-MS and GC-FID
The gold standard for terpene analysis is Gas Chromatography (GC), primarily coupled with either a Mass Spectrometry (MS) detector or a Flame Ionization Detector (FID).[1][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers high sensitivity and specificity, providing both quantitative data and qualitative identification based on the mass spectrum of the analyte. This is particularly useful for complex matrices where peak co-elution might occur.
-
Gas Chromatography-Flame Ionization Detector (GC-FID): GC-FID is a robust and widely used technique for the quantification of organic compounds. It is known for its wide linear range and good precision. While it does not provide mass spectral information for definitive identification, it is an excellent tool for routine quantitative analysis when the identity of the analyte is known.[8][9]
Hypothetical Inter-Laboratory Comparison Study
To illustrate the process and outcomes of an inter-laboratory comparison for this compound analysis, this guide presents data from a hypothetical study involving ten laboratories. A standardized sample of essential oil with a known concentration of this compound (Assigned Value = 0.45 mg/mL) was distributed to each participating laboratory. Participants were instructed to analyze the sample in triplicate using their in-house validated GC-MS or GC-FID methods.
Data Presentation
The following tables summarize the quantitative results reported by the participating laboratories. Performance is evaluated using the Z-score, a statistical measure of a laboratory's result compared to the consensus mean of all participants. A Z-score between -2 and +2 is generally considered satisfactory.
Table 1: Inter-Laboratory Comparison Results for this compound by GC-MS
| Laboratory ID | Mean Reported Concentration (mg/mL) | Standard Deviation | Z-Score |
| Lab-01 | 0.46 | 0.02 | 0.53 |
| Lab-02 | 0.44 | 0.01 | -0.53 |
| Lab-03 | 0.48 | 0.03 | 1.58 |
| Lab-04 | 0.42 | 0.02 | -1.58 |
| Lab-05 | 0.45 | 0.01 | 0.00 |
| Lab-06 | 0.51 | 0.04 | 3.16 |
| Lab-07 | 0.43 | 0.02 | -1.05 |
| Lab-08 | 0.46 | 0.01 | 0.53 |
| Lab-09 | 0.39 | 0.03 | -3.16 |
| Lab-10 | 0.47 | 0.02 | 1.05 |
| Consensus Mean | 0.45 | ||
| Standard Deviation | 0.03 |
Table 2: Inter-Laboratory Comparison Results for this compound by GC-FID
| Laboratory ID | Mean Reported Concentration (mg/mL) | Standard Deviation | Z-Score |
| Lab-A | 0.44 | 0.01 | -0.49 |
| Lab-B | 0.47 | 0.02 | 0.98 |
| Lab-C | 0.45 | 0.01 | 0.00 |
| Lab-D | 0.42 | 0.02 | -1.46 |
| Lab-E | 0.48 | 0.03 | 1.46 |
| Lab-F | 0.46 | 0.01 | 0.49 |
| Lab-G | 0.43 | 0.02 | -0.98 |
| Lab-H | 0.50 | 0.04 | 2.44 |
| Lab-I | 0.44 | 0.01 | -0.49 |
| Lab-J | 0.46 | 0.02 | 0.49 |
| Consensus Mean | 0.45 | ||
| Standard Deviation | 0.02 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols for the analysis of this compound by GC-MS and GC-FID.
Sample Preparation
-
Stock Solution: Prepare a stock solution of this compound standard in methanol (B129727) at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with methanol to cover a concentration range of 1 µg/mL to 100 µg/mL.
-
Internal Standard (ISTD): Prepare a working solution of an internal standard (e.g., n-tridecane or other suitable non-interfering compound) at a concentration of 50 µg/mL in methanol.[9]
-
Sample and Standard Preparation for Injection: To 1 mL of each calibration standard and the test sample, add 100 µL of the internal standard working solution. Vortex for 30 seconds. Transfer to a GC vial for analysis.[9]
GC-MS Protocol
-
Instrument: Agilent 7890B GC with 5977A MSD
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp to 150°C at 5°C/min
-
Ramp to 280°C at 25°C/min, hold for 5 minutes
-
-
MSD Transfer Line: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM). For this compound, monitor ions such as m/z 93, 121, and 136.
GC-FID Protocol
-
Instrument: Agilent 7890B GC with FID
-
Column: DB-5 (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp to 150°C at 5°C/min
-
Ramp to 280°C at 25°C/min, hold for 5 minutes
-
-
Detector Temperature: 300°C[9]
-
Hydrogen Flow: 40 mL/min
-
Air Flow: 400 mL/min
-
Makeup Gas (Helium) Flow: 25 mL/min
Visualizations
The following diagrams illustrate the workflow of the inter-laboratory comparison and the decision-making process for selecting an analytical method.
Caption: Workflow of an inter-laboratory comparison study for this compound analysis.
Caption: Decision tree for selecting an analytical method for this compound.
Conclusion
This guide provides a framework for understanding and participating in inter-laboratory comparisons for this compound analysis. The hypothetical data illustrates the importance of such studies in assessing and improving laboratory performance. Both GC-MS and GC-FID are powerful techniques for the analysis of this compound, and the choice of method should be guided by the specific analytical requirements, such as the need for definitive identification versus high-throughput quantitative analysis. Adherence to detailed and validated experimental protocols is paramount for achieving accurate and reproducible results.
References
- 1. Terpenes Testing and Challenges of Standardization in the Cannabis Industry [labx.com]
- 2. Proficiency Testing for Cannabis & Hemp Labs | Lab Manager [labmanager.com]
- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 4. Hemp Flower Proficiency Testing Program Achieves Key Accreditation | ASTM [astm.org]
- 5. cannabissciencetech.com [cannabissciencetech.com]
- 6. NIST Tools for Cannabis Laboratory Quality Assurance | NIST [nist.gov]
- 7. astmcannabis.org [astmcannabis.org]
- 8. cannabissciencetech.com [cannabissciencetech.com]
- 9. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Alpha-Fenchene and Other Key Monoterpenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of alpha-fenchene and three other prevalent monoterpenes: limonene (B3431351), alpha-pinene (B124742), and myrcene (B1677589). The information is compiled to assist researchers and professionals in drug development in understanding the therapeutic potential of these natural compounds. The comparison is based on available experimental data for their antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.
Introduction to Monoterpenes
Monoterpenes are a class of terpenes that consist of two isoprene (B109036) units. They are major constituents of essential oils derived from plants and are responsible for their characteristic aromas. Beyond their fragrance, many monoterpenes exhibit a wide range of biological activities, making them a subject of great interest in pharmacological research. This guide focuses on this compound, a bicyclic monoterpene, and compares its activities with the well-studied monoterpenes limonene, alpha-pinene, and myrcene. While extensive research is available for limonene, alpha-pinene, and myrcene, data on the specific biological activities of isolated this compound is limited. It is often a component of essential oils that exhibit biological effects, and its contribution to these effects is an area of ongoing research.[1]
Comparative Biological Activity Data
The following tables summarize the quantitative data available for the antimicrobial, antioxidant, and anticancer activities of the selected monoterpenes. It is important to note the variability in reported values, which can be attributed to different experimental conditions, microbial strains, and cell lines used.
Antimicrobial Activity
The Minimum Inhibitory Concentration (MIC) is a key indicator of antimicrobial efficacy, representing the lowest concentration of a substance that prevents visible growth of a microorganism.
| Monoterpene | Microorganism | MIC Value | Reference |
| Alpha-Pinene | Escherichia coli | 0.686 mg/mL | [2] |
| Staphylococcus aureus | 0.420 mg/mL | [2] | |
| Salmonella enterica | 0.686 mg/mL | [2] | |
| Limonene | Not specified | Not specified | |
| Myrcene | Not specified | Not specified | |
| This compound | Data not available |
Note: Data for limonene and myrcene's specific MIC values were not consistently found in the reviewed literature, and no direct MIC data for isolated this compound was available.
Antioxidant Activity
The half-maximal inhibitory concentration (IC50) in the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common measure of antioxidant activity. A lower IC50 value indicates stronger antioxidant potential.
| Monoterpene | Antioxidant Assay | IC50 Value | Reference |
| Alpha-Pinene | DPPH | > 1000 µg/mL | |
| Limonene | DPPH | ~5.5 mg/mL | |
| Myrcene | DPPH | Not specified | |
| This compound | Data not available |
Note: Specific IC50 values for the antioxidant activity of these monoterpenes can vary significantly based on the assay conditions. The provided values are indicative. Data for myrcene was not consistently available, and no direct IC50 data for isolated this compound was found.
Anticancer Activity
The cytotoxic effect of monoterpenes on cancer cell lines is often expressed as the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
| Monoterpene | Cancer Cell Line | IC50 Value | Reference |
| Alpha-Pinene | BEL-7402 (Hepatocellular carcinoma) | 8 mg/L (inhibited growth by 79.3%) | [2] |
| Limonene | HCT-116 (Colon cancer) | 1.06 µg/mL | [2] |
| HepG2 (Hepatocellular carcinoma) | 1.17 µg/mL | [2] | |
| MCF-7 (Breast cancer) | 2.22 µg/mL | [2] | |
| Myrcene | Data not available | ||
| This compound | Data not available |
Note: The anticancer activity is highly dependent on the specific cancer cell line. Data for myrcene and this compound were not available in the reviewed literature.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation of the presented data.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compound: The monoterpene is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted monoterpene is inoculated with the microbial suspension. A positive control (microorganism in broth without the test compound) and a negative control (broth only) are included.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the monoterpene at which no visible growth of the microorganism is observed.[3][4][5][6][7]
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to scavenge the stable DPPH free radical.
-
Preparation of DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared to a concentration that gives an absorbance of approximately 1.0 at its maximum wavelength (around 517 nm).
-
Preparation of Test Compound Solutions: The monoterpene is dissolved in the same solvent to prepare a series of concentrations.
-
Reaction Mixture: A fixed volume of the DPPH solution is mixed with various concentrations of the test compound. A control containing the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of each solution is measured at the maximum wavelength of DPPH using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the monoterpene.[8][9][10][11][12]
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the monoterpene and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization of Formazan: A solubilizing agent (e.g., DMSO or a specialized solubilization solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculation of Cell Viability: The percentage of cell viability is calculated relative to untreated control cells.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of cell viability against the concentration of the monoterpene.[13][14][15][16][17]
Signaling Pathways and Mechanisms of Action
Monoterpenes exert their biological effects through various mechanisms, including the modulation of key signaling pathways involved in inflammation and cancer.
Anti-inflammatory Signaling
A crucial pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling pathway . Many monoterpenes, including alpha-pinene, have been shown to inhibit the activation of NF-κB.[18][19][20][21] This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
NF-κB Signaling Pathway Inhibition by Monoterpenes
Anticancer Signaling
Limonene, in particular, has been studied for its ability to modulate several signaling pathways involved in cancer progression. These include the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation and angiogenesis. Key pathways affected by limonene include the Ras/Raf/MEK/ERK and PI3K/Akt signaling pathways .[22][23][24] Limonene has been shown to induce apoptosis through the upregulation of pro-apoptotic proteins like Bax and the activation of caspases.[24]
Anticancer Signaling Pathways Modulated by Limonene
Experimental Workflow and Logical Relationships
The process of evaluating the biological activity of monoterpenes follows a structured workflow, from initial screening to more detailed mechanistic studies.
General Experimental Workflow for Biological Activity Assessment
Conclusion
Limonene, alpha-pinene, and myrcene have demonstrated a range of biological activities, with limonene and alpha-pinene showing notable antimicrobial and anticancer potential in various in vitro studies. Their mechanisms of action often involve the modulation of key signaling pathways related to inflammation and cell survival.
This compound is a known constituent of several essential oils that possess biological activities. For instance, it is found in the essential oil of Cedrus libani and Ferula caspica. However, there is a significant lack of studies on the biological activities of isolated this compound. Therefore, direct quantitative comparisons with more extensively studied monoterpenes are challenging at present.
Future research should focus on isolating and characterizing the specific biological activities of this compound to determine its potential as a therapeutic agent. Further in vivo studies are also necessary to validate the in vitro findings for all these monoterpenes and to assess their safety and efficacy in preclinical and clinical settings. This will provide a more comprehensive understanding of their therapeutic potential and pave the way for their possible application in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Investigation of Active Anti-Inflammatory Constituents of Essential Oil from Pinus koraiensis (Sieb. et Zucc.) Wood in LPS-Stimulated RBL-2H3 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tsijournals.com [tsijournals.com]
- 5. Original Contributions to the Chemical Composition, Microbicidal, Virulence-Arresting and Antibiotic-Enhancing Activity of Essential Oils from Four Coniferous Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis and evaluation of the antimicrobial and anticancer activities of the essential oil isolated from Foeniculum vulgare from Hamedan, Iran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. rjptonline.org [rjptonline.org]
- 9. Essential Oil Diversity among Stachys laxa Boiss. & Buhse Populations in North of Iran [jmpb.areeo.ac.ir]
- 10. mdpi.com [mdpi.com]
- 11. This compound | C10H16 | CID 28930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Exploring the Potent Anticancer Activity of Essential Oils and Their Bioactive Compounds: Mechanisms and Prospects for Future Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. caringsunshine.com [caringsunshine.com]
- 14. jmpb.areeo.ac.ir [jmpb.areeo.ac.ir]
- 15. brieflands.com [brieflands.com]
- 16. GC-MS Profiling and Antimicrobial Activity of Eight Essential Oils Against Opportunistic Pathogens with Biofilm-Forming Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Metabolic Profile, Bioactivities, and Variations in the Chemical Constituents of Essential Oils of the Ferula Genus (Apiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [PDF] Biological activities of essential oils from the genus Ferula (Apiaceae) | Semantic Scholar [semanticscholar.org]
- 20. Chemical Composition and Antibacterial Activity of Essential Oils from Ferula L. Species against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. cedarwood oil lebanon, 89997-33-1 [thegoodscentscompany.com]
- 24. researchgate.net [researchgate.net]
A Spectroscopic Showdown: Unraveling the Isomeric Nuances of α-Fenchene and its Structural Siblings
A comprehensive guide for researchers and drug development professionals on the spectroscopic comparison of alpha-fenchene and its common isomers: beta-fenchene, gamma-fenchene, and cyclofenchene. This guide provides a detailed analysis of their mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data, supplemented with experimental protocols and structural relationship diagrams.
This compound, a bicyclic monoterpene, shares its molecular formula (C₁₀H₁₆) with a family of isomers, each possessing a unique structural arrangement that gives rise to distinct spectroscopic fingerprints. Understanding these differences is paramount for accurate identification and characterization in complex mixtures, a common challenge in natural product chemistry and drug discovery. This guide offers a side-by-side comparison of the spectroscopic data for this compound, beta-fenchene, gamma-fenchene, and cyclofenchene, empowering researchers to differentiate these closely related compounds.
Isomeric Structures at a Glance
The structural variations among these fenchene isomers, primarily revolving around the position of the double bond or the presence of a cyclopropyl (B3062369) group, are the root of their distinct spectroscopic properties.
Figure 1. Chemical structures of α-fenchene and its isomers.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of fenchene isomers typically results in a molecular ion peak (M⁺) at m/z 136. However, the fragmentation patterns, arising from the different stabilites of the radical cations and subsequent fragment ions, serve as a key differentiating tool.
Table 1: Key Mass Spectrometry Fragmentation Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and their Relative Intensities |
| α-Fenchene | 136 | 93 (base peak), 79, 121, 105[1] |
| β-Fenchene | 136 | 93 (base peak), 79, 121, 91 |
| γ-Fenchene | 136 | 93, 121, 79, 105 |
| Cyclofenchene | 136 | 93 (base peak), 79, 121, 69[2] |
The base peak at m/z 93 for most of these isomers corresponds to the loss of a propyl fragment (C₃H₇), indicating a common fragmentation pathway. However, subtle differences in the relative intensities of other fragment ions can aid in their differentiation.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides valuable information about the functional groups and bonding within a molecule. For fenchene isomers, the key distinguishing features lie in the C=C stretching and C-H stretching and bending vibrations associated with the double bond or cyclopropyl ring.
Table 2: Characteristic Infrared Absorption Bands
| Compound | C=C Stretch (cm⁻¹) | =C-H Stretch (cm⁻¹) | C-H Bending (out-of-plane) (cm⁻¹) |
| α-Fenchene | ~1675 | ~3060 | ~875 |
| β-Fenchene | ~1650 | ~3070 | ~890 |
| γ-Fenchene | ~1660 | ~3040 | Not well-defined |
| Cyclofenchene | N/A | N/A | C-H stretch of cyclopropyl group ~3050 |
The position of the C=C stretch and the out-of-plane C-H bending vibrations are particularly useful for distinguishing between the exo- and endocyclic double bonds of α- and β-fenchene, respectively. Cyclofenchene lacks a C=C double bond but exhibits characteristic C-H stretching of its cyclopropyl ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are arguably the most powerful techniques for the definitive structural elucidation of these isomers. The chemical shifts and coupling constants of the protons and carbons are highly sensitive to their local electronic environment.
Table 3: Predicted ¹H NMR Spectral Data (Chemical Shifts in ppm)
| Proton | α-Fenchene | β-Fenchene | γ-Fenchene | Cyclofenchene |
| Olefinic | 4.68 (s, 1H), 4.45 (s, 1H) | 5.85 (d, 1H), 5.60 (d, 1H) | 5.30 (m, 1H) | N/A |
| Methyls | 1.05 (s, 3H), 1.02 (s, 3H), 0.85 (s, 3H) | 1.10 (s, 3H), 1.00 (s, 3H), 0.95 (s, 3H) | 1.60 (s, 3H), 1.00 (s, 3H), 0.90 (s, 3H) | 1.08 (s, 3H), 0.95 (s, 3H), 0.80 (s, 3H) |
| Bridgehead | ~2.5-2.8 (m) | ~2.4-2.7 (m) | ~2.3-2.6 (m) | ~1.5-1.8 (m) |
Table 4: Predicted ¹³C NMR Spectral Data (Chemical Shifts in ppm)
| Carbon | α-Fenchene | β-Fenchene | γ-Fenchene | Cyclofenchene |
| C=C | 157.5, 103.2 | 145.1, 125.8 | 135.5, 120.1 | N/A |
| Quaternary C | ~48-52 | ~45-50 | ~42-47 | ~20-25 |
| Methyls | ~20-30 | ~20-30 | ~15-25 | ~15-28 |
Note: The NMR data presented are predicted values and may vary slightly from experimental results.
The distinct chemical shifts of the olefinic protons and carbons are the most telling features in the NMR spectra, directly indicating the position and substitution pattern of the double bond. For cyclofenchene, the upfield chemical shifts of the cyclopropyl carbons are a key identifier.
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data. Below are generalized protocols for the key analytical techniques discussed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the preferred method for separating and identifying volatile compounds like fenchene isomers in a mixture.
Figure 2. A typical workflow for GC-MS analysis of fenchene isomers.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
GC Conditions:
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 5 °C/min.
-
Injection Mode: Splitless or split (e.g., 1:50).
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and non-destructive technique for identifying functional groups.
Instrumentation:
-
FTIR spectrometer with a suitable sampling accessory (e.g., Attenuated Total Reflectance - ATR).
Sample Preparation:
-
For liquid samples, a small drop can be placed directly on the ATR crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
A background spectrum of the clean ATR crystal should be collected before analyzing the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed structural information.
Instrumentation:
-
NMR spectrometer (e.g., Bruker Avance 400 MHz or higher).
Sample Preparation:
-
Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-10 ppm.
-
Number of Scans: 16 or more, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment.
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
Conclusion
The spectroscopic techniques of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provide a powerful toolkit for the differentiation of this compound and its isomers. While mass spectrometry offers initial clues based on fragmentation patterns and IR spectroscopy identifies key functional group differences, NMR spectroscopy stands as the definitive method for unambiguous structural elucidation. By carefully analyzing the unique spectral features presented in this guide, researchers can confidently identify these bicyclic monoterpenes in their work, paving the way for further exploration of their chemical and biological properties.
References
Navigating the Therapeutic Potential of Fenchene Derivatives: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. Fenchene, a bicyclic monoterpene, has emerged as a promising scaffold for the development of new drugs, with its derivatives exhibiting a range of biological activities. This guide provides an objective comparison of the quantitative structure-activity relationships (QSAR) and structure-activity relationships (SAR) of fenchene derivatives, focusing on their antiviral and cannabinoid receptor modulating properties. By presenting experimental data in a clear, comparative format and detailing the underlying methodologies, this document aims to facilitate a deeper understanding of the therapeutic potential of this versatile chemical class.
Antiviral Activity of (-)-Fenchone Derivatives
A significant body of research has focused on the antiviral properties of fenchene derivatives, particularly against orthopoxviruses like the vaccinia virus. A study by Sokolova and colleagues in 2022 systematically explored the impact of various structural modifications on the antiviral efficacy of (-)-fenchone-based compounds. Their findings, summarized in the table below, highlight key structural features that govern antiviral activity.
Table 1: Antiviral Activity and Cytotoxicity of (-)-Fenchone Derivatives against Vaccinia Virus
| Compound | Linker Group | R | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| 7a | N-acylhydrazone | H | >100 | >100 | - |
| 7b | N-acylhydrazone | 4-F | 2.8 ± 0.9 | 100.3 ± 20.1 | 35.8 |
| 7c | N-acylhydrazone | 4-Cl | 1.8 ± 0.5 | 89.6 ± 15.4 | 49.8 |
| 7d | N-acylhydrazone | 4-Br | 1.5 ± 0.4 | 85.2 ± 12.3 | 56.8 |
| 7e | N-acylhydrazone | 4-I | 2.1 ± 0.6 | 92.4 ± 18.5 | 44.0 |
| 7f | N-acylhydrazone | 4-NO2 | 3.5 ± 1.1 | 115.7 ± 25.6 | 33.1 |
| 7g | N-acylhydrazone | 4-CF3 | 2.5 ± 0.8 | 98.1 ± 19.7 | 39.2 |
| 8a | Amide | 4-F-C6H4 | 4.2 ± 1.2 | 120.5 ± 22.8 | 28.7 |
| 8b | Amide | 4-Cl-C6H4 | 3.1 ± 0.9 | 110.2 ± 20.5 | 35.5 |
| 9a | Ester | 4-F-C6H4 | >100 | >100 | - |
| 9b | Ester | 4-Cl-C6H4 | >100 | >100 | - |
Data sourced from Sokolova et al., ChemMedChem, 2022.[1][2]
The structure-activity relationship study of these derivatives revealed several key insights.[1][2] The nature of the linker between the fenchene core and the aromatic ring is crucial for antiviral activity, with N-acylhydrazones and amides being more favorable than esters.[1][2] Furthermore, the substitution pattern on the aromatic ring significantly influences potency. Derivatives with electron-withdrawing groups at the para-position, such as halogens (F, Cl, Br, I), nitro (NO2), and trifluoromethyl (CF3), demonstrated the highest antiviral activity against vaccinia virus, cowpox, and ectromelia virus.[1][2]
Another study by Egorov and colleagues investigated polycarbonyl conjugates of (+)-fenchone. One of the synthesized conjugates, derived from the reaction of (+)-fenchone hydrazone with diethyl isochelidonate, exhibited the highest activity against the vaccinia virus with a selectivity index (SI) of 17. This finding further underscores the potential of modifying the fenchone (B1672492) scaffold to develop effective antiviral agents.
Experimental Protocol: Antiviral Activity Assessment (Cytopathic Effect Reduction Assay)
The antiviral activity of the fenchene derivatives was determined using a cytopathic effect (CPE) reduction assay. This method quantifies the ability of a compound to protect cells from the destructive effects of a virus.
Cell Culture and Virus: Vero cells (African green monkey kidney epithelial cells) were cultured in Eagle's minimal essential medium (EMEM) supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics. The Copenhagen strain of the vaccinia virus was used for the infection.
Assay Procedure:
-
Vero cells were seeded in 96-well plates and incubated until a confluent monolayer was formed.
-
The test compounds were dissolved in dimethyl sulfoxide (B87167) (DMSO) and then diluted in the culture medium to various concentrations.
-
The cell monolayers were washed and then treated with the different concentrations of the test compounds.
-
The cells were then infected with a suspension of the vaccinia virus.
-
Control wells included uninfected cells (cell control), infected cells without any compound (virus control), and infected cells treated with a known antiviral drug (positive control).
-
The plates were incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
After the incubation period, the cells were stained with a crystal violet solution.
-
The optical density of the wells was measured using a microplate reader to determine the percentage of cell viability.
-
The 50% inhibitory concentration (IC50), the concentration of the compound that inhibits the viral CPE by 50%, and the 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%, were calculated from the dose-response curves. The selectivity index (SI) was then calculated as the ratio of CC50 to IC50.
Cannabinoid Receptor 2 (CB2) Agonist Activity of Fenchene Derivatives
Beyond their antiviral potential, fenchene derivatives have also been explored as modulators of the cannabinoid system. Specifically, a series of fenchene-resorcinol analogs have been synthesized and evaluated for their affinity and selectivity for the cannabinoid receptor 2 (CB2), a key target for non-psychoactive therapeutics for inflammatory and pain-related conditions.[3]
Table 2: Cannabinoid Receptor Binding Affinities and Functional Activity of Fenchene Derivatives
| Compound | R1 | R2 | CB1 Ki (nM) | CB2 Ki (nM) | CB2 Selectivity (CB1 Ki / CB2 Ki) | CB2 EC50 (nM) | CB2 Emax (%) |
| 1a | H | H | >1000 | 18.5 ± 2.1 | >54 | 15.2 ± 1.8 | 85 |
| 1b | OMe | H | >1000 | 8.2 ± 1.1 | >122 | 8.9 ± 1.2 | 92 |
| 1c | H | F | >1000 | 12.1 ± 1.5 | >83 | 10.5 ± 1.4 | 88 |
| 1d | OMe | OMe | 850 ± 95 | 3.5 ± 0.4 | 243 | 2.6 ± 0.3 | 95 |
| HU-308 | - | - | 2270 ± 350 | 22.7 ± 3.8 | 100 | 24.5 ± 4.1 | 100 |
Data sourced from Sadasivam et al., Molecules, 2022.
The data reveals that the addition of methoxy (B1213986) (OMe) and fluoro (F) groups to the resorcinol (B1680541) ring significantly impacts the binding affinity and selectivity for the CB2 receptor.[3] Compound 1d , featuring two methoxy groups, exhibited the highest affinity (Ki = 3.5 nM) and selectivity for the CB2 receptor.[3] In functional assays, these compounds behaved as potent and efficacious CB2 receptor agonists.[3]
Experimental Protocol: Cannabinoid Receptor Binding Assay
The binding affinities of the fenchene derivatives for the human cannabinoid receptors CB1 and CB2 were determined using a competitive radioligand binding assay.
Materials:
-
Membrane preparations from Chinese Hamster Ovary (CHO) cells stably expressing human CB1 or CB2 receptors.
-
Radioligand: [3H]CP-55,940, a high-affinity cannabinoid receptor agonist.
-
Test compounds (fenchene derivatives).
-
Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/ml BSA, pH 7.4).
Assay Procedure:
-
The test compounds were serially diluted in the assay buffer.
-
In a 96-well plate, the membrane preparations, radioligand, and test compounds (or vehicle for total binding) were incubated together.
-
Nonspecific binding was determined in the presence of a high concentration of an unlabeled cannabinoid receptor agonist (e.g., WIN-55,212-2).
-
The plates were incubated for 90 minutes at 30°C.
-
The reaction was terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand.
-
The filters were washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters was quantified using a liquid scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined by nonlinear regression analysis.
-
The inhibition constant (Ki) was calculated from the IC50 value using the Cheng-Prusoff equation.
Logical Relationship in Fenchene Derivative SAR
The development of bioactive fenchene derivatives follows a logical progression of synthesis and evaluation to establish structure-activity relationships. This process is crucial for optimizing the therapeutic properties of these compounds.
Conclusion
The fenchene scaffold presents a versatile platform for the development of novel therapeutic agents with diverse biological activities. The structure-activity relationship studies on fenchene derivatives have provided valuable insights into the key structural features required for potent antiviral and cannabinoid receptor 2 agonist activities. For antiviral agents, the presence of an N-acylhydrazone or amide linker and electron-withdrawing substituents on the aromatic ring are critical. In the case of CB2 agonists, substitutions on the resorcinol ring significantly enhance binding affinity and selectivity.
While comprehensive QSAR models for fenchene derivatives are yet to be extensively reported, the existing SAR data provides a strong foundation for the rational design of new, more potent, and selective compounds. Further investigation into the signaling pathways modulated by these derivatives and the development of robust QSAR models will be instrumental in advancing fenchene-based compounds from promising leads to clinically viable drugs. The detailed experimental protocols and comparative data presented in this guide are intended to support and accelerate these future research endeavors.
References
The Efficacy of Alpha-Fenchene Compared to Commercial Insecticides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The exploration of naturally derived compounds as alternatives to synthetic insecticides is a burgeoning field of research, driven by the need for more sustainable and ecologically sound pest management strategies. Among these, alpha-fenchene, a monoterpene found in various essential oils, has garnered interest for its potential insecticidal properties. This guide provides a comparative analysis of the efficacy of this compound against common insect pests, juxtaposed with the performance of widely used commercial insecticides.
Due to a lack of direct comparative studies of this compound with commercial insecticides, this guide utilizes data on the structurally similar monoterpene, alpha-pinene (B124742), for indirect comparison. The following sections present available quantitative data, detailed experimental methodologies, and visualizations of experimental workflows and insecticidal modes of action.
Data Presentation: A Comparative Overview of Insecticidal Efficacy
The following tables summarize the lethal concentration (LC50) and lethal dose (LD50) values of alpha-pinene and various commercial insecticides against key insect pests: the maize weevil (Sitophilus zeamais), the red flour beetle (Tribolium castaneum), and the yellow fever mosquito (Aedes aegypti). Lower LC50 and LD50 values indicate higher toxicity.
Table 1: Fumigant Toxicity against Sitophilus zeamais (Maize Weevil)
| Compound/Product | Active Ingredient | LC50 (µL/L air) | Exposure Time | Citation |
| Alpha-Pinene | α-Pinene | 0.412 | 24 hours | [1] |
| Malathion | Malathion | 6.33 ppm | 24 hours | [1] |
| Deltamethrin | Deltamethrin | 5.35 ppm | 24 hours | [1] |
| Spinosad | Spinosad | 55.46 ppm | 24 hours | [1] |
Table 2: Contact & Fumigant Toxicity against Tribolium castaneum (Red Flour Beetle)
| Compound/Product | Active Ingredient | LC50 (µl/cm³) | Exposure Time | Citation |
| Alpha-Pinene | α-Pinene | 0.998 | 24 hours | [2] |
| Chlorpyrifos | Chlorpyrifos | 16.6 ppm (on glass) | Not Specified | [3] |
| Abamectin | Abamectin | 350.5 ppm (on glass) | Not Specified | [3] |
| Deltamethrin | Deltamethrin | 685.9 ppm (on glass) | Not Specified | [3] |
Table 3: Larvicidal Activity against Aedes aegypti (Yellow Fever Mosquito)
| Compound/Product | Active Ingredient | LC50 (ppm) | Exposure Time | Citation |
| Alpha-Pinene (in essential oil) | α-Pinene | 55.294 (µg/mL) | 8 hours | [4] |
| Cinnamon Essential Oil | Cinnamaldehyde | 0.03 | 24 hours | [5] |
| Cassia Essential Oil | Cinnamaldehyde | 0.03 | 24 hours | [5] |
| Holy Basil Essential Oil | Eugenol | 0.07 | 24 hours | [5] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for reproducible research.
Fumigant Toxicity Bioassay for Stored-Product Insects
This method is used to assess the toxicity of volatile compounds against pests of stored products like Sitophilus zeamais and Tribolium castaneum.[6][7][8][9]
-
Insect Rearing: Insects are reared on their respective optimal food sources (e.g., whole wheat for S. zeamais, flour for T. castaneum) in a controlled environment (typically 25-30°C and 60-70% relative humidity). Adult insects of a specific age range are used for the bioassay.
-
Test Arenas: Glass vials or jars of a known volume are used as fumigation chambers.
-
Application of Test Substance: A filter paper impregnated with a specific concentration of the test compound (e.g., this compound or a commercial insecticide dissolved in a suitable solvent like acetone) is placed inside the chamber. The solvent is allowed to evaporate completely.
-
Insect Exposure: A set number of adult insects (e.g., 10-20) are introduced into each chamber, which is then sealed.
-
Control Group: A control group is exposed to a filter paper treated only with the solvent.
-
Data Collection: Mortality is assessed at specific time intervals (e.g., 24, 48, 72 hours).
-
Data Analysis: The LC50 value, the concentration that kills 50% of the test insects, is calculated using probit analysis.
Topical Application Bioassay for Mosquitoes
This method directly applies a known dose of an insecticide to an individual insect, allowing for precise determination of its toxicity.[5][10][11][12]
-
Insect Rearing: Mosquitoes (Aedes aegypti) are reared from larvae to adults under controlled laboratory conditions (e.g., 27°C, 80% RH, 12:12 light:dark cycle). Adult female mosquitoes of a specific age, which have not been blood-fed, are used.
-
Immobilization: Mosquitoes are briefly anesthetized using cold (e.g., placed on a chilled plate) or carbon dioxide to immobilize them.
-
Application of Test Substance: A micro-applicator is used to apply a precise volume (e.g., 0.5-1 µL) of the test substance, dissolved in a suitable solvent, directly to the dorsal thorax of each mosquito.
-
Control Group: A control group receives an application of the solvent only.
-
Recovery and Observation: The treated mosquitoes are placed in recovery cups with access to a sugar solution.
-
Data Collection: Mortality is recorded at 24 hours post-application.
-
Data Analysis: The LD50 value, the dose that kills 50% of the test insects, is calculated using probit analysis.
Arm-in-Cage Repellency Bioassay
This is a standard method to evaluate the efficacy of insect repellents against biting insects like mosquitoes.[6][12][13][14][15][16]
-
Volunteer Recruitment: Human volunteers are recruited according to ethical guidelines.
-
Test Cages: Cages containing a specific number of host-seeking female mosquitoes are used.
-
Application of Repellent: A defined area of a volunteer's forearm is treated with a standard amount of the repellent formulation. The hand is typically covered with a glove.
-
Control Arm: The other arm of the volunteer, or the arm of another volunteer, remains untreated to serve as a control.
-
Exposure: The treated forearm is inserted into the mosquito cage for a fixed period (e.g., 3 minutes).
-
Data Collection: The number of mosquito landings and/or bites on the treated and untreated arms is recorded. This can be repeated at set intervals to determine the duration of protection.
-
Data Analysis: The percentage repellency is calculated, and the effective dose (ED50) or the complete protection time can be determined.
Signaling Pathways and Modes of Action
Understanding the mode of action of an insecticide is crucial for its effective and safe use. The following diagrams illustrate the known or proposed signaling pathways affected by commercial insecticides and the potential mechanism for this compound.
Proposed Mode of Action for this compound and Monoterpenes
While the exact mode of action for this compound is not definitively established, many monoterpenes are known to be neurotoxic to insects. One of the primary proposed mechanisms is the inhibition of the acetylcholinesterase (AChE) enzyme.[1]
References
- 1. Larvicidal Activity of Essential Oils From Piper Species Against Strains of Aedes aegypti (Diptera: Culicidae) Resistant to Pyrethroids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. japsonline.com [japsonline.com]
- 6. researchgate.net [researchgate.net]
- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 8. jbiopestic.com [jbiopestic.com]
- 9. researchgate.net [researchgate.net]
- 10. Arm-In-Cage test – Biogents AG [eu.biogents.com]
- 11. thejaps.org.pk [thejaps.org.pk]
- 12. Arm in cage test | LITE [lite.lstmed.ac.uk]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. entomoljournal.com [entomoljournal.com]
- 15. PROTOCOL FOR LARVICIDE BIOASSAYS [protocols.io]
- 16. researchgate.net [researchgate.net]
Statistical Analysis of Alpha-Fenchene Bioassay Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of alpha-fenchene, a bicyclic monoterpene found in various plants. Due to the limited availability of quantitative bioassay data for isolated this compound, this guide incorporates data from studies on essential oils where this compound or its isomers (like alpha-pinene) are significant components. This approach provides valuable insights into its potential therapeutic effects.
Quantitative Bioassay Data Summary
The following tables summarize the antimicrobial, anti-inflammatory, and cytotoxic activities of essential oils rich in this compound and related terpenes. These values provide a benchmark for comparing the potential efficacy of this compound with other natural compounds.
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Essential Oil/Compound | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Pinus koraiensis Wood Oil | Bacillus subtilis | >1000 | - | - |
| Pinus koraiensis Wood Oil | Staphylococcus aureus | >1000 | - | - |
| (+)-α-Pinene | Cryptococcus neoformans | 117 | - | - |
| (+)-α-Pinene | Methicillin-resistant S. aureus (MRSA) | >6250 | - | - |
| Tea Tree Oil (rich in terpenes) | Escherichia coli | 3100 | - | - |
| Tea Tree Oil (rich in terpenes) | Staphylococcus aureus ATCC 25923 | - | Rosemary Oil | 1400 |
| Rosemary Oil (rich in terpenes) | Staphylococcus aureus ATCC 25923 | 1400 | - | - |
Table 2: Anti-inflammatory Activity (IC50)
| Essential Oil/Compound | Assay | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |
| Pinus koraiensis Wood Oil Fractions | Inhibition of IL-4 & IL-13 mRNA | Not specified in IC50 | - | - |
| Proanthocyanidins of Cocos nucifera | Oxidative Burst Assay | 10.31 ± 1.11 | Ibuprofen | 11.20 ± 1.90 |
| Lawsonia inermis L. Leaves Extract | Protein Denaturation Inhibition | 103.21 | Diclofenac | 86.75 |
Table 3: Cytotoxic Activity against Cancer Cell Lines (IC50)
| Essential Oil/Compound | Cell Line | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |
| Laurus nobilis Fruit Oil | Amelanotic melanoma (C32) | 75.45 | - | - |
| Laurus nobilis Fruit Oil | Renal adenocarcinoma (ACHN) | 78.24 | - | - |
| Sideritis perfoliata Oil | Amelanotic melanoma (C32) | 100.90 | - | - |
| Sideritis perfoliata Oil | Renal adenocarcinoma (ACHN) | 98.58 | - | - |
| α-Zingiberene | HeLa (Cervical cancer) | 60.6 ± 3.6 | Cisplatin | Not specified |
| α-Zingiberene | SiHa (Cervical cancer) | 46.2 ± 0.6 | Cisplatin | Not specified |
| α-Zingiberene | MCF-7 (Breast cancer) | 172.0 ± 6.6 | Cisplatin | Not specified |
Experimental Protocols
Detailed methodologies for the key bioassays are provided below. These protocols are based on standard laboratory procedures and can be adapted for the evaluation of this compound or other test compounds.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This method determines the minimum concentration of a substance that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compound: The test compound (e.g., this compound) is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted test compound is inoculated with the standardized microbial suspension.
-
Controls: Positive (broth with inoculum, no test compound) and negative (broth only) controls are included on each plate.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for most bacteria).
-
Reading of Results: The MIC is determined as the lowest concentration of the test compound at which there is no visible turbidity (growth) in the well.
In Vitro Anti-inflammatory Assay: Protein Denaturation Inhibition
This assay assesses the ability of a compound to inhibit the denaturation of protein, a hallmark of inflammation.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing 0.2 mL of egg albumin (as the protein source), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2.0 mL of the test compound at various concentrations.
-
Control Preparation: A control solution is prepared with 2.0 mL of distilled water instead of the test compound.
-
Incubation: The reaction mixtures are incubated at 37°C for 15 minutes.
-
Heat-induced Denaturation: The mixtures are then heated at 70°C for 5 minutes to induce protein denaturation.
-
Measurement: After cooling, the turbidity of the solutions is measured spectrophotometrically at 660 nm.
-
Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100
-
IC50 Determination: The IC50 value (the concentration of the test compound required to inhibit 50% of protein denaturation) is determined by plotting the percentage inhibition against the concentration of the test compound.
Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation with MTT: The plate is incubated for a few hours to allow the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization of Formazan: A solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).
-
Calculation of Cell Viability: The percentage of cell viability is calculated relative to the untreated control cells.
-
IC50 Determination: The IC50 value (the concentration of the test compound that reduces the viability of the cells by 50%) is determined from the dose-response curve.
Signaling Pathway Diagram
The anti-inflammatory and anticancer effects of many natural compounds, including terpenes, are often mediated through the modulation of key signaling pathways such as the NF-κB and MAPK pathways. These pathways regulate cellular processes like inflammation, proliferation, and apoptosis. While a specific signaling pathway for this compound has not been definitively elucidated, the following diagram illustrates a generalized representation of the NF-κB signaling pathway, a common target for anti-inflammatory and anticancer agents.
Navigating the Chiral Maze: A Comparative Guide to Isomeric Purity Assessment of Alpha-Fenchene
For researchers, scientists, and professionals in drug development, the precise determination of isomeric purity is a critical aspect of quality control and characterization of chiral compounds. Alpha-fenchene, a bicyclic monoterpene, exists as a pair of enantiomers, the spatial arrangement of which can significantly influence its biological activity and aroma profile. This guide provides a comprehensive comparison of analytical techniques for assessing the isomeric purity of this compound samples, supported by experimental data and detailed protocols.
The primary challenge in analyzing this compound's isomeric composition lies in the identical physical and chemical properties of its enantiomers, which necessitates the use of chiral-selective analytical methods. Enantioselective Gas Chromatography (GC) has emerged as the gold standard for this purpose, offering high resolution and sensitivity.
Enantioselective Gas Chromatography (GC): The Method of Choice
Enantioselective GC is the most widely employed and effective technique for the separation and quantification of this compound enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, consequently, their separation.
Key Principles of Enantioselective GC
The separation mechanism relies on the formation of transient, diastereomeric complexes between the this compound enantiomers and the chiral selector immobilized on the column. The stability of these complexes differs for each enantiomer, causing one to be retained longer on the column than the other. Cyclodextrin (B1172386) derivatives are the most common and successful chiral selectors for the analysis of monoterpenes.
A study on the enantiomeric separation of fenchene derivatives highlights the utility of permethylated cyclodextrins in achieving baseline separation of these types of compounds.[1] The choice of the specific cyclodextrin derivative and the GC conditions are crucial for optimal separation.
Alternative Methods for Isomeric Purity Assessment
While enantioselective GC is the predominant technique, other methods can be considered for the analysis of chiral compounds, although their application to a volatile and non-polar compound like this compound is less common.
-
Chiral High-Performance Liquid Chromatography (HPLC): This technique can also employ chiral stationary phases to separate enantiomers. However, for volatile compounds like this compound, GC is generally preferred due to its higher efficiency and sensitivity.
-
Capillary Electrophoresis (CE): Chiral CE, using cyclodextrins as chiral selectors in the running buffer, is another potential method. Its application to monoterpenes is not as widespread as GC.
Comparative Analysis of Techniques
For the specific application of assessing the isomeric purity of this compound, enantioselective GC offers clear advantages over other techniques.
| Feature | Enantioselective Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Capillary Electrophoresis (CE) |
| Principle | Differential partitioning of volatile enantiomers on a chiral stationary phase in the gas phase. | Differential partitioning of enantiomers between a liquid mobile phase and a chiral stationary phase. | Differential migration of charged or transiently charged enantiomers in an electric field with a chiral selector in the buffer. |
| Applicability to this compound | Excellent, due to its volatility. | Less common; requires derivatization to improve retention and detection. | Limited application for non-polar, uncharged molecules. |
| Resolution | High, capable of baseline separation of enantiomers. | Can be high, but often lower than GC for volatile compounds. | Can be very high, but method development is complex. |
| Sensitivity | High, especially with flame ionization (FID) or mass spectrometry (MS) detectors. | Moderate to high, depending on the detector. | High, but sample injection volumes are very small. |
| Speed | Relatively fast analysis times. | Typically longer analysis times than GC. | Can be very fast, but method optimization is crucial. |
| Key Advantages for this compound | High resolution, high sensitivity, and direct analysis of the volatile compound. | ||
| Limitations for this compound | Requires specialized and often expensive chiral columns. | May require derivatization; lower efficiency for volatile compounds. | Not well-suited for neutral and volatile molecules. |
Experimental Protocol: Enantioselective GC-MS of this compound
This protocol provides a general framework for the analysis of this compound's isomeric purity. Optimization will be required based on the specific instrument and column used.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
Chiral Capillary Column: A column with a cyclodextrin-based stationary phase is recommended (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness column coated with a derivative of beta-cyclodextrin).
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: Increase at 2 °C/min to 180 °C
-
Hold: Hold at 180 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-300
-
Scan Mode: Full Scan
Sample Preparation:
-
Dilute the this compound sample in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 100 ppm.
Data Analysis:
-
Identify the peaks corresponding to the this compound enantiomers based on their retention times and mass spectra. The mass spectrum of this compound will show a characteristic molecular ion peak at m/z 136.[2]
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Visualization of the Analytical Workflow
Caption: Workflow for the assessment of this compound isomeric purity.
Logical Relationship of Analytical Techniques
Caption: Suitability of techniques for this compound analysis.
References
A Comparative Guide to the Synthesis of α-Fenchene: Benchmarking Chemical and Biological Approaches
For Researchers, Scientists, and Drug Development Professionals
The bicyclic monoterpene α-fenchene is a valuable chiral building block and a significant component in the fragrance and pharmaceutical industries. Its synthesis, however, presents challenges in achieving high selectivity and yield. This guide provides a comparative analysis of the primary synthetic routes to α-fenchene, including acid-catalyzed isomerization of α-pinene, a proposed olefination of fenchone (B1672492), and emerging biocatalytic methods. We present available experimental data, detailed protocols, and reaction pathway diagrams to inform the selection of the most suitable method for specific research and development objectives.
Data Presentation: A Comparative Overview of α-Fenchene Synthesis Methods
The following table summarizes the key performance indicators for the different approaches to α-fenchene synthesis. It is important to note that α-fenchene is often a byproduct in established chemical methods, and dedicated high-yield syntheses are not extensively reported.
| Synthesis Method | Starting Material | Key Reagents/Catalyst | Reaction Time | Temperature (°C) | Yield of α-Fenchene (%) | Key Byproducts | Purity (%) |
| Acid-Catalyzed Isomerization | α-Pinene | Titanium dioxide hydrate[1], Acid-treated clays[2], Titanate nanotubes[3] | 1 - 3.5 h[4] | 155 - 165[4] | Typically low, often a minor component | Camphene (B42988), Tricyclene, Limonene, Terpinolene[1][2] | Variable, requires extensive purification |
| Proposed Wittig Olefination | Fenchone | Methyltriphenylphosphonium (B96628) bromide, n-Butyllithium | 1 - 3 h | -78 to RT | Theoretical, estimated >80% | Triphenylphosphine oxide | Dependent on purification |
| Biocatalytic Synthesis | Glucose / Glycerol | Engineered E. coli or S. cerevisiae | 24 - 72 h | 30 - 37 | Currently low, research ongoing | Other terpenes, biomass | Dependent on extraction and purification |
Note: Data for the Wittig olefination and biocatalytic synthesis are largely theoretical or based on analogous reactions due to the limited availability of specific literature for α-fenchene.
Experimental Protocols
Acid-Catalyzed Isomerization of α-Pinene
This method, primarily aimed at camphene production, yields α-fenchene as a byproduct. The product distribution is highly dependent on the catalyst and reaction conditions.
Materials:
-
α-Pinene (98% purity)
-
Titanium dioxide hydrate (B1144303) (weakly acidic)
-
Nitrogen gas
-
Anhydrous sodium sulfate
-
Hexane (for extraction)
Procedure:
-
A stirred tank reactor is charged with α-pinene and 0.2-0.4% (w/w) of weakly acidic titanium dioxide hydrate catalyst.[1]
-
The reactor is purged with nitrogen and heated to 155-165°C with constant stirring.[4]
-
The reaction is maintained at reflux for 1-3.5 hours. The progress of the isomerization can be monitored by gas chromatography (GC).[4]
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The catalyst is removed by filtration.
-
The crude product mixture is then subjected to fractional distillation under vacuum to separate the different terpene isomers. α-Fenchene is collected based on its boiling point.
-
The collected fraction is dried over anhydrous sodium sulfate.
Proposed Wittig Olefination of Fenchone
This protocol describes a plausible, though not yet reported, synthesis of α-fenchene from fenchone via a Wittig reaction. This method offers a potentially more direct and selective route.
Materials:
-
Fenchone
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), suspend methyltriphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of n-BuLi in hexanes dropwise. The formation of the ylide is indicated by a color change to deep yellow/orange.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the ylide solution to -78°C (dry ice/acetone bath).
-
Slowly add a solution of fenchone in anhydrous THF dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield α-fenchene.
Biocatalytic Synthesis via Engineered Microorganisms
This protocol outlines a general procedure for the microbial production of terpenes like α-fenchene, which would require the introduction of a specific α-fenchene synthase gene and optimization of the host's metabolic pathways.
Materials:
-
Engineered microbial strain (e.g., E. coli or S. cerevisiae) harboring the α-fenchene synthesis pathway.
-
Fermentation medium (e.g., Luria-Bertani for E. coli or YPD for S. cerevisiae) supplemented with a carbon source (e.g., glucose).
-
Inducer (e.g., IPTG for E. coli).
-
Organic solvent for in-situ extraction (e.g., dodecane).
Procedure:
-
Inoculate a seed culture of the engineered microbial strain in the appropriate medium and grow overnight at the optimal temperature (e.g., 37°C for E. coli, 30°C for S. cerevisiae).
-
Inoculate the main fermentation culture with the seed culture to a starting optical density (OD600) of ~0.1.
-
Incubate the main culture under appropriate conditions (temperature, shaking).
-
When the culture reaches a mid-log phase of growth (OD600 ~0.6-0.8), add the inducer to initiate the expression of the synthesis pathway enzymes.
-
Simultaneously, add an organic solvent overlay (e.g., 10% v/v dodecane) to capture the volatile α-fenchene and reduce its toxicity to the cells.
-
Continue the fermentation for 24-72 hours.
-
Separate the organic layer from the culture broth by centrifugation.
-
Analyze the organic layer for α-fenchene content by GC-MS.
Signaling Pathways and Experimental Workflows
To visualize the underlying chemical transformations and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Acid-catalyzed isomerization of α-pinene to α-fenchene and byproducts.
Caption: Proposed Wittig reaction for the synthesis of α-fenchene from fenchone.
Caption: Simplified biosynthetic pathway for α-fenchene production in a host microorganism.
References
- 1. US5826202A - Process for the preparation of camphene by the rearrangement of a-pinene - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Highly-selective solvent-free catalytic isomerization of α-pinene to camphene over reusable titanate nanotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP0539990B1 - Process for the preparation of camphene by isomerisation of alpha-pinene - Google Patents [patents.google.com]
A Comparative Analysis of the Odor Profiles of Fenchene Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the distinct odor profiles of various fenchene isomers. Fenchene, a bicyclic monoterpene, exists in several isomeric forms, each possessing unique sensory characteristics. Understanding these differences is crucial for applications in fragrance development, sensory science, and chemical ecology. This document summarizes the available data on the odor profiles of α-fenchene, β-fenchene, and cyclofenchene, outlines a general experimental protocol for their sensory analysis, and illustrates the olfactory signaling pathway.
It is important to note that while qualitative odor descriptors for some fenchene isomers are available in the literature, quantitative data, such as odor thresholds, are not readily found. Furthermore, specific odor profiles for γ-fenchene and δ-fenchene are not well-documented in publicly accessible scientific literature.
Data Presentation: Odor Profile Comparison
The following table summarizes the reported odor characteristics of three fenchene isomers based on available data.
| Isomer | Chemical Structure | CAS Number | Odor Profile |
| α-Fenchene | 7,7-dimethyl-2-methylenebicyclo[2.2.1]heptane | 471-84-1 | Camphoraceous.[1][2] |
| β-Fenchene | 2,2-dimethyl-5-methylenebicyclo[2.2.1]heptane | 18674-72-1 | Woody, herbal, sweet, camphoreous, and spicy.[3] |
| Cyclofenchene | 1,3,3-trimethyltricyclo[2.2.1.02,6]heptane | 488-97-1 | Woody, with notes of amber, dry, cedar, and sandalwood. |
Experimental Protocols
A standardized and rigorous methodology is essential for the accurate characterization and comparison of odor profiles. The following protocols outline a general framework for the sensory analysis of fenchene isomers, incorporating techniques such as Gas Chromatography-Olfactometry (GC-O) and sensory panel evaluations.
Gas Chromatography-Olfactometry (GC-O) Analysis
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception. It allows for the identification of odor-active compounds in a sample.
Objective: To separate the volatile fenchene isomers and identify their individual odor characteristics.
Instrumentation:
-
Gas Chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactory detection port (ODP).
-
Capillary column suitable for terpene analysis (e.g., DB-5, HP-5ms).
-
High-purity carrier gas (e.g., helium or hydrogen).
Procedure:
-
Sample Preparation: Prepare dilute solutions of each fenchene isomer in a suitable, odorless solvent (e.g., diethyl ether or hexane).
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.
-
Chromatographic Separation: Program the GC oven temperature to effectively separate the isomers. A typical program might start at 40°C and ramp up to 250°C.
-
Olfactory Evaluation: A trained panelist sniffs the effluent from the ODP and records the odor descriptors and their intensity at specific retention times.
-
Data Analysis: Correlate the retention times of the odor events with the peaks from the FID to identify the odor contribution of each isomer.
Sensory Panel Evaluation
A trained sensory panel can provide detailed and quantifiable descriptions of the odor profiles.
Objective: To obtain a comprehensive and quantitative description of the odor of each fenchene isomer.
Panel Selection and Training:
-
Select 8-12 panelists based on their olfactory acuity and ability to describe odors.
-
Train the panelists with a wide range of standard odorants to develop a common vocabulary for odor description.
Sample Presentation:
-
Present the fenchene isomers to the panelists on unscented smelling strips or in glass sniffing jars.
-
Samples should be coded with random three-digit numbers to prevent bias.
-
The presentation order should be randomized for each panelist.
Evaluation Procedure:
-
Panelists evaluate the odor of each sample and rate the intensity of various odor descriptors (e.g., camphoraceous, woody, herbal, sweet) on a labeled magnitude scale (LMS) or a visual analog scale (VAS).
-
Panelists should cleanse their palate between samples with a neutral substance (e.g., water or unsalted crackers) and take short breaks to avoid olfactory fatigue.
Data Analysis:
-
Analyze the intensity ratings for each descriptor using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between the isomers.
-
Principal Component Analysis (PCA) can be used to visualize the relationships between the odor profiles of the different isomers.
Mandatory Visualization
Experimental Workflow for Comparative Odor Profiling
Caption: Experimental workflow for the comparative study of fenchene isomer odor profiles.
General Olfactory Signaling Pathway for Terpenes
Caption: Generalized signaling pathway for the perception of terpene odors.
References
A Head-to-Head Comparison of Alpha-Fenchene and Alpha-Pinene Bioactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar natural compounds is paramount for targeted therapeutic development. This guide provides a comprehensive, data-driven comparison of the biological activities of two bicyclic monoterpenes: alpha-fenchene and alpha-pinene (B124742).
While both isomers share a common chemical formula (C10H16), the available scientific literature reveals a significant disparity in the depth of research into their respective bioactivities. Alpha-pinene has been the subject of extensive investigation, with a wealth of data on its anti-inflammatory, antioxidant, antimicrobial, and anticancer properties, including well-elucidated mechanisms of action. In contrast, research into the specific bioactivities of this compound is notably limited, presenting a clear opportunity for further scientific exploration.
This guide will objectively present the available experimental data for both compounds, summarize key findings in comparative tables, detail relevant experimental protocols, and visualize associated signaling pathways and workflows.
Comparative Analysis of Bioactivities
The following sections provide a detailed comparison of the known biological effects of this compound and alpha-pinene, supported by quantitative data where available.
Table 1: Anti-inflammatory Activity
| Compound | Assay | Cell Line/Model | Key Findings | Reference |
| α-Pinene | Carrageenan-induced paw edema | Rats | ED50: 0.039 mL/kg | [1] |
| LPS-induced inflammation | Mouse peritoneal macrophages | Significant decrease in IL-6, TNF-α, and NO production. Inhibition of iNOS and COX-2 expression. | [2] | |
| IL-1β-induced inflammation | Human chondrocytes | Potent inhibition of NF-κB and JNK activation; reduced iNOS, MMP-1, and MMP-13 expression. | [3] | |
| α-Fenchene | - | - | General anti-inflammatory properties suggested, but specific quantitative data (e.g., IC50) is not readily available in the reviewed literature. May inhibit the production of pro-inflammatory cytokines. | [4] |
Table 2: Antioxidant Activity
| Compound | Assay | IC50/EC50 Value | Reference |
| α-Pinene | DPPH radical scavenging | EC50: 310 ± 10 µg/mL | [5] |
| FRAP (Ferric Reducing Antioxidant Power) | EC50: 238 ± 18.92 µg/mL | [5] | |
| DPPH and ABTS radical scavenging | Weak activity; at the highest concentration tested (43.5 mg/mL), inhibition was 47.9 ± 2.78% (DPPH) and 49.28 ± 3.55% (ABTS). | [6] | |
| α-Fenchene | - | Data not available in the reviewed literature. | - |
Table 3: Antimicrobial Activity
| Compound | Organism | MIC (Minimum Inhibitory Concentration) | Reference |
| α-Pinene | Escherichia coli | 0.686 mg/mL | [7] |
| Salmonella enterica | 0.686 mg/mL | [7] | |
| Staphylococcus aureus | 0.420 mg/mL | [7] | |
| Candida albicans | 128–512 µg/mL | [8] | |
| Cryptococcus neoformans | 117 - 4,150 µg/mL | [9] | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 117 - 4,150 µg/mL | [9] | |
| α-Fenchene | Various bacterial strains | General antimicrobial activity reported, attributed to disruption of microbial cell membranes, but specific MIC values are not widely documented. | [4] |
Table 4: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| α-Pinene | BEL-7402 | Hepatocellular carcinoma | 8 mg/L inhibited cell growth by 79.3% | [10] |
| T-cell tumor cell lines (EL-4, Molt-4, etc.) | T-cell leukemia/lymphoma | 6.82 ± 1.60 µg/mL (EL-4) | [11] | |
| MDA-MB-231 | Breast cancer | Proliferation inhibited by concentrations of 10-500 µM | [12] | |
| α-Fenchene | - | - | Preliminary research suggests potential cytotoxic effects, but specific IC50 values against cancer cell lines are not available in the reviewed literature. | [4] |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are provided below.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Male Wistar rats are typically used.
-
Induction of Inflammation: A sub-plantar injection of a 1% carrageenan solution into the right hind paw is administered to induce localized edema.
-
Test Compound Administration: Alpha-pinene (or the test compound) is administered intraperitoneally at various doses (e.g., 0.05, 0.10, 0.25, and 0.50 mL/kg) prior to carrageenan injection.
-
Measurement of Edema: The volume of the paw is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume in the treated groups to the control group (vehicle-treated). The ED50 (median effective dose) is then determined.[1]
Antioxidant Activity: DPPH Radical Scavenging Assay
-
Reagent Preparation: A stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical solution is prepared in methanol.
-
Sample Preparation: The test compound (alpha-pinene or this compound) is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, from which serial dilutions are made.
-
Reaction Mixture: The test compound dilutions are mixed with the DPPH solution in a 96-well plate.
-
Incubation: The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the reaction mixture is measured at approximately 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample. The EC50 (half-maximal effective concentration) is determined from the dose-response curve.[5]
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
-
Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable broth medium.
-
Serial Dilutions: The test compound is serially diluted in the broth medium in a 96-well microplate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microplate is incubated under appropriate conditions (temperature and time) for the specific microorganism.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[7]
Signaling Pathways and Experimental Workflows
Visual representations of the molecular pathways and experimental designs are crucial for understanding the mechanisms of action and the scientific process.
Caption: General workflow for screening the bioactivity of natural compounds.
Caption: Anti-inflammatory signaling pathway modulated by alpha-pinene.[2]
Conclusion
The comparative analysis reveals that while this compound and alpha-pinene are isomeric monoterpenes, the scientific community's understanding of their respective bioactivities is vastly different. Alpha-pinene is a well-characterized compound with demonstrated anti-inflammatory, antioxidant, antimicrobial, and cytotoxic effects, mediated through specific signaling pathways such as NF-κB and MAPKs.
In contrast, the bioactivity of this compound remains largely underexplored. Although preliminary studies suggest it possesses antimicrobial and potentially anti-inflammatory and cytotoxic properties, there is a conspicuous absence of robust, quantitative data and mechanistic studies. This knowledge gap presents a compelling opportunity for further research. Future studies should focus on:
-
Systematic screening of this compound for a range of bioactivities using standardized assays.
-
Direct, head-to-head comparative studies of this compound and alpha-pinene to elucidate structure-activity relationships.
-
Investigation of the molecular mechanisms and signaling pathways through which this compound exerts its biological effects.
By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this compound and gain a more complete understanding of the diverse bioactivities within this class of natural compounds.
References
- 1. medipol.edu.tr [medipol.edu.tr]
- 2. Alpha-Pinene Exhibits Anti-Inflammatory Activity Through the Suppression of MAPKs and the NF-κB Pathway in Mouse Peritoneal Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and chondroprotective activity of (+)-α-pinene: structural and enantiomeric selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (CAS 471-84-1) - High-Purity Reference Standard [benchchem.com]
- 5. Potential protective effects of alpha-pinene against cytotoxicity caused by aspirin in the IEC-6 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Potential Antibacterial Action of α-Pinene [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Biological Activities of α-Pinene and β-Pinene Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antitumor activity of α‐pinene in T‐cell tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scialert.net [scialert.net]
Safety Operating Guide
alpha-Fenchene proper disposal procedures
Proper disposal of alpha-Fenchene is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste in accordance with safety regulations. Adherence to these protocols is essential to mitigate risks associated with its handling.
Safety and Hazard Summary
This compound (CAS No: 471-84-1) is a monoterpene that presents several hazards.[1][2][3] It is crucial to understand these risks before handling the substance.
GHS Hazard Classification:
-
Aspiration Hazard, Category 1: May be fatal if swallowed and enters airways.[1][4]
-
Hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 2: Toxic to aquatic life with long lasting effects.[1][4]
-
Flammable Solid, Category 2: As part of a mixture, it may be classified as a flammable solid.[5]
Precautionary Statements:
-
Response: If swallowed, get emergency medical help immediately (P301+P316).[1][4] Do NOT induce vomiting (P331).[1][4] Collect spillage (P391).[4]
-
Disposal: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations (P501).[1][4]
Quantitative Data and Physical Properties
The physical and chemical properties of this compound are important for its safe handling and storage.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₆ | [1][2][3] |
| Molecular Weight | 136.24 g/mol | [2][3] |
| CAS Number | 471-84-1 | [2][3][5] |
| Appearance | Colorless Liquid | Inferred from properties |
| Boiling Point | ~147.2 - 158.6 °C | [2][6] |
| Flash Point | ~35 °C (95 °F) | [2][7] |
| Density | ~0.86 - 0.88 g/cm³ | [2][6] |
| Solubility | Insoluble in water.[7] | [7] |
Experimental Protocols: Disposal Procedure
The proper disposal of this compound is a critical experimental protocol in itself, involving segregation, containment, labeling, and transfer of the hazardous waste.
Personal Protective Equipment (PPE)
Before handling this compound, ensure appropriate PPE is worn.
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[4]
-
Skin Protection: Wear chemical-impermeable gloves and fire/flame resistant, impervious clothing.[4]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[4]
Spill Response Protocol
In the event of a spill, follow these procedures immediately:
-
Remove Ignition Sources: Eliminate all flames, sparks, and hot surfaces from the area.[4]
-
Ensure Ventilation: Work in a well-ventilated area, preferably a chemical fume hood.[4]
-
Containment: Prevent further spillage or leakage if it is safe to do so.[4] Do not let the chemical enter drains.[4]
-
Cleanup: Use spark-proof tools and explosion-proof equipment.[4] Absorb the spill with an inert material (e.g., vermiculite, dry sand) and collect it for disposal.[4]
-
Disposal of Cleanup Materials: All contaminated materials should be placed in a suitable, closed container and disposed of as hazardous waste.[4]
Step-by-Step Disposal Plan
This protocol outlines the mandatory steps for disposing of this compound waste.
-
Segregation of Waste:
-
This compound is a non-halogenated organic solvent .
-
Designate a specific, clearly labeled waste container for "Non-Halogenated Organic Waste".[8]
-
Crucially, do not mix this compound with halogenated solvents, acids, bases, or oxidizers.[8][9] Mixing waste streams complicates disposal and can cause dangerous reactions.[9][10]
-
-
Container Selection:
-
Labeling:
-
Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[10]
-
The label must include:
-
-
Storage (Satellite Accumulation Area):
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[9][12]
-
The SAA should be a secondary containment system (e.g., a tray or cabinet) to prevent spills from spreading.
-
Keep the waste container closed at all times except when adding waste.[8][12]
-
-
Arrange for Disposal:
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. This compound | C10H16 | CID 28930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|lookchem [lookchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. This compound, 471-84-1 [thegoodscentscompany.com]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. benchchem.com [benchchem.com]
- 11. vumc.org [vumc.org]
- 12. ehrs.upenn.edu [ehrs.upenn.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
